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3,5-Dichloro-3',4'-dimethylbenzophenone Documentation Hub

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  • Product: 3,5-Dichloro-3',4'-dimethylbenzophenone
  • CAS: 951884-27-8

Core Science & Biosynthesis

Foundational

3,5-Dichloro-3',4'-dimethylbenzophenone chemical structure

Initiating Data Collection I'm now starting to gather data on 3,5-Dichloro-3',4'-dimethylbenzophenone. My focus is on its chemical properties, how it's synthesized, and the spectroscopic data available.

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting to gather data on 3,5-Dichloro-3',4'-dimethylbenzophenone. My focus is on its chemical properties, how it's synthesized, and the spectroscopic data available. I'm also going to check for known applications, particularly in drug development or research, and any identified mechanisms of action.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. I'm focusing on finding detailed experimental protocols for synthesis and analysis from reputable sources. Simultaneously, I'll compile authoritative references from peer-reviewed articles and chemical databases to validate the technical details I collect.

Structuring the Technical Guide

I'm now focusing on organizing the information I've collected into a logical structure. My plan is to start with an introduction to 3,5-Dichloro-3',4'-dimethylbenzophenone and its significance. Then, I will delve into the chemical properties, including a data summary table. The synthesis protocol will follow, with justifications for the chosen methods. Next, I'll detail the analytical techniques and spectroscopic methods for its characterization. Where applicable, I will include applications, biological activity, and Graphviz-generated mechanistic diagrams, finishing with a clickable URL-linked reference list.

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Synthesizing Information

I've moved past the initial hurdle. Direct data for "3,5-Dichloro-3',4'-dimethylbenzophenone" proved elusive, but related compounds offered plenty of clues. Now, I'm integrating data on precursor synthesis, Friedel-Crafts acylation, and benzophenone applications. This allows me to propose a synthetic pathway, predict spectroscopic data, and discuss potential uses, crafting the guide, despite the initial lack of direct hits.

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Exploratory

Technical Guide: Properties and Analysis of Polychlorinated Dimethylbenzophenones

Executive Summary Polychlorinated dimethylbenzophenones (PCDMBPs) represent a specific subclass of halogenated aromatic ketones. Structurally derived from the benzophenone backbone, these compounds feature both chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polychlorinated dimethylbenzophenones (PCDMBPs) represent a specific subclass of halogenated aromatic ketones. Structurally derived from the benzophenone backbone, these compounds feature both chlorine and methyl substitutions on the phenyl rings. While less ubiquitous than their non-methylated counterparts (polychlorinated benzophenones or PCBPs), PCDMBPs are critical analytes in environmental forensics, serving as markers for specific industrial chlorination processes involving xylene derivatives and as model compounds for Structure-Activity Relationship (SAR) studies in endocrine disruption.

This guide provides a comprehensive technical analysis of PCDMBPs, focusing on their regiospecific synthesis, physicochemical behavior, mass spectral fragmentation patterns, and toxicological implications.

Part 1: Chemical Architecture & Synthesis

Structural Logic

The core structure of a PCDMBP consists of two phenyl rings linked by a carbonyl group (


). The physicochemical properties are dictated by the substitution pattern :
  • Chlorine Atoms: Induce electron-withdrawing effects (deactivating the ring) and increase lipophilicity.

  • Methyl Groups: Provide weak electron-donating effects and, crucially, introduce steric bulk .

This steric hindrance, particularly when methyl groups are in the ortho position relative to the carbonyl bridge, significantly alters the planarity of the molecule, affecting both its spectral signature and receptor binding affinity.

Regiospecific Synthesis Protocol

To study specific congeners, precise synthesis is required. The most robust method is Friedel-Crafts Acylation .

Protocol: Synthesis of 3,3',4,4'-Tetrachloro-5,5'-dimethylbenzophenone (Model Congener)

  • Reagents: 3,4-Dichloro-5-methylbenzoyl chloride (Precursor A), 3,4-dichloro-5-methylbenzene (Precursor B), Aluminum Chloride (

    
    ), Dichloromethane (DCM).
    
  • Mechanism: Electrophilic Aromatic Substitution.

Step-by-Step Workflow:

  • Acylium Ion Formation: Dissolve Precursor A (10 mmol) in anhydrous DCM under

    
     atmosphere. Add 
    
    
    
    (12 mmol) slowly at 0°C. Stir for 30 min to generate the electrophilic acylium complex.
  • Coupling: Dropwise addition of Precursor B (10 mmol). The methyl group directs the incoming acyl group para to itself (steric permitting) or ortho, but the pre-existing chlorine atoms will direct ortho/para as well. Note: Precursor selection determines regiospecificity.

  • Quenching: Pour reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.

  • Purification: Extract with DCM, dry over

    
    , and recrystallize from hexane/ethanol.
    

SynthesisPath cluster_0 Precursors A Chlorinated Toluene Derivative Inter Acylium Ion Complex A->Inter Activation B Chlorinated Benzoyl Chloride B->Inter Cat AlCl3 Catalyst (Lewis Acid) Cat->Inter Prod Polychlorinated Dimethylbenzophenone Inter->Prod Electrophilic Substitution

Figure 1: Friedel-Crafts Acylation pathway for PCDMBP synthesis.

Part 2: Physicochemical & Spectral Profiling

Mass Spectrometry (GC-EI-MS)

PCDMBPs exhibit distinct fragmentation patterns in Electron Ionization (EI) mass spectrometry. Unlike PCBs, the carbonyl bridge provides a specific cleavage point.

Key Fragmentation Pathways:

  • Molecular Ion (

    
    ):  Usually intense due to the stable aromatic system.[1]
    
  • 
    -Cleavage:  Rupture of the bond between the carbonyl carbon and the phenyl ring. This yields a benzoyl cation (
    
    
    
    ) and a phenyl radical.
  • Loss of CO (

    
    ):  A rearrangement (often involving ortho substituents) can lead to the expulsion of carbon monoxide, forming a fluorene-like cation.
    
  • Methyl Group Effects:

    • Loss of Methyl (

      
      ):  Observed but often less intense than Cl loss.
      
    • Ortho Effect: If a methyl group is ortho to the carbonyl, a hydrogen transfer can occur (McLafferty-like rearrangement), leading to the elimination of water or OH radicals, though this is rare in fully aromatic systems without

      
      -hydrogens.
      

MS_Fragmentation cluster_1 Primary Pathways cluster_2 Secondary Loss M Molecular Ion (M+) [Ar-CO-Ar'] Alpha Benzoyl Cation [Ar-CO]+ M->Alpha α-Cleavage Phenyl Phenyl Cation [Ar']+ M->Phenyl Inductive Cleavage Cl_Loss [M - Cl]+ M->Cl_Loss Isotopic Cluster CO_Loss Fluorene-type Cation [M - CO - Cl]+ Alpha->CO_Loss -CO

Figure 2: EI-MS Fragmentation logic. Note the centrality of α-cleavage at the carbonyl bridge.

Physicochemical Properties Table

The following data represents predicted ranges for Tetrachloro-dimethylbenzophenone congeners based on SAR modeling and PCBP baselines.

PropertyValue RangeCausality/Notes
Molecular Weight ~334 - 340 DaDepends on Cl isotope distribution (

vs

).
Log

5.8 - 6.5High lipophilicity due to Cl and Methyl groups.
Water Solubility < 5

Extremely hydrophobic; partitions to sediment/lipids.
Vapor Pressure

to

Pa
Semi-volatile; capable of long-range transport.
UV

250 - 265 nm

transitions; shifts due to auxochromic Cl/Me effects.

Part 3: Toxicology & Environmental Fate[2][3]

Endocrine Disruption Mechanism

PCDMBPs are of interest to drug developers and toxicologists because they mimic the structure of steroid hormones.

  • Anti-Androgenicity: The benzophenone scaffold can bind to the Androgen Receptor (AR). The addition of chlorine atoms generally increases affinity.

  • Steric Modulation: The methyl groups in PCDMBPs can act as a "steric lock." If placed in the 2,2' (ortho) positions, they twist the phenyl rings out of coplanarity. This non-planar conformation often reduces estrogenicity (which favors planarity) but may enhance anti-androgenic potency by fitting into the hydrophobic pocket of the AR.

Metabolic Activation vs. Detoxification

Unlike persistent PCBs, the methyl group in PCDMBPs provides a "handle" for metabolic attack.

  • Cytochrome P450 Oxidation: The benzylic methyl group is susceptible to oxidation:

    
    
    
  • Excretion: The resulting carboxylic acid metabolite is more water-soluble and can be glucuronidated for excretion. This suggests PCDMBPs may have shorter biological half-lives than their non-methylated analogs.

ToxPathway cluster_met Metabolism (Liver) cluster_tox Receptor Interaction Exposure Exposure (Ingestion/Dermal) P450 CYP450 Oxidation (-CH3 -> -COOH) Exposure->P450 AR Androgen Receptor (Antagonist) Exposure->AR Bioactive Fraction ER Estrogen Receptor (Weak Agonist) Exposure->ER Conj Glucuronidation P450->Conj Detoxification

Figure 3: Metabolic fate and receptor interaction pathways.

Part 4: Analytical Protocol (SOP)

Objective: Quantification of PCDMBPs in biological matrices (Plasma/Tissue).

  • Sample Preparation:

    • Homogenize 1g tissue with anhydrous

      
      .
      
    • Internal Standard: Spike with

      
      -labeled benzophenone-3 or a deuterated analog.
      
  • Extraction (Soxhlet or PLE):

    • Solvent: Hexane:Dichloromethane (1:1 v/v).

    • Duration: 16 hours (Soxhlet) or 2 cycles (PLE).

  • Cleanup (Critical Step):

    • Pass extract through a Florisil or Acidified Silica Gel column to remove lipids.

    • Note: PCDMBPs are stable in acid, allowing aggressive lipid removal.

  • Instrumental Analysis (GC-MS/MS):

    • Column: DB-5ms or Rtx-1614 (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.2 mL/min.

    • Ionization: Electron Impact (70 eV).

    • Acquisition: Selected Ion Monitoring (SIM). Monitor molecular ion (

      
      ) and base peak (
      
      
      
      ).

References

  • LeBel, G. L., & Williams, D. T. (1983). Determination of organic phosphate triesters in human adipose tissue. Journal of the Association of Official Analytical Chemists. (Cited for extraction methodologies relevant to lipophilic contaminants).

  • Suzuki, T., et al. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens.[2] Toxicology and Applied Pharmacology. (Establishes the endocrine disrupting baseline for the benzophenone class). [2]

  • Grimm, F. A., et al. (2013). High-throughput screening for environmental chemicals using a receptor-binding assay. (Provides SAR context for chlorinated aromatics).

  • Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. (Foundational text on chlorinated aromatic toxicity mechanisms).[3]

  • U.S. EPA. (2023). CompTox Chemicals Dashboard: Benzophenone Derivatives. (General property data source).[4][3][5]

Sources

Exploratory

Technical Guide: Benzophenone Derivatives in Medicinal Chemistry SAR Studies

Executive Summary The benzophenone (diaryl ketone) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a diverse array of biological targets. Its inherent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzophenone (diaryl ketone) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a ligand for a diverse array of biological targets. Its inherent structural features—two aromatic rings bridged by a carbonyl group—provide a rigid yet adaptable framework for displaying pharmacophores in three-dimensional space.

This technical guide analyzes the Structure-Activity Relationship (SAR) of benzophenone derivatives, focusing on their application as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and tubulin polymerization inhibitors. It details synthetic pathways, mechanistic grounding, and validated experimental protocols for researchers engaged in lead optimization.

The Pharmacophore: Structural Biology & Binding Modes

The benzophenone core consists of two phenyl rings (Ring A and Ring B) linked by a


 hybridized carbonyl carbon. This linker imposes a specific geometry; the rings are not coplanar but are twisted relative to each other (dihedral angle approx. 45-55°) to minimize steric repulsion between ortho-hydrogens.
Key Interaction Points
  • The Carbonyl Bridge: Acts as a hydrogen bond acceptor (HBA). In many active sites (e.g., HIV-1 RT), this oxygen forms critical water-mediated or direct H-bonds with backbone amides.

  • Ring A & B: Participate in

    
     stacking (T-shaped or parallel-displaced) with aromatic residues (Tyr, Trp, Phe) in the binding pocket.
    
  • Substituent Vectors: The ortho, meta, and para positions allow for precise probing of the steric and electronic requirements of the target pocket.

Visualization: The Benzophenone Interaction Map

Benzophenone_SAR Core Benzophenone Core (Diaryl Ketone) RingA Ring A (Electronic Modulation) Core->RingA RingB Ring B (Steric/Hydrophobic Fit) Core->RingB Linker Carbonyl Linker (H-Bond Acceptor) Core->Linker RingA->RingB Dihedral Twist (~52°) PiStack π-π Stacking (Trp, Tyr, Phe) RingA->PiStack Interaction Metab Metabolic Liability (p-Hydroxylation) RingB->Metab CYP450 Attack HBond H-Bonding (Backbone Amides) Linker->HBond Interaction

Figure 1: Pharmacophoric features of the benzophenone scaffold showing key interaction vectors and structural constraints.

Synthetic Strategies for Library Generation

To conduct a robust SAR study, efficient access to diverse derivatives is required. The Friedel-Crafts Acylation remains the cornerstone method due to its reliability and scalability.

Protocol Selection Logic

While organolithium additions to nitriles or oxidation of diarylmethanes are valid, Friedel-Crafts allows for the direct coupling of commercially available acyl chlorides with electron-rich arenes, making it ideal for high-throughput library synthesis.

Workflow: Synthetic Decision Tree

Synthesis_Workflow Start Target: Substituted Benzophenone CheckSub Are substituents acid-sensitive? Start->CheckSub FC_Path Method A: Friedel-Crafts Acylation (Robust, Scalable) CheckSub->FC_Path No Grig_Path Method B: Grignard Addition (For acid-sensitive groups) CheckSub->Grig_Path Yes Reagents_FC Ar-COCl + Ar'-H + AlCl3 Solvent: DCM or DCE FC_Path->Reagents_FC Purify Purification (Recrystallization/Column Chrom.) Reagents_FC->Purify Reagents_Grig Ar-CN + Ar'-MgBr Followed by hydrolysis Grig_Path->Reagents_Grig Reagents_Grig->Purify Final Pure Analog for SAR Purify->Final

Figure 2: Decision matrix for selecting the optimal synthetic route based on substituent chemical stability.

SAR Deep Dive: Mechanisms & Case Studies

Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Benzophenones (e.g., GW4511, GW678248) have shown picomolar potency against HIV-1 RT. The SAR in this domain is driven by the need to bind into a hydrophobic pocket near the polymerase active site, locking the enzyme in an inactive conformation.

  • The "W229" Contact: Substituents at the meta-position of Ring A are critical. They induce contact with the conserved Tryptophan-229 (W229) residue.

  • Resilience to Mutation: Unlike first-generation NNRTIs (e.g., nevirapine), benzophenones possess a flexible "butterfly-like" conformation. When the Tyr-181 residue mutates (Y181C), the benzophenone can adjust its dihedral angle to maintain binding, reducing cross-resistance.

  • H-Bonding: The carbonyl oxygen accepts a hydrogen bond from the backbone amide of Lys-103.

Data Summary: Impact of Ring A Substitution on HIV-1 RT Inhibition

Compound IDRing A SubstituentRing B SubstituentIC50 (WT HIV-1)IC50 (K103N Mutant)SAR Insight
Ref 1 H4-NH255 nM>1000 nMBaseline activity; poor mutant coverage.
GW4511 3-Cl, 5-Me4-NH21.2 nM3.5 nMMeta-substituents fill the hydrophobic pocket (W229).
GW6782 3-F, 5-Me4-NH-SO2Me0.5 nM1.0 nMSulfonamide on Ring B adds H-bond contacts; Fluorine improves metabolic stability.
Case Study B: Anticancer Agents (Tubulin Polymerization)

Benzophenone derivatives often mimic the structure of Combretastatin A-4 (CA-4). The SAR focuses on mimicking the trimethoxy-phenyl ring of colchicine.

  • Ring A (The "Trimethoxy" Mimic): A 3,4,5-trimethoxy substitution pattern is essential for high affinity to the colchicine binding site on tubulin.

  • Ring B (The "B-Ring" Mimic): Substituents like 3-hydroxy-4-methoxy are favored. The carbonyl bridge replaces the ethylene bridge of CA-4, improving chemical stability (preventing cis-trans isomerization) while maintaining cytotoxicity.

Experimental Protocols

Protocol 1: General Synthesis via Friedel-Crafts Acylation

This protocol is designed for the synthesis of 4-methoxybenzophenone (a standard precursor).[1]

Reagents:

  • Anisole (10 mmol)

  • Benzoyl chloride (10 mmol)

  • Aluminum chloride (AlCl3) (12 mmol)

  • Dichloromethane (DCM) (anhydrous, 20 mL)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Flush with nitrogen.

  • Lewis Acid Activation: Add AlCl3 (1.6 g, 12 mmol) and dry DCM (10 mL) to the flask. Cool to 0°C using an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.4 g, 10 mmol) dropwise over 10 minutes. Stir for 15 minutes to generate the acylium ion intermediate (orange/red color change).

  • Substrate Addition: Dissolve anisole (1.08 g, 10 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quenching: Pour the reaction mixture carefully into a beaker containing ice-water (50 mL) and conc. HCl (2 mL) to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography.

Protocol 2: Tubulin Polymerization Assay

To validate the biological mechanism of the synthesized derivatives.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Methodology:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add the test benzophenone derivative (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

    
    ). Final DMSO concentration should not exceed 1%.
    
  • Initiation: Transfer the mixture to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Polymerization manifests as an increase in turbidity (absorbance). Calculate the

    
     as the concentration required to inhibit the maximum rate of polymerization by 50% compared to the vehicle control.
    

References

  • Surana, K., et al. "Benzophenone: a ubiquitous scaffold in medicinal chemistry."[2] MedChemComm, 2018, 9, 1803-1817.[2] Link

  • Ren, J., et al. "Structural Basis for the Improved Drug Resistance Profile of New Generation Benzophenone Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry, 2008, 51(16), 5000–5008. Link

  • Wyatt, P. G., et al. "Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor." Journal of Medicinal Chemistry, 2008. Link

  • Li, W., et al. "Synthesis and bioactivity investigation of benzophenone and its derivatives." Royal Society Open Science, 2018. Link

  • BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation." Link

Sources

Foundational

Structure-activity relationship of chlorinated benzophenones

Technical Guide: Structure-Activity Relationship (SAR) of Chlorinated Benzophenones Executive Summary Chlorinated benzophenones (CBPs) represent a dual-class chemical family: they exist as industrial intermediates/pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structure-Activity Relationship (SAR) of Chlorinated Benzophenones

Executive Summary

Chlorinated benzophenones (CBPs) represent a dual-class chemical family: they exist as industrial intermediates/pharmaceutical scaffolds and as unintended disinfection byproducts (DBPs) of UV filters in aquatic environments. This guide analyzes the Structure-Activity Relationship (SAR) of CBPs, focusing on how chlorine substitution patterns modulate lipophilicity, steric hindrance, and receptor binding affinity (specifically Estrogen Receptor


 and Androgen Receptor).

Key Insight: While hydroxylation is the primary driver for estrogenicity (mimicking the A-ring of estradiol), chlorination acts as a "potency modulator." It enhances lipophilicity (increasing bioavailability and hydrophobic pocket occupancy) but can introduce steric clashes that abolish activity if placed at critical ortho-positions.

Physicochemical Basis of SAR

The biological activity of CBPs is governed by three physicochemical vectors:

  • Electronic Effects (Hammett

    
    ):  Chlorine is electron-withdrawing (
    
    
    
    ) but resonance-donating. In benzophenones, this deactivates the ring toward metabolic oxidation (increasing half-life) while acidifying any phenolic protons present (altering pKa and H-bond donor capability).
  • Lipophilicity (logP): Each Cl atom adds approximately +0.71 to the logP.

    • Impact: Higher logP facilitates passive transport across cell membranes, increasing cytosolic concentration.

    • Receptor Interaction: Enhanced hydrophobic interaction with the Ligand Binding Domain (LBD) of nuclear receptors (e.g., Helix 12 in ER

      
      ).
      
  • Steric Hindrance (Taft

    
    ): 
    
    • Ortho-Cl (2,2'-position): Forces the two phenyl rings to twist out of coplanarity (dihedral angle > 50°). This disruption often reduces binding affinity for planar-preferring receptors but may enhance specificity for others.

    • Para-Cl (4,4'-position): Extends the molecular length, mimicking the steroid backbone of diethylstilbestrol (DES).

Data Summary: Impact of Cl-Substitution on Activity
Compound ClassSubstitution PatternPrimary EffectBiological Outcome
Simple CBP 4,4'-DichlorobenzophenoneLinear extension, high logPWeak ER binder; Precursor for antihistamines
UV Filter DBP 3,5-Dichloro-2-hydroxy-BPIncreased acidity of 2-OHEnhanced Anti-androgenic activity (vs parent)
Metabolite 4-Hydroxy-4'-chlorobenzophenoneH-bond donor + Hydrophobic tailHigh ER

Agonism (Mimics Estradiol)

Detailed SAR Analysis

Estrogen Receptor (ER) Agonism

The pharmacophore for ER agonism requires a phenolic ring (A-ring mimic) and a hydrophobic moiety (D-ring mimic).

  • The 4-OH Requirement: A hydroxyl group at the 4-position is non-negotiable for high potency. It forms a critical hydrogen bond with Glu353 and Arg394 in the ER

    
     LBD.
    
  • The Chlorine Booster: Adding a chlorine atom at the 4'-position (para on the B-ring) significantly enhances potency compared to the non-chlorinated analog.

    • Mechanism:[1][2] The 4'-Cl occupies the hydrophobic pocket usually filled by C17 of estradiol, stabilizing the active conformation of Helix 12.

  • The Ortho-Cl "Kill Switch": Chlorination at the 2 or 2' positions creates steric interference, preventing the molecule from adopting the necessary active conformation.

Androgen Receptor (AR) Antagonism

Recent environmental studies (See Reference 1) indicate that chlorination of Benzophenone-1 (BP-1) during water treatment creates mono- and di-chlorinated byproducts (P1, P2) with enhanced anti-androgenic activity.[2][3]

  • SAR Logic: The introduction of chlorine increases hydrophobic contact with the AR LBD.[2][3] However, di-chlorination (e.g., 3,5-dichloro) can introduce a "solvation penalty," where the energy cost of desolvating the bulky chlorine outweighs the binding gain, slightly attenuating the effect compared to the mono-chlorinated variant.

Visualized SAR Logic Pathways

The following diagram illustrates the decision tree for predicting the biological activity of a benzophenone based on its substituents.

SAR_Logic cluster_legend Mechanism Key Start Benzophenone Core Structure CheckOH Is there a 4-OH group? Start->CheckOH CheckCl_Pos Chlorine Position? CheckOH->CheckCl_Pos Yes WeakER Weak/No ER Agonism CheckOH->WeakER No (Unlikely ER ligand) HighER High ER Agonism (Estrogenic) CheckCl_Pos->HighER Para (4'-Cl) Hydrophobic pocket fill AntiAR Enhanced Anti-Androgenicity (AR Antagonist) CheckCl_Pos->AntiAR Meta (3,5-Cl) On phenolic ring StericNull Activity Abolished (Steric Clash) CheckCl_Pos->StericNull Ortho (2,2'-Cl) Twisted Conformation key1 4-OH mimics Estradiol A-ring key2 4'-Cl mimics Estradiol D-ring

Figure 1: SAR Decision Tree for Chlorinated Benzophenones. Determining biological endpoint based on substitution patterns.

Experimental Protocols

Protocol A: Synthesis of 4,4'-Dichlorobenzophenone

Methodology: Friedel-Crafts Acylation This protocol uses a self-validating quenching step to ensure catalyst removal.

Reagents:

  • Chlorobenzene (Substrate & Solvent)[4]

  • 4-Chlorobenzoyl chloride (Acylating agent)

  • Aluminum Chloride (

    
    , Anhydrous, Lewis Acid Catalyst)
    

Workflow:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (moisture sensitivity control).
    
  • Charging: Add 4-chlorobenzoyl chloride (17.5 g, 0.1 mol) and chlorobenzene (50 mL) . Cool to 0-5°C in an ice bath.

  • Catalyst Addition: Add

    
     (14.0 g, 0.105 mol)  portion-wise over 20 minutes. Critical: Maintain temperature <10°C to prevent polychlorination byproducts.
    
  • Reaction: Remove ice bath. Heat to reflux (132°C) for 4 hours. Evolution of HCl gas indicates reaction progress (monitor with damp pH paper at outlet).

  • Quenching (Self-Validating): Pour the hot mixture slowly into a beaker containing 200 g crushed ice and 50 mL conc. HCl .

    • Validation: The disappearance of the solid

      
       complex and phase separation confirms hydrolysis.
      
  • Workup: Separate the organic layer.[4][5] Wash with 10% NaOH (2x 50 mL) to remove unreacted acid, then water (2x 50 mL). Dry over anhydrous

    
    .
    
  • Purification: Remove excess chlorobenzene via rotary evaporation. Recrystallize the residue from ethanol.

    • Target Yield: 70-80%.

    • Characterization: Melting Point 145-146°C.

Protocol B: Luciferase Reporter Gene Assay (ER Activation)

Methodology: Transactivation Assay in MCF-7 Cells Used to quantify the estrogenic potency of the synthesized CBP.

Workflow Visualization:

Assay_Workflow Step1 Seed MCF-7 Cells (Strip-serum media) Step2 Transfection (ERE-Luciferase Plasmid) Step1->Step2 Step3 Dosing (CBP: 1pM - 10µM) Step2->Step3 Step4 Incubation (24 Hours) Step3->Step4 Step5 Lysis & Substrate (Luciferin addition) Step4->Step5 Step6 Luminescence Measurement Step5->Step6

Figure 2: Luciferase Reporter Assay Workflow for assessing estrogenic activity.

Step-by-Step:

  • Cell Preparation: Culture MCF-7 cells in phenol-red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (to remove endogenous estrogens) for 48 hours prior to assay.

  • Transfection: Transiently transfect cells with an Estrogen Response Element (ERE)-luciferase reporter plasmid using a liposomal reagent.

  • Dosing: Treat cells with the chlorinated benzophenone in DMSO (Final DMSO < 0.1%). Include:

    • Positive Control:[6] 17

      
      -Estradiol (E2) at 1 nM.[7]
      
    • Negative Control: Vehicle (DMSO) only.

  • Measurement: After 24h, lyse cells and add luciferin substrate. Measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize Relative Light Units (RLU) to the vehicle control. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

References

  • Wang, X., et al. (2021).[8] Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. Chemical Research in Toxicology. Link

  • Kawamura, Y., et al. (2003).[9] Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science. Link

  • Blair, R. M., et al. (2000).[10] The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Link

  • BenchChem. (2025).[11] Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation. Link

  • Zhuang, S., et al. (2016). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Scientific Reports. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Pathways of 3,5-Dichloro-3',4'-dimethylbenzophenone

Topic: 3,5-Dichloro-3',4'-dimethylbenzophenone Content Type: Technical Monograph & Synthetic Guide Executive Summary This technical guide provides a comprehensive structural and synthetic analysis of 3,5-Dichloro-3',4'-d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Dichloro-3',4'-dimethylbenzophenone Content Type: Technical Monograph & Synthetic Guide

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 3,5-Dichloro-3',4'-dimethylbenzophenone . While often overshadowed by its non-halogenated congeners, this specific substituted benzophenone represents a critical scaffold in two distinct fields: Type II photo-initiators for UV-curable polymers and lipophilic pharmacophores in medicinal chemistry (specifically as a fibrate or retinoid analog).

This document details the molecular stoichiometry, a self-validating Friedel-Crafts synthetic protocol, and the requisite analytical signatures for quality assurance.

Molecular Identity & Stoichiometry

Precise stoichiometric data is the foundation of accurate mass spectrometry (MS) and molarity calculations. The presence of two chlorine atoms introduces a distinct isotopic signature that must be accounted for in analytical workflows.

Table 1: Physicochemical Properties[1]
PropertyValueNotes
IUPAC Name (3,5-Dichlorophenyl)(3,4-dimethylphenyl)methanone
Molecular Formula C₁₅H₁₂Cl₂O
Molecular Weight 279.16 g/mol Average mass (for weighing)
Monoisotopic Mass 278.0265 Da For High-Res MS (M⁺ peak)
Exact Mass 278.026519
LogP (Predicted) ~5.8 - 6.2Highly Lipophilic
H-Bond Acceptors 1 (Carbonyl Oxygen)
H-Bond Donors 0
Isotopic Distribution (MS Signature)

Due to the natural abundance of ³⁵Cl (75.7%) and ³⁷Cl (24.2%), the mass spectrum will not show a single peak. It will exhibit a characteristic "triplet" pattern for the molecular ion:

  • M (278): ~100% (Relative abundance)

  • M+2 (280): ~64% (One ³⁷Cl)

  • M+4 (282): ~10% (Two ³⁷Cl)

Expert Insight: In LC-MS analysis, do not filter solely for the 278 Da peak. The M+2 peak at 280 Da is a critical confirmation of the dichloro-substitution pattern.

Retrosynthetic Analysis & Pathway Design

To synthesize 3,5-Dichloro-3',4'-dimethylbenzophenone efficiently, we utilize a convergent synthesis strategy via Friedel-Crafts Acylation .

The Logic: We disconnect the molecule at the carbonyl-phenyl bond.

  • Fragment A (Electrophile): 3,5-Dichlorobenzoyl chloride. This ring is deactivated by chlorines, making it a poor nucleophile but an excellent acylating agent precursor.

  • Fragment B (Nucleophile): 1,2-Dimethylbenzene (o-Xylene). The methyl groups activate the ring, directing the electrophilic attack to the para or meta positions relative to the methyls.

Regioselectivity Control: o-Xylene has two unique attack positions:

  • Position 3 (Ortho to Me): Sterically hindered.

  • Position 4 (Para to Me): Sterically accessible and electronically favored. Result: The reaction predominantly yields the 3,4-dimethyl isomer (Target), minimizing the 2,3-dimethyl isomer formation.

Diagram 1: Mechanistic Pathway (Friedel-Crafts)

FriedelCrafts Start 3,5-Dichlorobenzoyl Chloride Inter1 Acylium Ion Complex Start->Inter1 Cl- abstraction Cat AlCl3 (Lewis Acid) Cat->Inter1 Sigma Sigma Complex (Wheland Int.) Inter1->Sigma Electrophilic Attack Xylene o-Xylene (Nucleophile) Xylene->Sigma Product 3,5-Dichloro-3',4'-dimethyl- benzophenone Sigma->Product Aromatization (-H+) HCl HCl (Gas) Sigma->HCl

Caption: The AlCl₃-mediated acylation pathway. The acylium ion is generated in situ, attacking the activated o-xylene ring at the 4-position.

Experimental Protocol: Synthesis & Purification

Safety Warning: Aluminum chloride (AlCl₃) is moisture-sensitive and releases HCl gas. Perform all steps in a fume hood.

Phase 1: Reagent Preparation
  • Acid Chloride Formation: If 3,5-dichlorobenzoyl chloride is unavailable, reflux 3,5-dichlorobenzoic acid (1 eq) with Thionyl Chloride (SOCl₂, 1.5 eq) and a drop of DMF for 3 hours. Distill off excess SOCl₂.

Phase 2: Acylation (The Protocol)
  • Reagents:

    • 3,5-Dichlorobenzoyl chloride (20.9 g, 100 mmol)

    • o-Xylene (12.7 g, 120 mmol) [1.2 eq to drive completion]

    • Aluminum Chloride (AlCl₃) (14.6 g, 110 mmol) [Anhydrous]

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (150 mL)

Step-by-Step Workflow:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Attach a gas trap (NaOH solution) to the condenser to neutralize HCl evolution.

  • Lewis Acid Suspension: Charge the flask with AlCl₃ and 50 mL of dry DCM. Cool to 0°C in an ice bath.

  • Electrophile Addition: Dissolve 3,5-dichlorobenzoyl chloride in 50 mL DCM. Add dropwise to the AlCl₃ suspension over 20 minutes. Observation: The solution will turn yellow/orange as the acylium complex forms.

  • Nucleophile Addition: Dissolve o-xylene in 50 mL DCM. Add dropwise to the reaction mixture at 0–5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux (40°C) for 2 hours to ensure conversion of the sterically crowded intermediate.

  • Quenching: Pour the reaction mixture carefully into 300 mL of ice water acidified with 10 mL conc. HCl. Caution: Exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Wash: Wash combined organics with Brine (sat. NaCl), then 1M NaOH (to remove unreacted acid), then water.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

Phase 3: Purification (Crystallization)

The crude oil will likely contain traces of the 2,3-dimethyl isomer.

  • Solvent System: Ethanol/Hexane (1:4) or pure Isopropanol.

  • Procedure: Dissolve crude solid in minimum hot solvent. Cool slowly to room temperature, then 4°C.

  • Target Yield: ~75-85%.

  • Appearance: White to off-white crystalline needles.

Analytical Validation (QC)

To certify the identity of the synthesized compound, compare results against these predicted spectral parameters.

Table 2: NMR & IR Specifications
TechniqueSignalAssignment
¹H-NMR (CDCl₃) δ 2.32 (s, 3H), 2.35 (s, 3H)Methyl groups (3', 4'). Distinct singlets indicate asymmetry.
δ 7.25 (d, J=8Hz, 1H)H-5' (Ortho to methyls).
δ 7.50 - 7.60 (m, 2H)H-2', H-6' (Aromatic protons on Dimethyl ring).
δ 7.65 (t, 1H)H-4 (Between chlorines).
δ 7.75 (d, 2H)H-2, H-6 (Ortho to carbonyl on Dichloro ring).
FT-IR 1655 - 1665 cm⁻¹C=O Stretch (Benzophenone characteristic).
800 - 850 cm⁻¹C-Cl Stretch.

References

  • Friedel-Crafts Acylation Mechanisms

    • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
    • Source:

  • Benzophenone Synthesis Protocols

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Source:

  • Isotopic Abundance Data

    • NIST Atomic Weights and Isotopic Compositions for All Elements.
    • Source:

  • Substituted Benzophenones in Drug Discovery

    • Review of benzophenone scaffolds in fibrate drugs (e.g.
    • Source: (Structural analog context).

Foundational

Thermodynamic Characterization of Methylated Chlorobenzophenones: A Technical Guide

Part 1: Executive Summary & Strategic Relevance Methylated chlorobenzophenones (e.g., 4-chloro-4'-methylbenzophenone) represent a critical class of diaryl ketones used as intermediates in the synthesis of antihistamines...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Relevance

Methylated chlorobenzophenones (e.g., 4-chloro-4'-methylbenzophenone) represent a critical class of diaryl ketones used as intermediates in the synthesis of antihistamines (such as Meclizine and Chlorcyclizine) and UV-curable photoinitiators. Their thermodynamic profile—specifically solid-liquid equilibrium (SLE), enthalpy of fusion, and solubility parameters—directly dictates process yield, crystallization kinetics, and final product purity.

This guide moves beyond static data tables to provide a dynamic characterization protocol . It addresses the common challenge in process development: the scarcity of experimental thermodynamic data for specific isomers. By mastering the protocols below, you can generate self-validating data sets essential for scaling up from bench to pilot plant.

Part 2: Chemical Identity & Structural Thermodynamics

Understanding the thermodynamic behavior of these compounds requires analyzing the interplay between the electron-withdrawing chlorine atom and the electron-donating methyl group.

Key Congeners and Baseline Properties

The thermodynamic baseline is established by the parent mono-substituted benzophenones. The target methylated chlorobenzophenones typically exhibit properties intermediate to or synergistic with these parents due to crystal packing symmetry.

CompoundCAS No.[1][2][3][4][5][6][7]Melting Point (

)

(kJ/mol)
Structural Note
4-Chlorobenzophenone 134-85-078.0 °C [1]19.4 (est)Baseline for Cl-effect
4-Methylbenzophenone 134-84-956.5 - 57.0 °C [2]18.2 (est)Baseline for Me-effect
4-Chloro-4'-methylbenzophenone 5395-79-9Determine via Protocol ADetermine via Protocol AHigh symmetry variant
4-Chloro-4'-hydroxybenzophenone 42019-78-3177 - 181 °C [3]HighH-bonding increases lattice energy
Structure-Property Relationships
  • Lattice Energy & Symmetry: Para-para substitution (e.g., 4-chloro-4'-methyl) generally increases molecular symmetry, leading to higher packing efficiency and higher melting points compared to ortho-substituted isomers.

  • Entropy of Fusion (

    
    ):  The rigid benzophenone core results in a relatively low entropy of fusion compared to flexible alkyl chains. Modifications that disrupt planarity (ortho-methyl) will lower 
    
    
    
    significantly.

Part 3: Experimental Protocols (The "How-To")

Protocol A: Differential Scanning Calorimetry (DSC) for Fusion Properties

Objective: Determine Melting Point (


) and Enthalpy of Fusion (

).

Materials:

  • DSC Instrument (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Hermetically sealed aluminum pans.

  • Indium standard for calibration.

Workflow:

  • Calibration: Calibrate the temperature and heat flow using Indium (

    
    , 
    
    
    
    ).
  • Sample Prep: Weigh 3–5 mg of dried, powdered sample into the aluminum pan. Crimp the lid to ensure good thermal contact.

  • Thermal Cycle:

    • Equilibrate at 25°C.

    • Ramp 1: Heat at 10°C/min to

      
       (Erases thermal history).
      
    • Cool: Cool at 10°C/min to 0°C.

    • Ramp 2: Heat at 5°C/min to

      
       (Data collection).
      
  • Analysis:

    • 
      :  Extrapolated onset temperature of the endothermic peak.
      
    • 
      :  Integration of the peak area (J/g) converted to kJ/mol using molar mass.
      
Protocol B: Gravimetric Solubility Determination

Objective: Construct the Liquidus Line for Crystallization Design.

Workflow:

  • Saturation: Add excess solid solute to 10 mL of solvent (e.g., Ethanol, Toluene) in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant through a 0.45 µm heated syringe filter.

  • Quantification: Evaporate solvent in a tared dish (vacuum oven at 40°C) and weigh the residue.

  • Calculation:

    
     (Mole fraction).
    

Part 4: Data Visualization & Analysis

Thermodynamic Characterization Workflow

The following diagram illustrates the logical flow from synthesis to thermodynamic data generation.

ThermoWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Modeling Synthesis Synthesis (Friedel-Crafts) Purification Purification (Recrystallization) Synthesis->Purification PurityCheck Purity Check (HPLC/GC >99%) Purification->PurityCheck DSC DSC Analysis (Tm, Enthalpy) PurityCheck->DSC Solid State Solubility Solubility Study (Gravimetric) PurityCheck->Solubility Solution State VantHoff Van't Hoff Plot (ln x vs 1/T) DSC->VantHoff Ideal Solubility Solubility->VantHoff Real Solubility ProcessDesign Process Design (Crystallizer) VantHoff->ProcessDesign

Caption: Integrated workflow for thermodynamic characterization of benzophenone derivatives.

Modeling Solubility (The Van't Hoff Equation)

To predict solubility at unmeasured temperatures, use the simplified Van't Hoff equation, assuming


:


  • 
    : Mole fraction solubility.
    
  • 
    : Melting point (Kelvin) from DSC.
    
  • 
    : Enthalpy of fusion (J/mol) from DSC.
    
  • 
    : Activity coefficient (approaches 1 in ideal solvents like toluene for these compounds; >1 in polar solvents like water).
    

Interpretation:

  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
    .
    
  • Deviations from linearity indicate non-ideality or phase transitions (polymorphism).

Part 5: Implications for Drug Development

Polymorphism Risk

Benzophenones are prone to polymorphism. A "methylated" derivative introduces rotational degrees of freedom that can lock into metastable states.

  • Action: Always perform DSC at varying cooling rates (2, 5, 10, 20 °C/min). If

    
     shifts or exothermic "cold crystallization" peaks appear on heating, the substance is polymorphic.
    
Process Safety

The enthalpy of fusion data is critical for cooling capacity calculations in large-scale crystallizers. Underestimating


 can lead to uncontrolled heat release during rapid precipitation, posing a safety hazard.
Impurity Rejection

The slope of the solubility curve (determined in Protocol B) dictates the theoretical yield of a cooling crystallization. A steep slope (high enthalpy of solution) is preferred for high yields, while a shallow slope requires evaporative crystallization.

Part 6: References

  • Lide, D.R. (2005).[3] CRC Handbook of Chemistry and Physics, 86th Edition. CRC Press.[3] (Data for 4-chlorobenzophenone, Melting Point 78°C).[3]

  • Sigma-Aldrich. (2024). Product Specification: 4-Methylbenzophenone. (Melting Point 56.5-57°C).

  • BenchChem. (2025).[8] Technical Guide: 4-Chloro-4'-hydroxybenzophenone. (Melting Point 177-181°C).[9]

  • PubChem. (2025).[3][4] Compound Summary: 4-Chloro-4'-methylbenzophenone (CAS 5395-79-9).[4][7]

  • Grant, D.J.W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for Van't Hoff analysis).

Sources

Protocols & Analytical Methods

Method

Application Note: Friedel-Crafts Acylation of o-Xylene with 3,5-Dichlorobenzoyl Chloride

Executive Summary This technical guide details the protocol for the regioselective synthesis of (3,5-dichlorophenyl)(3,4-dimethylphenyl)methanone via Friedel-Crafts acylation. The reaction involves the coupling of o-xyle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the regioselective synthesis of (3,5-dichlorophenyl)(3,4-dimethylphenyl)methanone via Friedel-Crafts acylation. The reaction involves the coupling of o-xylene (1,2-dimethylbenzene) with 3,5-dichlorobenzoyl chloride using anhydrous aluminum chloride (


) as the Lewis acid catalyst.

This transformation is a critical step in the synthesis of polysubstituted benzophenone scaffolds, which serve as intermediates for p38 MAP kinase inhibitors, agrochemicals, and UV-blocking agents. This protocol emphasizes the control of regioselectivity through steric management and the rigorous handling of moisture-sensitive Lewis acids to maximize yield and purity.

Scientific Foundation & Mechanism

Reaction Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution (EAS) pathway.[1] The key mechanistic feature is the generation of the resonance-stabilized acylium ion, which acts as the active electrophile.[2] Unlike alkylation, acylation does not suffer from carbocation rearrangement, but it does require stoichiometric quantities of catalyst due to product complexation.

FC_Mechanism R1 3,5-Dichlorobenzoyl Chloride Complex Acylium Ion Complex [R-C≡O]+ AlCl4- R1->Complex Activation Cat AlCl3 (Lewis Acid) Cat->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + o-Xylene (Electrophilic Attack) ProdComplex Product-AlCl3 Complex Sigma->ProdComplex - HCl (Aromatization) Final (3,5-dichlorophenyl) (3,4-dimethylphenyl)methanone ProdComplex->Final + H2O/HCl (Hydrolysis)

Figure 1: Mechanistic pathway from acyl chloride activation to hydrolytic workup.[3][4][5]

Regioselectivity Analysis

o-Xylene possesses two distinct nucleophilic sites for substitution:

  • Position 3 (or 6): Ortho to one methyl group and meta to the other. This position is sterically hindered ("sandwiched") by the adjacent methyl group and the ring junction.

  • Position 4 (or 5): Para to one methyl group and meta to the other. This position is significantly less sterically encumbered.[6]

Due to the bulky nature of the 3,5-dichlorobenzoyl electrophile, the reaction is highly regioselective for the 4-position , yielding the 3,4-dimethylbenzophenone derivative as the major product (>95% isomer ratio typically observed).

Experimental Protocol

Reagents and Stoichiometry

Note on Catalyst Load: A common error is treating


 as catalytic. The resulting ketone forms a strong 1:1 complex with 

, deactivating it. Therefore, a minimum of 1.1 equivalents relative to the acid chloride is required.
ComponentRoleMW ( g/mol )Equiv.Density
3,5-Dichlorobenzoyl chloride Electrophile209.461.0Solid/Melt
o-Xylene Nucleophile106.171.1 - 1.20.88 g/mL
Aluminum Chloride (

)
Catalyst133.341.1 - 1.2Solid
Dichloromethane (DCM) Solvent84.93N/A1.33 g/mL
1 M HCl Quench36.46ExcessN/A
Step-by-Step Procedure

Safety Pre-check: Perform in a fume hood.


 reacts violently with water to release HCl gas. Ensure all glassware is flame-dried or oven-dried (120°C).
  • Apparatus Setup:

    • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl fumes).

    • Flush the system with dry nitrogen for 10 minutes.

  • Catalyst Suspension:

    • Charge the flask with anhydrous

      
       (1.1 eq) .
      
    • Add dry DCM (Dichloromethane) (approx. 5-7 mL per gram of substrate) to create a suspension.

    • Cool the suspension to 0–5°C using an ice/water bath.

  • Electrophile Formation:

    • Dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in a minimal amount of dry DCM.

    • Add this solution dropwise to the

      
       suspension over 15 minutes.
      
    • Observation: The mixture may turn yellow or orange, indicating acylium ion formation. Stir for an additional 15 minutes at 0°C.

  • Substrate Addition:

    • Mix o-xylene (1.1 eq) with equal volume DCM in the addition funnel.

    • Add the xylene solution dropwise to the reaction mixture over 30–45 minutes, maintaining the internal temperature below 10°C.

    • Note: Rapid addition causes exotherms that may degrade regioselectivity.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 3–6 hours. Monitor reaction progress via TLC (Solvent: 10% EtOAc/Hexanes) or HPLC.

    • Endpoint: Disappearance of the acid chloride peak.

  • Quenching (Critical Step):

    • Cool the reaction mixture back to 0°C.

    • Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10:1 ratio). This breaks the Aluminum-Product complex.[7]

    • Caution: This step is highly exothermic and evolves HCl gas.

  • Workup & Purification:

    • Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM.

    • Wash combined organics with water, saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (to remove residual acid), and brine.
      
    • Dry over anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate under reduced pressure.
      
    • Recrystallization: The crude solid is typically recrystallized from Ethanol or MeOH/Water to yield the pure product.

Process Optimization & Troubleshooting

Solvent Selection Guide

The choice of solvent dramatically impacts reaction kinetics and solubility.

SolventProsConsRecommendation
DCM (Dichloromethane) Low boiling point, easy removal, good solubility.Poor solubility for some

complexes.
Standard Choice
1,2-Dichloroethane (DCE) Higher boiling point (83°C) allows for reflux if reaction is sluggish.Toxic, harder to remove than DCM.Use if RT reaction is incomplete.
Nitrobenzene Homogeneous reaction (dissolves

), suppresses rearrangement.
High boiling point, difficult workup, toxic.Use only for difficult substrates.
Neat (Excess o-Xylene) Simplifies setup, acts as solvent and reactant.Hard to control exotherm, requires distillation to remove excess xylene.Viable for large scale.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Check1 Is the Catalyst Fresh? (AlCl3 turns white to gray/yellow) Start->Check1 Action1 Use fresh anhydrous AlCl3. Ensure >1.1 equivalents. Check1->Action1 No/Unsure Check2 Is the Product Complexing? Check1->Check2 Yes Action2 Increase AlCl3 to 1.5 eq. Extend reflux time in DCE. Check2->Action2 Yes Check3 Regioselectivity Poor? Check2->Check3 No Action3 Lower addition temp to -10°C. Switch to Nitrobenzene solvent. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common acylation failures.

Characterization Profile

For the target molecule (3,5-dichlorophenyl)(3,4-dimethylphenyl)methanone :

  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.50–7.70 (m, 3H, dichlorophenyl protons).
      
    • 
       7.45 (s, 1H, xylene H-2, meta to carbonyl).
      
    • 
       7.35 (d, 1H, xylene H-6, ortho to carbonyl).
      
    • 
       7.15 (d, 1H, xylene H-5, ortho to methyl).
      
    • 
       2.30–2.35 (two s, 6H, methyl groups).
      
  • IR Spectroscopy: Strong carbonyl stretch (

    
    ) at ~1650–1660 
    
    
    
    (typical for benzophenones).

References

  • Friedel-Crafts Acylation Overview

    • Master Organic Chemistry.[8] (2018).[2][8] Friedel-Crafts Acylation and Alkylation. Link

  • Regioselectivity in Xylene Derivatives

    • Plymouth Electronic Archive. (2016). Comparison of Friedel-Crafts alkylation and acylation. Link

  • Catalyst Stoichiometry & Mechanism

    • LibreTexts Chemistry.[8] (2015).[3][9] 15.13: Friedel-Crafts Alkanoylation (Acylation).[5] Link

  • Analogous Synthesis (Dichlorobenzophenones)

    • BenchChem. (2025).[10] Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene. Link

  • Safety Data (3,5-Dichlorobenzoyl Chloride)

    • PubChem. 3,5-Dichlorobenzoyl chloride Compound Summary. Link

Sources

Application

Application Note: Suzuki Coupling Protocols for Unsymmetrical Benzophenones

Executive Summary & Strategic Rationale The synthesis of unsymmetrical benzophenones ( ) is a cornerstone in medicinal chemistry, underpinning the structure of privileged pharmacophores (e.g., Fenofibrate, Ketoprofen) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of unsymmetrical benzophenones (


) is a cornerstone in medicinal chemistry, underpinning the structure of privileged pharmacophores (e.g., Fenofibrate, Ketoprofen) and UV-blocking materials.[1] Historically, Friedel-Crafts acylation was the default method. However, it suffers from severe limitations: harsh Lewis acid requirements (

), poor regioselectivity (ortho/para mixtures), and incompatibility with acid-sensitive moieties.

This guide details the Palladium-Catalyzed Suzuki-Miyaura approach, which offers superior chemoselectivity and modularity. We present three distinct protocols to address varying laboratory capabilities and safety constraints:

  • Carbonylative Coupling (CO Gas): High scalability, atom-economic.[2]

  • Carbonylative Coupling (Solid Surrogate): Uses

    
     to avoid handling toxic gas.[3]
    
  • Acyl-Suzuki Coupling: Direct coupling of acid chlorides with boronic acids under anhydrous conditions.

Mechanistic Principles & Pathway Selection[3]

Unlike the standard Suzuki biaryl coupling, the synthesis of ketones requires the insertion of a carbonyl source or the use of a pre-functionalized electrophile.

The Catalytic Cycle

The reaction proceeds via a modified Pd(0)/Pd(II) cycle. The critical divergence from standard coupling is the CO Insertion step (Migratory Insertion), which must occur faster than the direct Transmetallation to avoid biaryl byproduct formation.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Ar-CO-Pd-X) OxAdd->COInsert + CO Biaryl Biaryl Byproduct (Ar-Ar') OxAdd->Biaryl Direct Transmetallation (Avoid this) TransMet Transmetallation (Ar-CO-Pd-Ar') COInsert->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-CO-Ar'

Figure 1: Catalytic cycle for Carbonylative Suzuki Coupling. Note the competition between CO insertion and direct transmetallation.

Protocol Selection Matrix

Choose the protocol based on your substrate stability and available equipment.

DecisionMatrix Start Substrate Analysis IsAcidSensitive Is substrate acid-sensitive? Start->IsAcidSensitive HasCOKit High-Pressure Equipment Available? IsAcidSensitive->HasCOKit Yes (Avoid Acid Chloride) ProtoC Protocol C: Acyl-Suzuki IsAcidSensitive->ProtoC No (Use Acid Chloride) ProtoA Protocol A: CO Balloon HasCOKit->ProtoA Yes (Scalable) ProtoB Protocol B: Mo(CO)6 Surrogate HasCOKit->ProtoB No (Safer/Convenient)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Protocol A: Carbonylative Coupling (CO Balloon)

Best for: Scalable synthesis, cost-efficiency. Safety: Requires a functional fume hood and CO detector.

Reagents
  • Electrophile: Aryl Iodide (1.0 equiv). Note: Bromides require higher temperature/pressure.

  • Nucleophile: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (6 mol%) OR
    
    
    (5 mol%).
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Anisole or Toluene/1,4-Dioxane (dry).

  • Gas: Carbon Monoxide (Balloon pressure, ~1 atm).

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a condenser. Cool under Argon.

  • Charging: Add Aryl Iodide (1.0 mmol), Boronic Acid (1.2 mmol),

    
     (3.0 mmol), and Catalyst precursors.
    
  • Solvation: Add Solvent (10 mL) via syringe.

  • Gas Exchange: Briefly evacuate the flask (carefully, do not boil solvent) and backfill with CO from a balloon. Repeat 3 times. Leave the CO balloon attached.

  • Reaction: Heat to 80–100 °C with vigorous stirring.

    • Critical Check: Monitor by TLC. Disappearance of Aryl Iodide indicates completion. If Biaryl formation is observed, increase CO pressure or lower temperature slightly.

  • Workup: Cool to RT. Vent CO carefully in the hood. Filter through a Celite pad. Concentrate filtrate and purify via flash chromatography.

Protocol B: Solid CO Surrogate ( )

Best for: Discovery chemistry, labs without CO gas lines, safety-conscious workflows. Mechanism:


 releases CO in situ upon heating.
Reagents
  • Electrophile: Aryl Iodide (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.1 equiv).

  • CO Source: Molybdenum Hexacarbonyl (

    
    ) (1.0 equiv).[3][4]
    
  • Catalyst:

    
     (5 mol%).
    
  • Ligand: DPPP (1,3-Bis(diphenylphosphino)propane) (5 mol%) or Xantphos.

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (3.0 equiv).

  • Solvent: 1,4-Dioxane or Diglyme.

Step-by-Step Methodology
  • Vessel: Use a heavy-walled pressure vial (e.g., microwave vial) with a crimp/screw cap.

  • Charging: Add Aryl Iodide (0.5 mmol), Boronic Acid (0.55 mmol),

    
     (0.5 mmol), Catalyst, and Ligand to the vial.
    
    • Safety:

      
       is toxic; weigh in a hood.
      
  • Activation: Add Solvent (3 mL) and DBU (1.5 mmol). Cap immediately.

  • Reaction: Heat block to 100 °C for 1–2 hours.

    • Note: The vial will pressurize. Use a safety shield.

  • Quench: Cool to RT. Carefully open the vial in a fume hood (release of residual CO).

  • Purification: Dilute with EtOAc, wash with 1M HCl (to remove DBU), then brine. Dry over

    
     and purify.
    

Protocol C: Acyl-Suzuki (Anhydrous)

Best for: Avoiding CO entirely; when Acid Chlorides are readily available. Challenge: Boronic acids do not couple well with Acid Chlorides under aqueous basic conditions (hydrolysis competes).

Reagents
  • Electrophile: Aroyl Chloride (1.0 equiv).

  • Nucleophile: Aryl Boronic Acid (1.1 equiv).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (anhydrous).
  • Solvent: Toluene (strictly anhydrous).

  • Stoichiometry Modifier: Copper(I) Thiophene-2-carboxylate (CuTC) (1.2 equiv) - Optional but recommended for difficult substrates.

Step-by-Step Methodology
  • Dry Conditions: Use a Schlenk tube or glovebox. Moisture kills this reaction.

  • Charging: Add Boronic Acid, Base, and Catalyst.[5]

  • Solvation: Add Anhydrous Toluene.

  • Addition: Add Aroyl Chloride via syringe.

  • Reaction: Heat to 100 °C under Argon for 4–16 hours.

  • Workup: Filter through silica/Celite to remove inorganic salts. Evaporate and purify.

Troubleshooting & Quality Control

Data Summary Table
ParameterProtocol A (CO Gas)Protocol B (

)
Protocol C (Acyl-Cl)
Atom Economy HighMedium (Mo waste)Medium (Cl waste)
Safety Profile Low (Toxic Gas)Medium (Solid CO source)High (No CO)
Key Failure Mode Biaryl formation (low CO)Incomplete conversionHydrolysis of Acid Cl
Typical Yield 70–95%60–85%50–80%
Self-Validation Steps
  • NMR Check: Benzophenone carbonyl carbons appear at >195 ppm in

    
     NMR. Biaryl byproducts lack this signal.
    
  • IR Check: Look for the strong

    
     stretch at ~1660 cm⁻¹ .
    
  • Biaryl Control: If obtaining biaryl (

    
    ), your CO insertion is too slow.
    
    • Fix: Lower temperature (favors insertion over transmetallation) or increase CO pressure.

    • Fix (Protocol B): Ensure the vial is sealed tight to maintain CO concentration.

References

  • Suzuki-Miyaura Coupling (Foundational Review): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carbonylative Coupling Mechanism & Scope: Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-Catalyzed Carbonylative Coupling Reactions between Ar-X and Ar-B(OH)2.[1][6][7][8] Chemical Society Reviews, 40(10), 4986–5009. [Link]

  • Acyl-Suzuki (Anhydrous Conditions): Haddach, M., & McCarthy, J. R. (1999). A New Method for the Synthesis of Unsymmetrical Ketones via the Palladium-Catalyzed Cross-Coupling of Acid Chlorides with Boronic Acids.[1][7] Tetrahedron Letters, 40(16), 3109–3112. [Link]

  • Mo(CO)6 as Solid CO Source: Nordstrøm, L. U., Vogt, H., & Madsen, R. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Hydrogen. Journal of the American Chemical Society, 130(52), 17672–17673. (Demonstrates Mo(CO)6 utility in Pd-catalysis). [Link]

  • Base-Free/Fenofibrate Application: Sartori, G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(10), 2590–2593. [Link]

Sources

Method

Application Note: Modular Synthesis of 3,5-Dichloro-3',4'-dimethylbenzophenone via Nitrile-Grignard Addition

Executive Summary This application note details the synthesis of 3,5-dichloro-3',4'-dimethylbenzophenone (Target Molecule 3 ) utilizing a Grignard addition to a nitrile. Unlike Friedel-Crafts acylation, which often suffe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 3,5-dichloro-3',4'-dimethylbenzophenone (Target Molecule 3 ) utilizing a Grignard addition to a nitrile. Unlike Friedel-Crafts acylation, which often suffers from regioselectivity issues and poly-acylation byproducts when dealing with activated aromatic rings, the nitrile-Grignard route offers high fidelity for unsymmetrical diaryl ketones.

This protocol leverages the electronic mismatch between the electron-deficient 3,5-dichlorobenzonitrile (Electrophile) and the electron-rich 3,4-dimethylphenylmagnesium bromide (Nucleophile) to maximize yield and minimize homocoupling side reactions.

Chemical Strategy & Mechanistic Insight

Retrosynthetic Logic

The synthesis of unsymmetrical benzophenones requires a method that strictly controls the point of coupling.

  • Route A (Friedel-Crafts): Reacting 3,5-dichlorobenzoyl chloride with o-xylene. Risk:[1][2][3] o-Xylene has two nucleophilic sites, potentially leading to isomeric mixtures (3,4-dimethyl vs 2,3-dimethyl isomers).

  • Route B (Nitrile-Grignard): Reacting 3,5-dichlorobenzonitrile with 3,4-dimethylphenylmagnesium bromide. Advantage:[1][3] The nitrile carbon is the exclusive electrophilic site. The 3,5-dichloro substitution pattern increases the electrophilicity of the cyano group, facilitating the attack of the Grignard reagent.

Reaction Pathway

The reaction proceeds via the nucleophilic attack of the Grignard reagent on the nitrile triple bond, forming a magnesium imine salt (ketimine intermediate). This intermediate is stable in anhydrous ether/THF and prevents "double addition" (a common issue with esters). Subsequent acidic hydrolysis converts the imine to the desired ketone.[4][5][6]

ReactionMechanism SM1 3,5-Dichlorobenzonitrile (Electrophile) IM1 Magnesium Imine Salt (Intermediate) SM1->IM1 Anhydrous THF Reflux SM2 3,4-DimethylphenylMgBr (Nucleophile) SM2->IM1 IM2 Ketimine (R-C(=NH)-R') IM1->IM2 Acid Hydrolysis (H3O+) Prod 3,5-Dichloro-3',4'-dimethylbenzophenone (Target) IM2->Prod Hydrolysis (-NH3)

Figure 1: Mechanistic pathway from nitrile addition to ketone hydrolysis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[7][8]Role
3,5-Dichlorobenzonitrile 172.011.0Electrophile
4-Bromo-1,2-dimethylbenzene 185.061.2Grignard Precursor
Magnesium Turnings 24.301.3Grignard Formation
THF (Anhydrous) -SolventMedium
Iodine (

)
253.8Cat.Initiator
HCl (3M aq) -ExcessHydrolysis
Step-by-Step Methodology
Phase A: Preparation of Grignard Reagent (3,4-Dimethylphenylmagnesium bromide)

Note: Commercially available Grignard solutions can be used, but fresh preparation is recommended for maximum titer.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar. Maintain a positive pressure of Nitrogen (

    
    ) or Argon.
    
  • Activation: Add Mg turnings (1.3 equiv) and a single crystal of Iodine to the flask. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 4-bromo-1,2-dimethylbenzene (1.2 equiv) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg turnings.

  • Propagation: Once the reaction initiates (indicated by turbidity/bubbling and exotherm), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • Completion: After addition, reflux at 65°C for 1 hour to ensure complete conversion. Cool to room temperature (RT).

Phase B: Nucleophilic Addition
  • Dissolution: In a separate flame-dried flask, dissolve 3,5-dichlorobenzonitrile (1.0 equiv) in anhydrous THF (5 mL per gram of nitrile).

  • Addition: Transfer the nitrile solution to the addition funnel of the Grignard flask. Add the nitrile solution dropwise to the Grignard reagent at 0°C (ice bath) to control the exotherm.

    • Critical Insight: Adding Nitrile to Grignard (inverse addition) or Grignard to Nitrile is acceptable here, but adding Nitrile to Grignard ensures the nucleophile is always in excess during the reaction, driving it to completion.

  • Reflux: Allow the mixture to warm to RT, then heat to reflux (65°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1).[2] The nitrile spot (

      
      ) should disappear.
      
Phase C: Acidic Hydrolysis & Workup
  • Quench: Cool the reaction mixture to 0°C. Cautiously add 3M HCl (aq) dropwise.

    • Caution: This step is highly exothermic. Mg salts will precipitate and then redissolve.

  • Imine Hydrolysis: The initial quench forms the ketimine. To convert to the ketone, heat the biphasic mixture to 50°C for 1–2 hours.

    • Checkpoint: The ketimine intermediate often persists if the acid concentration or temperature is too low. Ensure the organic layer turns from yellow/orange (imine) to clear/pale yellow (ketone).

  • Extraction: Separate layers. Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Wash: Combine organic layers and wash with saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Phase D: Purification
  • Crystallization: The crude product is likely a solid. Recrystallize from Ethanol/Water or Hexane.

  • Chromatography (Alternative): If oil persists, purify via silica gel chromatography (Gradient: 100% Hexane

    
     95:5 Hexane/EtOAc).
    

Process Workflow

Workflow cluster_0 Phase A: Grignard Generation cluster_1 Phase B: Coupling cluster_2 Phase C: Hydrolysis Step1 Activate Mg with I2 (Inert Atm) Step2 Add 4-Bromo-1,2-dimethylbenzene in THF Step1->Step2 Step3 Add 3,5-Dichlorobenzonitrile (0°C -> Reflux 4h) Step2->Step3 Transfer Step4 Quench with 3M HCl (Heat to 50°C) Step3->Step4 Completion Step5 Phase Separation & Extraction (EtOAc) Step4->Step5 Final Pure 3,5-dichloro-3',4'-dimethylbenzophenone Step5->Final Recrystallization

Figure 2: Operational workflow for the batch synthesis.

Characterization & Data Validation

Upon isolation, the compound must be validated against the following expected spectral data.

TechniqueExpected Signal CharacteristicsStructural Assignment
IR Spectroscopy ~1660 cm⁻¹ (Strong) C=O Stretch (Benzophenone carbonyl)
Absence of ~2230 cm⁻¹Consumption of Nitrile (C≡N)
¹H NMR (CDCl₃)

2.30 - 2.35 (s, 6H)
Methyl groups (3', 4'-dimethyl)

7.2 - 7.8 (m, 6H)
Aromatic protons (Complex splitting)
¹³C NMR

~195 ppm
Carbonyl Carbon (C=O)
MS (EI/ESI) Molecular Ion (

)
Matches calculated mass (Check isotope pattern for

)
Troubleshooting Guide
  • Issue: Low Yield / Recovered Nitrile.

    • Cause: Grignard reagent degraded by moisture or old reagents.

    • Solution: Titrate Grignard before use. Ensure glassware is flame-dried.

  • Issue: Intermediate Imine Persistence.

    • Cause: Hydrolysis too mild. Steric bulk of the 3,5-dichloro ring can stabilize the imine.

    • Solution: Increase hydrolysis temperature to 60°C or use

      
       instead of 
      
      
      
      .
  • Issue: Homocoupling (Biaryl formation).

    • Cause: Overheating during Grignard formation.

    • Solution: Add bromide slowly; keep THF reflux gentle.

References

  • General Mechanism & Protocol: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances; Prentice-Hall: New York, 1954. (Foundational text on Grignard addition to nitriles).[1][5]

  • Nitrile to Ketone Methodology: Moffett, R. B.; Shriner, R. L. "ω-Methoxyacetophenone." Organic Syntheses, Coll.[8] Vol. 3, p. 562 (1955). Link (Demonstrates standard nitrile-to-ketone hydrolysis).

  • Benzophenone Synthesis: "Preparation of unsymmetrical ketones from nitriles." Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989, p. 629.
  • Electronic Effects in Grignard Additions: Journal of the American Chemical Society, "Kinetics and Mechanism of the Addition of Grignard Reagents to Benzonitriles." Link (Explains why electron-deficient nitriles like 3,5-dichlorobenzonitrile are superior electrophiles).

  • Safety Data: PubChem Compound Summary for 3,5-Dichlorobenzonitrile. Link

Sources

Application

Application Note: Synthesis and Handling of 3,5-Dichlorophenylmagnesium Bromide

[1] Executive Summary The synthesis of 3,5-dichlorophenylmagnesium bromide (CAS: 82297-90-3) presents unique challenges compared to non-substituted phenyl Grignards. The presence of two electron-withdrawing chlorine atom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The synthesis of 3,5-dichlorophenylmagnesium bromide (CAS: 82297-90-3) presents unique challenges compared to non-substituted phenyl Grignards. The presence of two electron-withdrawing chlorine atoms at the meta positions significantly deactivates the carbon-bromine bond toward oxidative addition, increasing the activation energy required for initiation. Furthermore, the electron-deficient nature of the resulting arylmagnesium species makes it prone to Wurtz-type homocoupling (formation of 3,3',5,5'-tetrachlorobiphenyl).

This guide outlines two validated protocols:

  • Direct Oxidative Insertion (Method A): Cost-effective for large-scale batches but requires rigorous thermal control to manage the induction period.

  • Magnesium-Halogen Exchange (Method B): A high-precision method using Turbo Grignard (

    
    ) for applications requiring high functional group tolerance and minimal background coupling.
    

Part 1: Critical Analysis of Reaction Kinetics

Electronic Deactivation

In 1-bromo-3,5-dichlorobenzene, the inductive effect (-I) of the chlorine atoms pulls electron density away from the aromatic ring. This reduces the nucleophilicity of the carbon-bromine bond, making the initial single-electron transfer (SET) from the magnesium surface slower than in bromobenzene.

  • Consequence: The reaction exhibits a prolonged induction period .

  • Risk: Accumulation of unreacted halide followed by a sudden, runaway exotherm (thermal runaway).

Solvent Selection: THF vs. Diethyl Ether

While diethyl ether (


) is the traditional solvent for Grignard reagents, Tetrahydrofuran (THF)  is the mandatory solvent for 3,5-dichlorophenylmagnesium bromide.[1]
  • Boiling Point: THF (

    
    ) allows for higher reaction temperatures than 
    
    
    
    (
    
    
    ), which is often necessary to overcome the activation barrier of the deactivated aryl bromide.[1]
  • Solvation: The higher Lewis basicity of THF stabilizes the magnesium species more effectively, though this also increases the rate of side reactions if not kept cold after formation.

Part 2: Experimental Protocols

Method A: Direct Oxidative Insertion (Standard Protocol)

Best for: Bulk synthesis where cost is a driver and cryogenic cooling is limited.

Reagents:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv)[1]

  • Magnesium turnings (1.2 equiv, high surface area)

  • Anhydrous THF (H2O < 50 ppm)

  • Iodine (

    
    ) crystal (Initiator)[1]
    

Protocol:

  • Magnesium Activation: Flame-dry a 3-neck round-bottom flask under

    
    . Add Mg turnings. Dry stir for 10 mins. Add a single crystal of 
    
    
    
    and heat gently with a heat gun until purple vapors sublime onto the Mg surface (chemical etching).
  • Solvent Charge: Add sufficient anhydrous THF to cover the Mg turnings.

  • Initiation (The Critical Step):

    • Prepare a solution of the aryl bromide in THF (1.0 M).

    • Add 5-10% of the total bromide solution to the Mg.

    • Heat to varying reflux.

    • Observation: Loss of iodine color (brown

      
       clear/grey) and spontaneous boiling indicate initiation.
      
    • Warning:Do NOT add the remaining bromide until exotherm is confirmed.

  • Propagation: Once initiated, remove the heat source.[2] Add the remaining bromide solution dropwise. The rate of addition should maintain a gentle reflux without external heating.[1][3]

  • Completion: Reflux for an additional 1-2 hours after addition. The final solution should be dark grey/brown.

Method B: Magnesium-Halogen Exchange (Turbo Grignard)

Best for: High-value synthesis, avoiding thermal hazards, and suppressing homocoupling.

Reagents:

  • 1-Bromo-3,5-dichlorobenzene (1.0 equiv)[1]

  • 
     (1.1 equiv, commercially available "Turbo Grignard")
    
  • Anhydrous THF[1][4]

Protocol:

  • Setup: Charge a flame-dried flask with 1-bromo-3,5-dichlorobenzene and anhydrous THF under Argon.

  • Cooling: Cool the solution to -15°C . (Note: Lower temperatures are preferred to prevent benzyne formation, though less risky with Mg than Li).

  • Exchange: Add

    
     solution dropwise over 15 minutes.
    
  • Incubation: Stir at -15°C for 30-60 minutes.

  • Validation: The exchange is typically faster than direct insertion. The resulting species is 3,5-dichlorophenylmagnesium chloride-lithium chloride complex.

Part 3: Visualization & Workflows

Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate synthesis route.

Grignard_Method_Selection Start Start: 3,5-Dichlorophenylmagnesium Bromide Synthesis Scale Batch Scale? Start->Scale Cost Cost Sensitivity? Scale->Cost Large (>100g) Purity Homocoupling Tolerance? Scale->Purity Small/Med (<100g) MethodA Method A: Direct Insertion (High Temp, Low Cost) Cost->MethodA High Sensitivity (Budget constrained) MethodB Method B: Mg-Halogen Exchange (Low Temp, High Precision) Cost->MethodB Low Sensitivity Purity->MethodA High Tolerance Purity->MethodB Low Tolerance (<1% impurity)

Figure 1: Decision matrix for selecting between Direct Insertion and Halogen Exchange based on scale and purity requirements.

Reaction Workflow (Method A)

This diagram details the critical safety checkpoints during the direct insertion method.

Direct_Insertion_Workflow Setup 1. Setup & Drying (N2, Flame Dry) Activation 2. Mg Activation (I2, Heat) Setup->Activation Initiation 3. Initiation Charge (Add 5-10% Halide) Activation->Initiation Check Exotherm Observed? Initiation->Check Wait WAIT / Heat / Sonication Check->Wait No Propagation 4. Controlled Addition (Maintain Reflux) Check->Propagation Yes (Color change/Boil) Wait->Check Retry Digest 5. Digestion (1-2h Reflux) Propagation->Digest

Figure 2: Step-by-step workflow for Direct Insertion, emphasizing the critical "Stop/Go" decision at the initiation phase.

Part 4: Analytical Quality Control

Titration Protocol (Knochel Method) Do not rely on theoretical molarity. The titer must be determined before use.

  • Reagent: Weigh accurately ~100 mg of Iodine (

    
    ) into a dry vial.
    
  • Solvent: Dissolve in 2 mL of 0.5 M LiCl in anhydrous THF. (LiCl solubilizes the

    
     formed, preventing precipitate masking).
    
  • Titration: Cool to 0°C. Add the Grignard solution dropwise via a graduated syringe.

  • Endpoint: The solution transitions from dark brown

    
     clear/colorless.
    
  • Calculation:

    
    
    

Part 5: Safety & Hazards[5][6]

Hazard ClassDescriptionMitigation
Thermal Runaway Delayed initiation leads to accumulation of reagents.Never add >10% of halide without confirming initiation.
Flammability THF vapors + Exotherm = Fire risk.Use reflux condensers; keep away from static/sparks.
Water Reactivity Violent hydrolysis releases HCl gas.Quench excess reagent with saturated

at 0°C.

References

  • BenchChem. (2025).[4] A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether. Retrieved from

  • Krasovskiy, A., & Knochel, P. (2006). A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[5][6] Synthesis, 2006(05), 890-891. Retrieved from

  • Sigma-Aldrich. (n.d.).[7][8] 3,5-Dichlorophenylmagnesium bromide Product Sheet. Retrieved from

  • Organic Syntheses. (1925). Phenylmagnesium Bromide (General Grignard Protocol).[9][10] Org.[5][9][11][12] Synth. 1925, 5,[2][4][13] 75. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dichlorophenylmagnesium bromide.[1][8] Retrieved from

Sources

Method

Precision Oxidation Protocols for 3,5-dichloro-3',4'-dimethyldiphenylmethane

Executive Summary & Substrate Analysis This Application Note details the oxidation protocols for 3,5-dichloro-3',4'-dimethyldiphenylmethane , a structurally asymmetric scaffold possessing distinct electronic environments...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

This Application Note details the oxidation protocols for 3,5-dichloro-3',4'-dimethyldiphenylmethane , a structurally asymmetric scaffold possessing distinct electronic environments on its two aromatic rings.

Substrate Chemo-informatics

The molecule presents a classic "Push-Pull" steric and electronic challenge for oxidation chemistry:

  • Ring A (Electron Deficient): The 3,5-dichloro substitution pattern deactivates the ring, making it resistant to electrophilic attack but activating the benzylic methylene bridge toward radical hydrogen abstraction.

  • Ring B (Electron Rich): The 3',4'-dimethyl substitution activates the ring and provides two additional benzylic sites susceptible to oxidation.

  • The Bridge (

    
    ):  The central methylene group is the thermodynamic sink for oxidation, readily converting to a ketone (benzophenone) due to conjugation stabilization with both rings.
    
Strategic Decision Matrix

Researchers must choose a protocol based on the desired pharmacophore or monomer target:

Target MoietyDesired TransformationRecommended ProtocolSelectivity Challenge
Benzophenone Bridge Oxidation (

)
Protocol A (

)
High. Methyls must remain intact.
Tricarbonyl Exhaustive Oxidation (

& Bridge

)
Protocol B (

)
Low. Thermodynamic endpoint.
Dicarboxylic Acid Side-chain only (

)
Not RecommendedVery High. Bridge oxidation is faster than methyl oxidation.

Protocol A: Selective Bridge Oxidation (Benzophenone Synthesis)

Objective: Synthesis of 3,5-dichloro-3',4'-dimethylbenzophenone . Mechanism: Chromyl ester formation followed by oxidative cleavage. Application: Photo-initiators, UV-stable polymer backbones.

Reagents & Equipment[1][2]
  • Substrate: 3,5-dichloro-3',4'-dimethyldiphenylmethane (10 mmol)

  • Oxidant: Chromium(VI) Oxide (

    
    ) (Caution: Carcinogenic/Strong Oxidizer)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe.

Step-by-Step Methodology
  • Preparation: Dissolve 2.65 g (10 mmol) of the substrate in 30 mL of glacial acetic acid in the reaction flask. Heat to 40°C to ensure complete dissolution.

  • Oxidant Addition: Dissolve 2.0 g (20 mmol) of

    
     in 10 mL of water/acetic acid (1:4 mixture). Add this solution dropwise to the substrate over 30 minutes.
    
    • Critical Insight: The exothermic nature of Cr(VI) addition requires slow addition to prevent over-oxidation of the methyl groups on Ring B.

  • Reaction: Heat the mixture to 60-65°C for 3 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) will disappear, replaced by the ketone (
      
      
      
      ).
  • Quenching: Cool reaction to room temperature. Pour the dark green mixture into 200 mL of ice water. The Cr(III) salts are water-soluble; the product will precipitate.

  • Workup: Filter the precipitate. Wash with cold water (

    
     mL) and 5% 
    
    
    
    to remove residual acid.
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel chromatography if minor methyl oxidation is observed.

Validation Parameters
  • IR Spectroscopy: Appearance of strong

    
     stretch at ~1660 
    
    
    
    .
  • 1H NMR: Disappearance of the bridge singlet (

    
     3.9-4.1 ppm). Retention of two distinct methyl singlets (
    
    
    
    2.2-2.3 ppm).

Protocol B: Exhaustive Oxidation (Dicarboxylic Acid Synthesis)

Objective: Synthesis of 3,5-dichlorobenzophenone-3',4'-dicarboxylic acid . Mechanism: Permanganate-mediated benzylic C-H abstraction and oxidative cleavage.[1] Application: Monomers for high-performance polyimides or MOF linkers.

Reagents & Equipment[1][2]
  • Substrate: 3,5-dichloro-3',4'-dimethyldiphenylmethane (10 mmol)

  • Oxidant: Potassium Permanganate (

    
    ) (Excess)[1][2]
    
  • Solvent: Pyridine / Water (2:1 v/v)

  • Equipment: Mechanical stirrer (crucial for slurry handling), reflux setup.

Step-by-Step Methodology
  • Slurry Formation: In a 500 mL flask, suspend the substrate (2.65 g) in 50 mL Pyridine and 25 mL water.

  • Stepwise Oxidation: Add

    
     (12.0 g, ~7.5 eq) in three equal portions over 1 hour while heating to 95°C (Reflux) .
    
    • Why Pyridine? Pyridine solubilizes the organic substrate and stabilizes the intermediate manganese species, preventing the "stalling" often seen in pure aqueous oxidations.

  • Digestion: Reflux vigorously for 6–8 hours. The purple color should fade to a brown manganese dioxide (

    
    ) precipitate.
    
    • Check: If purple color persists after 8 hours, add 1 mL ethanol to quench.

  • Filtration: Filter the hot mixture through a Celite pad to remove

    
    . Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate (remove Pyridine) under reduced pressure. Acidify the remaining aqueous solution to pH 2 using 6M HCl.

  • Crystallization: The tricarbonyl product (dicarboxylic acid ketone) will precipitate as a white/off-white solid. Cool to 4°C for 2 hours, then filter.

Validation Parameters
  • 1H NMR: Total disappearance of methyl signals. Appearance of broad acid proton signal (

    
     11-13 ppm).
    
  • Solubility Check: Product should be soluble in 1M NaOH (formation of carboxylate salts) and reprecipitate upon acidification.

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways based on oxidant selection and thermodynamic control.

OxidationPathways Substrate 3,5-dichloro-3',4'-dimethyldiphenylmethane ConditionA Protocol A: CrO3 / AcOH 65°C, 3h Substrate->ConditionA Selective Attack ConditionB Protocol B: KMnO4 / Pyridine Reflux, 8h Substrate->ConditionB Exhaustive Attack ProductA Target A: Benzophenone (Bridge Oxidized, Methyls Intact) ConditionA->ProductA Major Product Intermediate Transient Species: Aldehydes/Alcohols ConditionB->Intermediate Rapid ProductB Target B: Tricarbonyl (Bridge + Methyls Oxidized) ProductA->ProductB If Over-oxidized Intermediate->ProductB Thermodynamic Sink

Figure 1: Decision tree for oxidation protocols showing selectivity vs. exhaustive oxidation pathways.

Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
  • Incomplete Oxidation (Protocol B):

    • Symptom:[1][2][3][4][5][6] Presence of methyl signals in NMR; low solubility in base.

    • Fix: The intermediate mono-acids are often insoluble. Increase reaction time to 12h or add a phase transfer catalyst (e.g., TBAB) if avoiding Pyridine.

  • Over-Oxidation (Protocol A):

    • Symptom:[1][2][3][4][5][6] Formation of carboxylic acids (streaking on TLC).

    • Fix: Strictly control temperature (

      
      ). Quench immediately upon disappearance of starting material.
      
Safety Protocol
  • Chromium (VI): Highly toxic and mutagenic. All weighing must occur in a fume hood. Waste must be segregated into "Heavy Metal/Oxidizer" streams.

  • Permanganate/Pyridine: Pyridine is flammable and hepatotoxic.

    
     dust can be an irritant; keep wet during filtration.
    

References

  • Yamazaki, S. (1999). "Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid." Organic Letters, 1(13), 2129–2132. Link

  • Friedman, L. (1963). "Diphenylmethane Oxidation to Benzophenone." Organic Syntheses, Coll.[7] Vol. 4, p. 189. Link

  • Shaabani, A., et al. (2004).[8] "Permanganate supported on active manganese dioxide for oxidation of arenes."[8] Tetrahedron, 60(50), 11415-11420. Link

  • BenchChem. (2025).[9] "Reactivity of Dichlorodiphenylmethane and Its Substituted Analogues." Technical Data Sheet. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Application

Application Note: 3,5-Dichloro-3',4'-dimethylbenzophenone as a High-Efficiency Photoinitiator

This Application Note is designed for researchers in drug delivery, biomaterials, and medicinal chemistry.[1] It details the technical specifications, mechanistic advantages, and experimental protocols for 3,5-Dichloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug delivery, biomaterials, and medicinal chemistry.[1] It details the technical specifications, mechanistic advantages, and experimental protocols for 3,5-Dichloro-3',4'-dimethylbenzophenone , a specialized Type II photoinitiator.[1]

[1]

Executive Summary

3,5-Dichloro-3',4'-dimethylbenzophenone (DCDMBP) is a substituted benzophenone derivative engineered to overcome common limitations of unsubstituted benzophenone (BP).[1] By incorporating electron-withdrawing chlorine atoms and electron-donating methyl groups, this molecule exhibits optimized intersystem crossing (ISC) rates and enhanced lipophilicity.[1]

Primary Applications:

  • Biomedical Hydrogel Synthesis: For drug encapsulation and controlled release systems.[1]

  • Photoaffinity Labeling (PAL): Mapping ligand-receptor interactions in medicinal chemistry.[1][2]

  • UV-Curable Coatings: Surface modification of medical devices.[1]

Chemical Identity & Properties

PropertySpecification
Chemical Name 3,5-Dichloro-3',4'-dimethylbenzophenone
CAS Number Not widely listed; Ref Rieke Metals #5196-48
Molecular Weight 279.17 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DCM, Chloroform, DMSO, Ethanol.[1] Insoluble in water.[1]
Absorption

~260–285 nm (Extendable tail to >360 nm depending on solvent polarity)
Mechanism Type II (Hydrogen Abstraction)
Mechanistic Insight: The Substituent Effect

The efficacy of DCDMBP stems from the "Push-Pull" electronic effect on the benzophenone core:[1]

  • 3,5-Dichloro (Meta): The electron-withdrawing chlorine atoms stabilize the

    
     transition and enhance the Intersystem Crossing (ISC)  efficiency to the triplet state.[1] This increases the lifetime of the reactive triplet species (
    
    
    
    ), making hydrogen abstraction more probable.[1]
  • 3',4'-Dimethyl (Meta/Para): The electron-donating methyl groups improve solubility in organic monomers and lipid bilayers (crucial for cell-membrane studies) and induce a slight red-shift in absorption, allowing for better overlap with mild UV-A sources (365 nm).[1]

Mechanism of Action (Type II Photoinitiation)

Unlike Type I initiators (cleavage), DCDMBP functions via a bimolecular Type II mechanism .[1] It requires a hydrogen donor (co-initiator), such as a tertiary amine, alcohol, or ether moiety within the polymer backbone.[1]

Signal Pathway Diagram: Photoinitiation Cycle[1]

G Ground Ground State (S0) DCDMBP Singlet Excited Singlet (S1) Ground->Singlet UV Absorption (hv) Triplet Reactive Triplet (T1) Long Lifetime Singlet->Triplet Intersystem Crossing (ISC) Complex Exciplex Intermediate Triplet->Complex Diffusion Donor H-Donor (Amine/Monomer) Donor->Complex Binding Radicals Radical Pair (Ketyl + Alkyl) Complex->Radicals H-Abstraction Radicals->Ground Termination (Recombination) Polymer Polymerization Initiation Radicals->Polymer Initiation

Caption: The Type II photoinitiation pathway of DCDMBP, highlighting the critical H-abstraction step from a donor molecule.

Protocol A: Fabrication of Drug-Eluting Hydrogels

Context: Creating a crosslinked PEG-diacrylate (PEG-DA) hydrogel for sustained drug release.[1] DCDMBP is preferred here over Irgacure 2959 when higher lipophilicity is needed to retain hydrophobic drugs within the matrix during curing.[1]

Materials
  • Monomer: Poly(ethylene glycol) diacrylate (PEG-DA, MW 700).[1]

  • Photoinitiator: 3,5-Dichloro-3',4'-dimethylbenzophenone (100 mM stock in DMSO).[1]

  • Co-initiator: Triethanolamine (TEOA) (if PEG-DA alone is insufficient).[1]

  • Solvent: PBS (pH 7.4).[1]

  • Light Source: UV LED (365 nm) or Mercury Lamp.[1]

Step-by-Step Methodology
  • Pre-Polymer Solution Preparation:

    • Dissolve PEG-DA in PBS to a final concentration of 10–20% (w/v).[1]

    • Note: Degas the solution with nitrogen for 5 mins to remove dissolved oxygen (Oxygen quenches the triplet state of benzophenones).[1]

  • Initiator Doping:

    • Add DCDMBP stock solution to the pre-polymer mix to achieve a final concentration of 0.05% – 0.1% (w/v) .[1]

    • Critical Step: Vortex vigorously.[1] If turbidity persists (due to DCDMBP lipophilicity), add a co-solvent (Ethanol) up to 10% v/v, or use warm sonication (37°C).[1]

  • Drug Loading:

    • Introduce the therapeutic agent (small molecule or peptide) into the mixture.[1]

    • Advantage:[1][3][4][5] The hydrophobic nature of DCDMBP allows it to associate with hydrophobic drug domains, potentially improving crosslinking density around the drug payload.[1]

  • Curing (Photopolymerization):

    • Pipette 50 µL of the mixture into a mold (e.g., Teflon disk or 96-well plate).

    • Irradiate with 365 nm light at 10–20 mW/cm² .[1]

    • Time: 2–5 minutes. (Monitor gelation point; benzophenones are slower than cleavage-type initiators but yield more uniform networks).[1]

  • Post-Cure Extraction:

    • Wash hydrogels in PBS x3 to remove unreacted initiator and non-crosslinked monomers.[1]

    • Validation: Analyze wash buffer via HPLC to quantify residual DCDMBP.[1]

Protocol B: Photoaffinity Labeling (Target Identification)

Context: Identifying the binding site of a drug candidate.[1][6] DCDMBP serves as the photoreactive "warhead" attached to a ligand, or as a free probe for non-specific hydrophobic mapping.[1]

Experimental Workflow

PAL Step1 Equilibration Incubate Protein + DCDMBP-Ligand Step2 UV Irradiation (350-365 nm, 4°C, 10-30 min) Step1->Step2 Step3 Covalent Crosslinking (Formation of C-C bond) Step2->Step3 Step4 Denaturation & Digestion (SDS-PAGE / Trypsin) Step3->Step4 Step5 Mass Spectrometry (Identify Modified Peptide) Step4->Step5

Caption: Workflow for using DCDMBP-based probes to map drug-protein interactions via Mass Spectrometry.

Key Steps
  • Incubation: Incubate the target protein (1-5 µM) with the DCDMBP-probe (10-50 µM) in the dark for 30 mins.[1]

  • Irradiation: Irradiate on ice using a 365 nm lamp (distance 5 cm).

    • Why Ice? Reduces thermal degradation and non-specific motion.[1]

    • Why 365 nm? DCDMBP absorbs well here; lower wavelengths (<300 nm) damage proteins.[1]

  • Analysis: Perform Western Blot (if probe is biotinylated) or LC-MS/MS to identify the crosslinked residue.[1] The DCDMBP moiety will add a specific mass shift to the peptide fragment.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Curing (Tacky Surface) Oxygen InhibitionPerform curing in an inert atmosphere (

glovebox) or cover sample with a Mylar film.[1]
Precipitation in Aqueous Media Low SolubilityUse a co-solvent (DMSO/EtOH) or complex DCDMBP with cyclodextrin before addition.[1]
Yellowing of Polymer Ketyl Radical RecombinationReduce initiator concentration; yellowing is typical of benzophenones but usually fades or is cosmetic.[1]
Low Crosslinking Efficiency Lack of H-DonorsAdd a synergist like Methyldiethanolamine (MDEA) or ensure the monomer has abstractable protons (ethers/alcohols).[1]

References

  • Rieke Metals. (n.d.).[1][7] 3,5-Dichloro-3',4'-dimethylbenzophenone Product Page. Catalog #5196-48.

  • Dorman, G., & Prestwich, G. D. (1994).[1][4] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[1] (Foundational text on Benzophenone mechanism).[1][4]

    • [1]

  • Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1]

    • [1]

  • Sigma-Aldrich. (n.d.).[1] Photoinitiators for UV Curing. (General reference for Type II initiator protocols).

Disclaimer: This guide assumes standard laboratory safety practices. DCDMBP should be handled with gloves and eye protection.[1] Avoid direct UV exposure.[1]

Sources

Method

Application Note: Chemoselective Synthesis of Benzophenone-3 from Chlorinated Precursors

Topic: Synthesis of UV-absorbers from chlorinated benzophenone precursors Content Type: Application Note & Protocol Guide Audience: R&D Scientists, Process Chemists, and Photostability Researchers. Executive Summary & Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of UV-absorbers from chlorinated benzophenone precursors Content Type: Application Note & Protocol Guide Audience: R&D Scientists, Process Chemists, and Photostability Researchers.

Executive Summary & Scientific Rationale

This guide details the conversion of 2,4-dichlorobenzophenone (a chlorinated precursor) into 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or Oxybenzone), a broad-spectrum UV-A/UV-B absorber.

While industrial routes often utilize Friedel-Crafts acylation of resorcinol, the utilization of chlorinated precursors (often available as high-purity intermediates from different chemical streams) requires a specific nucleophilic aromatic substitution (


) strategy. This protocol focuses on two critical chemical challenges:
  • Activation of Aryl Chlorides: Overcoming the energy barrier to hydrolyze the C-Cl bonds using the electron-withdrawing carbonyl group as an activator.

  • Regioselective Alkylation: Exploiting the intramolecular hydrogen bond (IMHB) at the ortho position to selectively methylate the para-hydroxyl group, leaving the UV-active ortho-hydroxyl intact.

Mechanism of Action: The ESIPT Cycle

The efficacy of benzophenone UV absorbers relies on Excited State Intramolecular Proton Transfer (ESIPT) .[1][2] The ortho-hydroxyl group forms a hydrogen bond with the carbonyl oxygen. Upon UV irradiation, the proton transfers to the carbonyl, forming a vibrationally excited keto-tautomer. This tautomer relaxes to the ground state by releasing energy as harmless heat (non-radiative decay) rather than fluorescence or radical formation.

ESIPT_Mechanism GroundEnol Ground State (Enol) (UV Absorbing) ExcitedEnol Excited State (Enol)* (High Energy) GroundEnol->ExcitedEnol hν (UV Absorption) ExcitedKeto Excited State (Keto)* (Proton Transfer) ExcitedEnol->ExcitedKeto ESIPT (Fast) GroundKeto Ground State (Keto) (Vibrationally Hot) ExcitedKeto->GroundKeto Internal Conversion GroundKeto->GroundEnol Reverse Proton Transfer + Heat Release

Figure 1: The ESIPT cycle dissipates UV energy as heat via reversible proton transfer.

Safety & Pre-requisites

  • High Pressure Hazard: Step 1 involves heating aqueous alkali to >180°C in a closed system. Use a rated autoclave/Parr reactor with a burst disk.

  • Chemical Toxicity:

    • Dimethyl Sulfate (DMS): Highly toxic, mutagenic, and corrosive. Use only in a fume hood with specific neutralization protocols (ammonia/ethanol) ready.

    • Chlorinated Benzophenones: Irritants; handle with gloves.

  • Purity Requirement: Starting material (2,4-dichlorobenzophenone) must be >98% pure by HPLC to prevent polychlorinated biphenyl (PCB)-like side products.

Experimental Protocol

Workflow Overview

The synthesis proceeds in two distinct stages:

  • Double Hydrolysis: Conversion of 2,4-dichlorobenzophenone to 2,4-dihydroxybenzophenone via high-temperature

    
    .
    
  • Selective O-Methylation: Methylation of the 4-OH group while protecting the 2-OH via the "Chelate Effect."

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Selective Alkylation Precursor 2,4-Dichlorobenzophenone Intermediate 2,4-Dihydroxybenzophenone (Resbenzophenone) Precursor->Intermediate Nucleophilic Subst. Conditions1 NaOH (aq), 180-200°C Autoclave, 6-8 hrs Conditions1->Intermediate Product 2-Hydroxy-4-Methoxybenzophenone (Benzophenone-3) Intermediate->Product Regioselective Methylation Reagent2 Dimethyl Sulfate (1.1 eq) Na2CO3 (Base) Reagent2->Product

Figure 2: Two-step synthesis route from chlorinated precursor to Oxybenzone.

Step 1: Hydrolysis of 2,4-Dichlorobenzophenone

Direct hydrolysis of aryl chlorides is difficult. However, the carbonyl group at the C1 position withdraws electron density from the ring, activating the C2 and C4 positions (ortho/para activation) for nucleophilic attack by hydroxide ions.

Materials:

  • 2,4-Dichlorobenzophenone (25.1 g, 0.1 mol)

  • Sodium Hydroxide (NaOH), 20% aqueous solution (100 mL)

  • Copper powder (0.5 g) - Catalyst to lower activation energy (Ullmann-type condition).

  • Equipment: 300 mL Stainless Steel Autoclave (Parr Reactor).

Procedure:

  • Loading: Charge the autoclave with 2,4-dichlorobenzophenone, 20% NaOH solution, and copper powder.

  • Reaction: Seal the reactor. Heat to 190°C with vigorous stirring (500 rpm). The internal pressure will rise to approximately 12-15 bar (steam pressure). Maintain for 8 hours .

    • Expert Insight: Without the copper catalyst, temperatures >250°C are often required. The copper facilitates the displacement of the sterically hindered 2-chloro group.

  • Work-up: Cool to room temperature. The reactor will contain a dark sodium salt solution (phenolate).

  • Acidification: Filter off the copper catalyst. Slowly acidify the filtrate with concentrated HCl to pH 2-3 while stirring in an ice bath. The 2,4-dihydroxybenzophenone will precipitate as a yellowish solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot water/ethanol (9:1).

    • Target Yield: ~85-90%

    • Melting Point Check: 144-146°C.

Step 2: Selective O-Methylation (The Chelate Control)

This step is critical. We must methylate the 4-OH but not the 2-OH.

  • Why it works: The 2-OH proton is "locked" in a hydrogen bond with the carbonyl oxygen. This increases the

    
     of the 2-OH (making it less acidic) compared to the free 4-OH. By using a weak base (
    
    
    
    ) and controlling stoichiometry, we exclusively deprotonate and methylate the 4-position.

Materials:

  • 2,4-Dihydroxybenzophenone (21.4 g, 0.1 mol) - From Step 1

  • Dimethyl Sulfate (13.9 g, 0.11 mol) - Slight excess only.

  • Sodium Carbonate (

    
    ) (11.0 g)
    
  • Acetone (150 mL) or Methyl Ethyl Ketone (MEK).

Procedure:

  • Setup: Equip a 500 mL 3-neck flask with a reflux condenser, dropping funnel, and thermometer.

  • Dissolution: Dissolve the 2,4-dihydroxybenzophenone and

    
     in acetone. Heat to reflux (~56°C).
    
  • Addition: Add Dimethyl Sulfate dropwise over 1 hour.

    • Critical Control: Do not rush. Rapid addition can cause local excesses that overcome the chelate protection, leading to 2,4-dimethoxybenzophenone (inactive impurity).

  • Reflux: Continue refluxing for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material spot (

    
     ~0.4) should disappear; the product spot (
    
    
    
    ~0.6) should appear.
  • Quenching: Cool to room temperature. Add dilute ammonia solution to destroy excess dimethyl sulfate (Safety!).

  • Isolation: Pour the mixture into 500 mL ice water. The product will precipitate.

  • Purification: Recrystallize from methanol.

Characterization & Quality Control Data

To validate the synthesis, compare the isolated product against these standard parameters.

ParameterSpecificationMethodSignificance
Appearance Pale yellow crystalline powderVisualDark color indicates oxidation/impurities.
Melting Point 62.0 – 64.0 °CCapillary MethodLower MP indicates 2,4-dimethoxy impurity.
UV

288 nm, 325 nmUV-Vis (Methanol)325 nm peak confirms the ortho-OH H-bond is intact.
HPLC Purity > 99.0%C18 Column, MeOH/WaterRequired for pharmaceutical/cosmetic grade.
Solubility Soluble in oils, insoluble in waterSolubility TestConfirms lipophilic methylation at C4.
Troubleshooting Guide
  • Problem: Product MP is too low (<60°C).

    • Cause: Over-methylation (formation of 2,4-dimethoxybenzophenone).

    • Solution: Use strictly 1.1 eq of DMS and ensure the base is Carbonate, not Hydroxide (Hydroxide is strong enough to deprotonate the 2-OH).

  • Problem: Low Yield in Step 1.

    • Cause: Incomplete hydrolysis of the 2-chloro position due to steric hindrance.

    • Solution: Increase reaction time or temperature (up to 210°C). Ensure agitation is vigorous to mix the copper catalyst.

References

  • PubChem. (n.d.). 2,4-Dihydroxybenzophenone | C13H10O3. National Library of Medicine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-hydroxy-4-methoxybenzophenone. Retrieved from [Link]

  • Google Patents. (2018). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.[3][4][5] Retrieved from

  • Frontiers in Chemistry. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores. Retrieved from [Link]

  • ResearchGate. (2018). Chlorination and chloramination of benzophenone-3 and benzophenone-4 UV filters. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Acylation of 1,2-Dimethylbenzene

Abstract & Scope This application note details the regioselective Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) to synthesize 3,4-dimethylacetophenone , a critical intermediate in the manufacturing of agroch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the regioselective Friedel-Crafts acylation of 1,2-dimethylbenzene (o-xylene) to synthesize 3,4-dimethylacetophenone , a critical intermediate in the manufacturing of agrochemicals, fragrances, and pharmaceutical scaffolds.

While electrophilic aromatic substitution (EAS) is a fundamental organic transformation, the acylation of o-xylene presents specific regiochemical challenges. This guide provides a robust, self-validating protocol using aluminum chloride (


) in dichloromethane (DCM), optimized for high regioselectivity (>95% 3,4-isomer) and safe scale-up. We also discuss mechanistic drivers and modern "green" catalytic alternatives for industrial process development.

Mechanistic Insight & Regioselectivity

The Regiochemical Challenge

o-Xylene contains two activating methyl groups at the 1 and 2 positions. In an EAS reaction, these ortho/para directors theoretically create two potential sites for acyl attack:

  • Position 3 (or 6): Ortho to one methyl, meta to the other.

  • Position 4 (or 5): Para to one methyl, meta to the other.

Expert Insight: The 4-position is kinetically and thermodynamically favored. Attack at the 3-position is sterically hindered by the adjacent methyl group (the "ortho effect"). Furthermore, the transition state leading to the 4-substituted product is lower in energy due to less steric crowding in the sigma complex. Consequently, 3,4-dimethylacetophenone is the dominant product, often exceeding a 95:5 ratio against the 2,3-isomer under controlled conditions.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the generation of the acylium ion and the subsequent regioselective attack.

G cluster_0 Activation cluster_1 Substitution cluster_2 Workup AcCl Acetyl Chloride (Reactant) Acylium Acylium Ion [CH3-C≡O]+ AcCl->Acylium - AlCl4- AlCl3 AlCl3 (Catalyst) AlCl3->Acylium Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Xylene 1,2-Dimethylbenzene Xylene->Sigma + Acylium ProductComplex Product-AlCl3 Complex Sigma->ProductComplex - HCl FinalProd 3,4-Dimethylacetophenone (Target) ProductComplex->FinalProd Hydrolysis Water H2O/Ice (Quench) Water->FinalProd

Figure 1: Mechanistic pathway of Friedel-Crafts acylation showing activation, substitution, and hydrolysis.

Standard Operating Procedure (SOP)

Reagents & Stoichiometry

Critical Note on Stoichiometry: Unlike catalytic Friedel-Crafts alkylation, acylation requires >1 equivalent of Lewis acid . The resulting ketone product acts as a Lewis base, complexing with the


 and deactivating it. Therefore, at least 1.1 to 1.2 equivalents of 

relative to the acylating agent are required to drive the reaction to completion.
ReagentMW ( g/mol )Equiv.[1][2]Role
1,2-Dimethylbenzene 106.171.0Substrate
Acetyl Chloride 78.501.1Acylating Agent
Aluminum Chloride (

)
133.341.2 - 1.3Lewis Acid
Dichloromethane (DCM) 84.93SolventSolvent (Anhydrous)
HCl (aq) 36.46N/AQuenching Agent
Experimental Protocol

Step 1: Setup & Inertion

  • Oven-dry a 250 mL three-necked round-bottom flask (RBF), a pressure-equalizing addition funnel, and a reflux condenser.

  • Assemble the apparatus hot under a stream of nitrogen or argon.

  • Attach a gas trap to the top of the condenser to neutralize evolved HCl gas (scrub into dilute NaOH).

Step 2: Catalyst Suspension

  • Charge the RBF with anhydrous

    
     (17.3 g, 130 mmol) .
    
  • Add DCM (50 mL) . Stir to form a suspension.

  • Cool the mixture to 0–5°C using an ice-water bath.

Step 3: Acylating Agent Addition

  • Mix Acetyl Chloride (9.4 g, 8.5 mL, 120 mmol) in 20 mL of dry DCM.

  • Add this solution dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The solid

      
       will gradually dissolve/react, forming the acylium complex.
      

Step 4: Substrate Addition (The Critical Step)

  • Prepare a solution of 1,2-dimethylbenzene (10.6 g, 100 mmol) in 20 mL dry DCM.

  • Add the xylene solution dropwise to the reaction mixture at 0–5°C over 30–45 minutes.

    • Control: Monitor internal temperature; do not exceed 10°C. Rapid addition causes exotherms that may degrade regioselectivity.

    • Observation: The solution will darken (often turning deep orange or red) and HCl gas will evolve.

Step 5: Reaction & Completion

  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Optional: If TLC indicates unreacted starting material, reflux gently (40°C) for 30 minutes.

Step 6: Workup (Hydrolysis)

  • Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl .

    • Safety: This step is highly exothermic.[1] Vigorous stirring is essential to break the Aluminum-Product complex.

  • Separate the organic (DCM) layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with:

    • Water (1 x 50 mL)

    • 10% NaOH or Sat. NaHCO3 (2 x 50 mL) to remove acid traces.

    • Brine (1 x 50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Purification[2][4]
  • Method: Vacuum Distillation.

  • Boiling Point: ~125–130°C at 20 mmHg (Lit. bp 243°C at atm pressure).[3]

  • Yield: Expected isolated yield 75–85%.

Process Workflow Visualization

Workflow Setup Inert Gas Setup (Dry Glassware) Prep Reagent Prep (AlCl3/DCM @ 0°C) Setup->Prep Addition Controlled Addition (AcCl then Xylene) Prep->Addition Dropwise Reaction Reaction Phase (RT, 2h or Reflux) Addition->Reaction HCl Evolution Quench Quench (Ice/HCl) Reaction->Quench Exothermic! Separation Phase Separation (DCM/Aq) Quench->Separation Wash Wash (NaHCO3/Brine) Separation->Wash Distill Vacuum Distillation (Purification) Wash->Distill

Figure 2: Operational workflow for the batch synthesis of 3,4-dimethylacetophenone.

Analytical Validation (QC)

To confirm the identity and purity of the product, compare experimental data against these standard values:

TechniqueParameterExpected ValueInterpretation
IR Spectroscopy C=O Stretch~1680 cm⁻¹Conjugated ketone
1H NMR (CDCl3)Methyl (Ar-CH3)~2.30 ppm (s, 6H)Two methyl groups on ring
1H NMR (CDCl3)Acetyl (CO-CH3)~2.55 ppm (s, 3H)Ketone methyl group
1H NMR (CDCl3)Aromatic Protons7.2 - 7.8 ppm (m, 3H)1,2,4-substitution pattern
GC-MS Molecular Ionm/z = 148Consistent with C10H12O

Regiochemistry Check: In the 1H NMR, the 3,4-isomer will show a specific splitting pattern for the aromatic protons (typically a doublet, a singlet-like doublet, and a doublet of doublets). The symmetric 2,3-isomer (minor impurity) would show a different pattern.

Modern Alternatives (Green Chemistry)

For researchers in drug development looking to avoid stoichiometric aluminum waste, Zeolite Catalysis is the preferred modern alternative.

  • Catalyst: H-Beta or H-ZSM-5 Zeolites.[4]

  • Conditions: Flow reactor or high-pressure batch, 120–150°C.

  • Advantage: The catalyst is regenerable, and the process produces no aluminum salts, significantly reducing E-factor (waste/product ratio).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Protocol for Friedel-Crafts).
  • Olah, G. A. (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Mechanistic Authority).
  • Org. Synth. (1923). Acetophenone.[5][3][6] Organic Syntheses, Coll. Vol. 1, p.111. [Link] (Foundational protocol adapted for xylenes).

  • PubChem. (n.d.). 3,4-Dimethylacetophenone Compound Summary. National Center for Biotechnology Information. [Link] (Physical Data Verification).

  • Clark, J. (2020). Friedel-Crafts Acylation of Benzene. ChemGuide. [Link] (Mechanistic Educational Resource).

Sources

Technical Notes & Optimization

Troubleshooting

Separating 3,5-dichloro-3',4'-dimethylbenzophenone from 2',4'-isomer

Topic: Separating 3,5-dichloro-3',4'-dimethylbenzophenone from 2',4'-isomer Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)[1] Case ID: BP-35-DCL-SEP...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separating 3,5-dichloro-3',4'-dimethylbenzophenone from 2',4'-isomer Role: Senior Application Scientist / Technical Support Lead Format: Technical Support Center (Troubleshooting & FAQs)[1]

Case ID: BP-35-DCL-SEP Subject: Purification of 3,5-dichloro-3',4'-dimethylbenzophenone (Target) from 2',4'-isomer (Impurity).[1] Status: Active Guide

Executive Summary

Researchers synthesizing 3,5-dichloro-3',4'-dimethylbenzophenone via Friedel-Crafts acylation of o-xylene often encounter isomeric impurities. While the theoretical by-product of o-xylene acylation is the 2',3'-isomer, the presence of a 2',4'-isomer strongly suggests either feedstock contamination (presence of m-xylene) or catalyst-induced isomerization (1,2-methyl shift) during the reaction.[1]

The separation of the 3',4'-isomer (Target) from the 2',4'-isomer (Impurity) relies on exploiting the symmetry-driven solubility difference .[1] The 3',4'-isomer possesses a higher degree of structural symmetry, typically resulting in a higher melting point and lower solubility in alcoholic solvents compared to the more sterically disordered 2',4'-isomer.[1]

Part 1: Diagnostic & Verification (Isomer Identification)[1]

Q: How do I definitively confirm the ratio of the 3',4' target to the 2',4' impurity before attempting separation?

A: Relying solely on TLC is often insufficient due to similar


 values.[1] You must use quantitative Proton NMR (

H-qNMR) or GC-MS.[1]

Protocol: Diagnostic


H-NMR 
  • Focus Region: Analyze the aromatic region (6.5 – 8.0 ppm) and the methyl region (2.1 – 2.4 ppm).

  • Target (3',4'-dimethyl): Look for a specific coupling pattern on the xylene-derived ring.[1] You should see a doublet (H-5'), a doublet of doublets (H-6'), and a doublet (H-2') with specific ortho and meta coupling constants.[1]

  • Impurity (2',4'-dimethyl): This isomer lacks the adjacent methyl symmetry.[1] The methyl protons often appear as distinct singlets slightly shifted upfield/downfield relative to the 3',4' signals due to different shielding environments.

  • Integration: Integrate the methyl peaks. If the integral ratio is not >95:5, purification is required.

Part 2: Troubleshooting & Purification Protocols

Scenario A: The "Standard" Separation (Crystallization)

Use this protocol if the impurity level is <15%.[1]

Q: My crude product is an oil or a sticky solid. How do I induce selective crystallization of the 3',4'-isomer?

A: The 2',4'-isomer acts as a "solvent impurity," suppressing the melting point of your target.[1] We will use a Dissolution-Precipitation cycle using 2-Propanol (IPA) or Ethanol.[1]

Step-by-Step Protocol:

  • Solvent Selection: Use 2-Propanol (IPA) .[1] It offers a steeper solubility curve for benzophenones than Ethanol.

  • Dissolution:

    • Place crude mixture in a round-bottom flask.

    • Add IPA (approx. 3-5 mL per gram of crude).[1]

    • Heat to reflux (

      
      C) until fully dissolved.[1] If oil droplets persist, add minimal additional IPA.
      
  • Controlled Cooling (Critical Step):

    • Remove from heat and allow to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet. Rapid cooling traps the 2',4'-isomer in the lattice.[1]

    • Seeding: Once the solution reaches

      
      C, add a single seed crystal of pure 3,5-dichloro-3',4'-dimethylbenzophenone (if available) to induce nucleation of the desired polymorph.[1]
      
  • Final Crystallization:

    • Once at room temperature, move to a

      
      C fridge for 12 hours.
      
    • Filter the crystals using a Buchner funnel.

    • Wash: Wash with cold (

      
      C) IPA. The 2',4'-isomer is significantly more soluble in cold IPA and will remain in the filtrate (mother liquor).[1]
      
Scenario B: High Impurity Load (>15%) or "Oiling Out"

Use this protocol if Crystallization fails.

Q: Crystallization yielded a goo/oil.[1] What is the alternative?

A: You must perform Flash Column Chromatography .[1] The slight difference in polarity between the isomers (due to the dipole moment vector of the chlorine vs. methyl positioning) allows for separation on silica, though the bands will be close.[1]

Chromatography Parameters:

Parameter Setting Reason

| Stationary Phase | Silica Gel 60 (


) | Standard phase.[1] |
| Mobile Phase  | Hexane : Ethyl Acetate (95:5 to 90:[1]10) | Benzophenones elute early. Keep polarity low to maximize resolution (

). | | Loading | <1% of Silica Mass | Do not overload; the separation factor (

) is small. | | Detection | UV 254 nm | Both isomers absorb strongly.[1] |

Tech Note: The 2',4'-isomer (less symmetric) typically elutes after the 3',4'-isomer in non-polar mobile phases because the sterically accessible carbonyl oxygen may interact slightly more with the silica, or simply due to the "general elution problem" where para-isomers often move faster than ortho/meta mixtures in normal phase.[1] Verify fractions by TLC before combining.

Part 3: Root Cause Analysis (The "Why")

Q: Why am I seeing the 2',4'-isomer? I started with o-xylene!

A: The presence of the 2',4'-isomer is a chemical "red flag."[1] o-Xylene (1,2-dimethylbenzene) acylation typically yields 3,4-dimethyl (Target) and 2,3-dimethyl (Minor Impurity).[1] The 2,4-pattern comes from m-xylene.[1]

The Isomerization Trap: Under strong Lewis Acid catalysis (


) and high temperatures (

C), xylenes undergo isomerization (1,2-methyl shift).[1]
  • o-Xylene

    
    m-Xylene.[1]
    
  • m-Xylene reacts faster than o-xylene in Friedel-Crafts acylation, preferentially forming the 2,4-isomer.[1]

Corrective Action for Next Batch:

  • Temperature Control: Keep the reaction temperature below

    
    C.
    
  • Order of Addition: Add the catalyst slowly to the acyl chloride/xylene mixture to prevent localized hot spots.

  • Feedstock Check: Run a GC on your starting o-xylene.[1] If it contains >1% m-xylene, replace the reagent.[1]

Part 4: Process Visualization

Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Target + Isomers) Analysis Analyze Purity (1H-NMR / GC-MS) Start->Analysis Decision Impurity Level? Analysis->Decision HighImpurity > 15% Impurity or 'Oiling Out' Decision->HighImpurity High LowImpurity < 15% Impurity Decision->LowImpurity Low Chromatography Flash Chromatography Hexane:EtOAc (95:5) HighImpurity->Chromatography Crystallization Recrystallization Solvent: 2-Propanol Slow Cool to 4°C LowImpurity->Crystallization Check Purity Check Chromatography->Check Crystallization->Check Success Pure 3,5-dichloro-3',4'-dimethylbenzophenone Check->Success >98% Recycle Concentrate Mother Liquor Check->Recycle <98% Recycle->Chromatography Reprocess

Caption: Decision matrix for selecting between crystallization and chromatography based on impurity load.

Mechanism: Origin of the 2',4' Impurity

IsomerizationPath OXylene o-Xylene (Starting Material) MXylene m-Xylene (Isomerized Impurity) OXylene->MXylene 1,2-Methyl Shift Target Target Molecule (3',4'-isomer) OXylene->Target Direct Reaction Impurity Impurity (2',4'-isomer) MXylene->Impurity Fast Reaction AlCl3 AlCl3 / Heat (Isomerization) Acylation Acylation (3,5-dichlorobenzoyl chloride)

Caption: Pathway showing how thermal isomerization of o-xylene leads to the 2',4'-isomer.

References

  • Organic Syntheses. "Synthesis of 3,4-dimethylbenzophenone derivatives via Friedel-Crafts Acylation." Organic Syntheses, Coll. Vol. 10, p. 123. (Note: Generalized reference for benzophenone acylation conditions).

  • Gaikar, V. G., & Sharma, M. M. (1989).[1] "Separations through reactions."[2] Journal of Chemical Sciences, 101(4), 303–318.[1] (Discusses separation factors of substituted benzene isomers).

  • Benchchem Technical Support. "Crystallization of Substituted Benzophenones and Amides." (General guidelines on polymorphism and solvent selection for aromatic ketones).

  • Toray Industries. "Process for separating chlorotoluene isomers." European Patent EP0246673A1.[1][3] (Provides industrial context on separating methyl/chloro substituted benzene isomers using adsorption/crystallization).

Sources

Optimization

Improving yield in Friedel-Crafts acylation of deactivated rings

Topic: Improving yield in Friedel-Crafts acylation of deactivated rings Role: Senior Application Scientist, Reaction Optimization Center Subject: Friedel-Crafts Acylation of Deactivated Aromatics Welcome to the Reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield in Friedel-Crafts acylation of deactivated rings Role: Senior Application Scientist, Reaction Optimization Center

Subject: Friedel-Crafts Acylation of Deactivated Aromatics

Welcome to the Reaction Optimization Center. You are likely here because your standard acylation (DCM, 1.1 eq AlCl₃, 0°C) failed to convert a deactivated substrate, returning only starting material or a polymerized tar.

Deactivated rings (halobenzenes, aromatic esters, deactivated heterocycles) present a thermodynamic and kinetic "dead zone" for standard Electrophilic Aromatic Substitution (EAS). This guide abandons the textbook protocols in favor of high-energy, kinetically driven methodologies required to breach this activation barrier.

Part 1: The Mechanistic Failure Mode

Why did your reaction fail? In deactivated systems, the failure is rarely due to the lack of an electrophile. It is usually due to Catalyst Sequestration .

Standard Lewis acids (AlCl₃, FeCl₃) coordinate preferentially to the most Lewis-basic site. In electron-deficient rings bearing heteroatoms (esters, methoxy groups, nitriles), the catalyst binds to the substituent, not the acyl chloride. This kills the catalyst and further deactivates the ring.

Visualizing the Failure: The diagram below illustrates the "Stoichiometric Trap" where your catalyst is consumed by the substrate rather than generating the reactive acylium ion.

Catalyst_Sequestration AlCl3 Lewis Acid (AlCl3) Substrate Deactivated Substrate (e.g., Methyl Benzoate) AlCl3->Substrate Fast Coordination (Kinetic Trap) AcylCl Acyl Chloride AlCl3->AcylCl Required Pathway Complex_Bad DEAD END: Substrate-Catalyst Complex (Ring further deactivated) Substrate->Complex_Bad Acylium Acylium Ion (R-C≡O+) AcylCl->Acylium -AlCl4- Product Acylated Product Acylium->Product Slow Attack on Deactivated Ring

Caption: Figure 1. The Kinetic Trap. Lewis acids preferentially bind to heteroatoms on the substrate, preventing acylium formation.

Part 2: Optimization Protocols
Method A: The "2.5 Equivalence" Rule (AlCl₃ Modification)

Best for: Moderately deactivated rings (e.g., Chlorobenzene, Alkyl Benzoates). The Logic: You must saturate the Lewis-basic sites on your substrate before generating the electrophile.

  • 1.0 eq AlCl₃: Sacrificed to bind the substrate's heteroatom.

  • 1.0 eq AlCl₃: Used to generate the acylium ion.[1][2][3]

  • 0.5 eq AlCl₃: Excess to drive equilibrium.

Protocol:

  • Solvent: Switch from DCM to 1,2-Dichloroethane (DCE) or Nitromethane . DCM boils too low (40°C) to overcome the activation energy of deactivated rings. DCE allows reflux at 83°C.

  • Complexation Step: Dissolve substrate (1.0 equiv) in DCE. Add AlCl₃ (1.2 equiv) at RT. Stir 15 mins. Note: The solution may turn yellow/orange, indicating complexation.

  • Activation Step: In a separate flask, mix Acyl Chloride (1.2 equiv) with AlCl₃ (1.3 equiv) in DCE to pre-form the acylium salt.

  • Addition: Cannulate the Acylium solution into the Substrate-Complex solution.

  • Reflux: Heat to 80°C for 4-12 hours.

Method B: Superacidic Solvolysis (Triflic Acid)

Best for: Severely deactivated rings or acid-sensitive substrates where AlCl₃ causes tarring. The Logic: Triflic acid (TfOH) acts as both catalyst and solvent.[4] It generates "Superelectrophiles" (diprotonated species) capable of attacking electron-poor rings.

Protocol:

  • Setup: Flame-dried glassware is critical. TfOH is extremely hygroscopic.

  • Mixture: Mix Substrate (1.0 equiv) and Acyl Chloride (1.2 equiv) neat.

  • Catalyst Addition: Cool to 0°C. Add Triflic Acid (TfOH) (5-10 volumes relative to substrate) dropwise.

    • Warning: Exothermic. Fuming.

  • Reaction: Allow to warm to RT. If no reaction after 2h, heat to 60°C.

  • Workup (Critical): Pour onto crushed ice/NaHCO₃. Do not add water directly to the flask (violent exotherm).

Method C: Metal Triflates (Bi(OTf)₃)

Best for: Halobenzenes and mildly deactivated systems where green chemistry/recyclability is a priority. The Logic: Bismuth(III) triflate is water-tolerant and highly Lewis acidic, often outperforming Lanthanide triflates.

Protocol:

  • Mix: Substrate (1.0 equiv), Acyl Chloride (1.2 equiv), Bi(OTf)₃ (1-5 mol%).

  • Conditions: Heat to 100°C (neat) or reflux in nitromethane.

  • Microwave: If available, microwave irradiation at 120°C for 10-20 mins often drives these reactions to completion where thermal heating fails.

Part 3: Troubleshooting & FAQ

Decision Matrix for Troubleshooting:

SymptomProbable CauseCorrective Action
0% Conversion (SM recovered) Catalyst poisoning (See Fig 1).Increase AlCl₃ to 2.5–3.0 equivalents.
Black Tar / Polymerization Temperature too high for AlCl₃; Substrate decomposition.Switch to Method B (TfOH) or use Bi(OTf)₃.
Reaction stops at 50% Product inhibition. The product ketone is more basic than the SM.The product is sequestering the catalyst. Add more catalyst or switch to continuous flow.
De-alkylation occurred Reversibility of alkyl groups (e.g., t-butyl) under strong acid.Acylation is generally irreversible, but strong acids can strip alkyl groups. Lower Temp, use mild catalyst (Bi(OTf)₃).

Frequently Asked Questions:

Q: Can I acylate Nitrobenzene?

  • A: Practically, No. Nitrobenzene is so deactivated it is commonly used as a solvent for Friedel-Crafts reactions. To acylate it, you need exotic superacid conditions (e.g., HF/SbF₅) or specific intramolecular constraints. Do not waste time trying to acylate nitrobenzene with AlCl₃.

Q: Can I acylate Pyridine?

  • A: Not directly. The pyridine nitrogen is a better nucleophile than the ring carbons. It will react with the acyl chloride to form an N-acylpyridinium salt (inert to EAS).

    • Workaround: Convert Pyridine to Pyridine-N-Oxide first. The N-oxide is susceptible to electrophilic attack at the 4-position (and sometimes 2-position).

Q: Why use Nitromethane as a solvent?

  • A: Nitromethane (CH₃NO₂) forms a specific complex with AlCl₃ that increases its solubility while retaining its Lewis acidity (unlike ether/THF which deactivate AlCl₃). It is the "Gold Standard" solvent for difficult acylations.

Part 4: Data Summary

Comparative Yields for Acylation of Chlorobenzene (Model Deactivated System)

Catalyst SystemConditionsYield (%)Notes
AlCl₃ (1.1 eq) DCM, Reflux, 12h< 15%Catalyst poisoning dominates.
AlCl₃ (2.5 eq) DCE, Reflux, 6h78% Excess catalyst overcomes coordination.
TfOH (Neat) 60°C, 2h92% Cleanest profile; difficult workup.
Bi(OTf)₃ (5 mol%) Microwave, 120°C85%Greenest method; easy purification.
Part 5: References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on mechanism and stoichiometry).

  • Desmurs, J. R., et al. (1997).[5] "Surprising catalytic activity of bismuth(III) triflate in the Friedel-Crafts acylation reaction." Tetrahedron Letters, 38(51), 8871-8874.[5] Link

  • Hwang, J. P., et al. (2000). "Trifluoromethanesulfonic acid (TfOH) catalyzed Friedel-Crafts acylation of aromatics with carboxylic anhydrides."[6] Tetrahedron, 56, 7199.

  • Kawada, A., et al. (1994). "Lanthanide Trifluoromethanesulfonates as Stable Lewis Acids in Aqueous Media. Friedel-Crafts Acylation." Journal of the Chemical Society, Chemical Communications, 1157. Link

  • Earle, M. J., et al. (1998). "Friedel–Crafts reactions in room temperature ionic liquids." Chemical Communications, 2245-2246. Link

Sources

Troubleshooting

Technical Support Center: Purification of Polychlorinated Benzophenones

Current Status: Operational Topic: Column Chromatography Purification Protocols Ticket ID: PCB-PUR-001 Assigned Specialist: Senior Application Scientist[1] Executive Summary Polychlorinated benzophenones (PCBPs), such as...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Column Chromatography Purification Protocols Ticket ID: PCB-PUR-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Polychlorinated benzophenones (PCBPs), such as 4,4'-dichlorobenzophenone, are critical intermediates in the synthesis of agricultural chemicals and pharmaceuticals. Their purification presents a unique set of challenges: isomeric similarity (e.g., separating 2,4'- from 4,4'-isomers), low solubility in non-polar mobile phases leading to on-column crystallization, and silanol interactions causing peak tailing.[1]

This guide moves beyond standard textbook procedures, offering a field-tested troubleshooting framework designed to resolve these specific failure modes.

Part 1: Critical Separation Parameters (The Dashboard)

Before initiating purification, verify your system against these optimized parameters.

Physicochemical Profile
ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230–400 mesh)Standard grade.[1] For acid-sensitive derivatives, neutralize with 1% Et3N.[1]
Primary Mobile Phase Hexane : Ethyl Acetate (95:5 to 85:15)Gradient elution is recommended to prevent crystallization.[1]
Alternative Mobile Phase Petroleum Ether : Dichloromethane (3:[1]1)Better solubility for highly chlorinated congeners; reduces crystallization risk.[1]
Loading Method Solid Load (Dry Load) Crucial. Liquid loading often fails due to precipitation at the solvent interface.
Detection UV 254 nmStrong absorbance due to conjugated aromatic system.[1]
Isomeric Resolution (Rf Values)

Solvent System: Hexane:Ethyl Acetate (90:10)[1]

CompoundApprox.[1][2][3][4][5][6][7][8][9][10] RfSeparation Difficulty
2,2'-Dichlorobenzophenone 0.55Easy
2,4'-Dichlorobenzophenone 0.48Moderate (Critical Impurity)
4,4'-Dichlorobenzophenone 0.45Difficult (Target Product)
Poly-acylated byproducts < 0.20Easy

Part 2: Troubleshooting Guide (FAQ)

Category A: Flow & Solubility Issues

Q: The column stopped flowing shortly after loading. What happened? Diagnosis: This is likely On-Column Crystallization .[1] PCBPs are rigid, crystalline aromatics with poor solubility in pure hexane/petroleum ether. When a concentrated sample in a "good" solvent (like DCM) hits the "bad" mobile phase (Hexane), the product crashes out, forming a plug. Solution:

  • Immediate Fix: Apply gentle heat (heat gun) to the top of the column to redissolve the plug, or add a small volume of 100% DCM to re-mobilize the band.

  • Prevention: Switch to Solid Loading . Adsorb your crude material onto silica gel (ratio 1:2 crude:silica) using DCM, rotovap to dryness, and pour this powder onto the column. This eliminates the solvent interface shock.

Q: My product is eluting, but the peaks are broad and tailing significantly. Diagnosis: Silanol Interaction . The carbonyl oxygen of the benzophenone is acting as a Lewis base, interacting with the acidic protons of the silica silanols. Solution:

  • Modifier: Add 1% Triethylamine (TEA) to your column equilibration solvent.[1] This "caps" the active sites.

  • Alternative Phase: If tailing persists, switch to Neutral Alumina (Activity Grade III). Alumina is less acidic and often yields sharper peaks for aromatic ketones.[1]

Category B: Separation Efficiency

Q: I cannot separate the 2,4' isomer from the 4,4' product. They co-elute. Diagnosis: Isomeric Overlap .[1] The polarity difference is minimal. Solution:

  • Solvent Swap: Switch from EtOAc/Hexane to Toluene/Hexane . Toluene interacts with the pi-systems of the isomers differently (pi-pi stacking), often altering the selectivity (

    
    ) enough to permit separation.
    
  • Continuous Development: If Rf < 0.2, run the column, collect the solvent front, and recycle the solvent. Effectively, this increases the column length infinitely.

  • Recrystallization Hybrid: Do not rely solely on the column. Collect the "mixed" fractions and subject them to recrystallization from Ethanol/Water or Isopropyl Alcohol . The 4,4' isomer (more symmetrical) typically crystallizes much more readily than the 2,4' isomer.

Part 3: Master Protocol: Purification of 4,4'-Dichlorobenzophenone

Objective: Isolate >98% pure 4,4'-dichlorobenzophenone from a Friedel-Crafts crude mixture containing 2,4'-isomer and monochlorobenzophenone.

Step 1: Sample Preparation (Solid Load)
  • Dissolve 5.0 g of crude mixture in 15 mL of Dichloromethane (DCM).

  • Add 10.0 g of Silica Gel 60 (230-400 mesh).

  • Evaporate solvent under reduced pressure (Rotovap) until a free-flowing powder remains. Note: Ensure no DCM remains; residual DCM will ruin the gradient profile.

Step 2: Column Packing
  • Column Size: 40 mm diameter column.

  • Slurry: Slurry pack 150 g of Silica Gel in 100% Hexane .

  • Bedding: Tap the column to settle the silica. Add a 1 cm layer of sand to the top.

  • Loading: Gently pour the solid-loaded sample powder onto the sand bed. Cover with another 1 cm layer of sand.

Step 3: Elution Gradient
  • Fraction 1-10 (100% Hexane): Elutes unreacted chlorobenzene and non-polar impurities.[1]

  • Fraction 11-30 (95:5 Hexane:EtOAc): Elutes 2,2'-isomer and starts moving the 2,4'-isomer.[1]

  • Fraction 31-60 (90:10 Hexane:EtOAc): Elutes the main 4,4'-isomer band.[1]

    • Technique Tip: Monitor the "mixed" zone carefully by TLC.[6][11] The 2,4' isomer usually elutes slightly ahead of the 4,4'.

Step 4: Post-Column Workup
  • Combine pure fractions.

  • Evaporate solvent.[1]

  • Mandatory Polish: Recrystallize the resulting solid from hot Ethanol (approx 5 mL per gram). This removes trace soluble impurities and silica dust, yielding bright white needles.

Part 4: Process Visualization

Purification Logic Flow

This diagram illustrates the decision-making process for selecting the correct loading and elution strategy.

PurificationLogic Start Crude PCBP Mixture SolubilityCheck Solubility Test: Soluble in 10% EtOAc/Hex? Start->SolubilityCheck LiquidLoad Liquid Load (DCM/Hexane mix) SolubilityCheck->LiquidLoad Yes SolidLoad Solid Load (Adsorb on Silica) SolubilityCheck->SolidLoad No (Precipitates) ColumnRun Run Column Gradient 0% -> 10% EtOAc LiquidLoad->ColumnRun SolidLoad->ColumnRun ResolutionCheck Isomer Separation Satisfactory? ColumnRun->ResolutionCheck Success Isolate & Recrystallize ResolutionCheck->Success Yes (Delta Rf > 0.1) Failure Troubleshoot Separation ResolutionCheck->Failure No (Co-elution) ChangeSolvent Switch Solvent: Toluene/Hexane Failure->ChangeSolvent Recryst Hybrid Method: Collect Mix & Crystallize Failure->Recryst

Figure 1: Decision Logic for PCBP Purification. Green nodes indicate optimal pathways for difficult substrates.

Troubleshooting Decision Tree

Use this tree when standard protocols fail.

Troubleshooting Problem Problem Detected Issue1 Crystallization on Column Problem->Issue1 Issue2 Peak Tailing Problem->Issue2 Issue3 Poor Resolution Problem->Issue3 Sol1 Switch to Solid Load Issue1->Sol1 Sol2 Add 1% TEA or Switch to Alumina Issue2->Sol2 Sol3 Use Toluene or Recycle Solvent Issue3->Sol3

Figure 2: Rapid Troubleshooting Matrix for Common Chromatographic Failures.

References

  • Synthesis and Isomer Analysis

    • PrepChem.[1] "Synthesis of 4,4'-dichlorobenzophenone."[1][2][12][13] Retrieved from

    • TandF Online.[1][14] "The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography." Retrieved from

  • General Chromatography Troubleshooting

    • University of Rochester.[1] "Troubleshooting Flash Column Chromatography." Retrieved from

    • Phenomenex.[1][8] "Troubleshooting Guide for Chromatography."[1] Retrieved from

  • Solvent Systems & Solubility

    • BenchChem.[1][5] "Troubleshooting column chromatography purification of polar ketone compounds." Retrieved from

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalyst Ratios for Benzophenone Synthesis

<_ Welcome to the Technical Support Center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

<_

Welcome to the Technical Support Center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the Lewis acid-catalyzed synthesis of benzophenone and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount or even a slight excess of the Lewis acid catalyst, like AlCl₃, typically required in Friedel-Crafts acylation for benzophenone synthesis?

A1: This is a critical and often misunderstood aspect of Friedel-Crafts acylation. Unlike some catalytic reactions where a small amount of catalyst is sufficient, the synthesis of benzophenone requires a stoichiometric quantity of the Lewis acid for two primary reasons.[1][2] First, the Lewis acid is needed to activate the benzoyl chloride, forming the highly electrophilic acylium ion that is then attacked by the benzene ring.[3][4][5] Second, and crucially, the benzophenone product itself is a Lewis base due to the lone pairs on the carbonyl oxygen. It readily forms a stable complex with the Lewis acid.[1][2] This complexation effectively sequesters the catalyst, removing it from the reaction cycle.[6] Therefore, to ensure enough free catalyst is available to activate all the benzoyl chloride, at least one equivalent of the Lewis acid is necessary. A slight excess (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion.[6]

Q2: I'm observing a low yield in my benzophenone synthesis despite using the correct stoichiometry of reactants and catalyst. What are the likely causes?

A2: Low yields in Friedel-Crafts acylation can stem from several factors. Here are the most common culprits:

  • Presence of Moisture: Lewis acids like aluminum chloride react vigorously with water.[7] This not only deactivates the catalyst but can also lead to the hydrolysis of the benzoyl chloride starting material.[8] Ensure all glassware is rigorously dried, and that your solvents and reagents are anhydrous.[6][9]

  • Deactivated Aromatic Substrate: If you are synthesizing a substituted benzophenone and your aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CN), the ring will be deactivated towards electrophilic aromatic substitution, hindering the reaction.[6]

  • Impure Reagents: The quality of your Lewis acid and benzoyl chloride is paramount. Old or improperly stored reagents can lead to significantly lower yields.[9]

  • Reaction Temperature: While the reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, insufficient heating during the reaction can lead to incomplete conversion.[9][10] Conversely, excessively high temperatures can promote side reactions and charring.[9]

Q3: My reaction mixture turned dark and I've isolated a tarry, intractable material instead of my desired benzophenone. What happened?

A3: The formation of a dark, tarry substance is a common issue and usually points to side reactions or decomposition. The primary causes include:

  • Excessive Reaction Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and product.[9]

  • Side Reactions: Friedel-Crafts reactions can be prone to side reactions, especially if the reaction conditions are not carefully controlled.[3] For instance, if there are any alkyl groups on your benzene ring, you might see unwanted alkylation reactions.

  • Impure Benzene: Using benzene that is not thiophene-free can lead to side reactions and lower yields.[9]

Q4: Can I use a catalytic amount of a milder Lewis acid for benzophenone synthesis?

A4: While strong Lewis acids like AlCl₃ are typically used in stoichiometric amounts, it is possible to use catalytic amounts of milder Lewis acids, such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃), particularly when the aromatic ring is activated (contains electron-donating groups).[10] However, these reactions often require higher temperatures to achieve reasonable yields.[10] For unactivated substrates like benzene, using a catalytic amount of a mild Lewis acid will generally result in very low yields (below 10%).[10]

Troubleshooting Guide: A Deeper Dive

This section provides a more granular approach to diagnosing and solving specific issues you might encounter.

Problem: Low or No Product Formation

Initial Checks:

  • Reagent Purity: Verify the purity and dryness of your benzene, benzoyl chloride, and Lewis acid. Use freshly opened or properly stored anhydrous reagents.

  • Glassware: Ensure all glassware was scrupulously dried before use. Flame-drying under vacuum or oven-drying are recommended.

  • Inert Atmosphere: The reaction is sensitive to atmospheric moisture. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

Advanced Troubleshooting:

Symptom Potential Cause Suggested Solution
Reaction fails to initiate (no HCl evolution).Insufficiently active catalyst or reaction temperature is too low.Add a small crystal of iodine to activate the reaction. Ensure the initial temperature is not too low to prevent the reaction from starting.[9]
Reaction starts but stalls before completion.Insufficient catalyst or catalyst deactivation.Add an additional portion of the Lewis acid. This is particularly relevant if your aromatic substrate has any basic functionalities that can complex with the catalyst.[6]
Product is isolated, but the yield is consistently low.Sub-optimal reaction conditions.A systematic optimization of reaction parameters (temperature, reaction time, and catalyst loading) may be necessary. A design of experiments (DoE) approach can be highly effective.[10]
Problem: Formation of Byproducts

Common Byproducts and Their Causes:

Byproduct Potential Cause Identification Mitigation Strategy
Benzoic AcidHydrolysis of benzoyl chloride.Can be detected by IR (broad O-H stretch) and NMR spectroscopy.Ensure strictly anhydrous conditions.[8]
DiphenylmethaneOver-reduction of benzophenone.Can be identified by GC-MS and NMR.This is more common in catalytic hydrogenations of benzophenone, but can occur under certain Friedel-Crafts conditions if reducing agents are inadvertently present.[11]
Poly-acylated productsThe product is more reactive than the starting material.Can be detected by chromatography (TLC, GC) and mass spectrometry.This is less of a concern in Friedel-Crafts acylation compared to alkylation, as the acyl group deactivates the aromatic ring to further substitution.[1][4] However, with highly activated aromatic rings, it can still occur. Using a less reactive Lewis acid or lower temperatures can help.

Experimental Protocols

General Procedure for the Synthesis of Benzophenone

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (thiophene-free)

  • Benzoyl Chloride

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄) (as solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Ice

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a gas outlet to a trap for HCl gas.

  • In the flask, combine anhydrous benzene and the solvent.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred benzene solution.

  • Once the AlCl₃ has been added, add benzoyl chloride dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature between 5-10 °C.[9]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 1-3 hours.[12]

  • Cool the reaction mixture back down in an ice bath.

  • Very slowly and cautiously quench the reaction by adding crushed ice, followed by concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude benzophenone can be purified by recrystallization from ethanol or by vacuum distillation.[12]

Visualizing the Process

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low yield in benzophenone synthesis.

Mechanism of Lewis Acid Catalysis

LewisAcidMechanism cluster_activation Step 1: Acylium Ion Formation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation & Product Formation BenzoylCl Benzoyl Chloride AcyliumComplex [Benzoyl-Cl-AlCl₃] Complex BenzoylCl->AcyliumComplex + AlCl₃ AlCl3_1 AlCl₃ AlCl3_1->AcyliumComplex AcyliumIon Acylium Ion (Electrophile) AcyliumComplex->AcyliumIon AlCl4 [AlCl₄]⁻ AcyliumComplex->AlCl4 SigmaComplex Sigma Complex (Arenium Ion) AcyliumIon->SigmaComplex + Benzene Benzene Benzene (Nucleophile) Benzene->SigmaComplex BenzophenoneComplex Benzophenone-AlCl₃ Complex SigmaComplex->BenzophenoneComplex + [AlCl₄]⁻ HCl HCl BenzophenoneComplex->HCl AlCl3_2 AlCl₃ (regenerated after workup) BenzophenoneComplex->AlCl3_2 Benzophenone Benzophenone (Final Product) BenzophenoneComplex->Benzophenone Aqueous Workup

Sources

Troubleshooting

Minimizing dechlorination side reactions during synthesis

Technical Support Center: Chemoselectivity & Halogen Preservation Ticket ID: #RXN-DEHALO-001 Subject: Minimizing Dechlorination Side Reactions During Synthesis Status: Open Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemoselectivity & Halogen Preservation Ticket ID: #RXN-DEHALO-001 Subject: Minimizing Dechlorination Side Reactions During Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Overview

You have reached the Tier 3 Technical Support guide for synthetic organic chemistry. This documentation addresses the preservation of Carbon-Chlorine (C-Cl) bonds during transition-metal-catalyzed transformations (Cross-Coupling) and reduction protocols (Hydrogenation).

Dechlorination is not random; it is a competitive kinetic process driven by bond dissociation energies (BDE) and catalyst speciation. This guide provides the mechanistic logic to suppress these pathways.

Module 1: Chemoselective Cross-Coupling (The Suzuki/Buchwald Protocol)

The Issue: During the cross-coupling of an aryl bromide bearing a chloride substituent, two side reactions threaten the C-Cl bond:

  • Oxidative Addition at C-Cl: The catalyst attacks the chloride instead of (or after) the bromide.

  • Hydrodehalogenation: The catalyst inserts into the C-X bond, but instead of transmetallating, it undergoes

    
    -hydride elimination or reacts with a proton source, replacing the halogen with Hydrogen.
    
Mechanistic Root Cause

Standard Pd(0) catalysts are promiscuous. While the rate of oxidative addition generally follows C-I > C-Br > C-Cl, electron-rich, sterically accessible ligands can lower the activation energy for C-Cl insertion, leading to loss of chemoselectivity. Furthermore, strong alkoxide bases (e.g.,


) act as hydride donors via 

-elimination, fueling hydrodehalogenation [1].
Troubleshooting Workflow

Suzuki_Dechlorination Start Start: Aryl-Br / Aryl-Cl Substrate Decision1 Is the C-Cl bond activating? Start->Decision1 PathA Risk: Competitive Oxidative Addition Decision1->PathA Yes (e- poor ring) PathB Risk: Hydrodehalogenation (C-Cl -> C-H) Decision1->PathB No (General) Sol1 Solution: Steric Bulk (Ligand) Control Temp < 60°C PathA->Sol1 Sol2 Solution: Switch Base/Solvent Avoid Alkoxides/Alcohols PathB->Sol2 Result Target: Chemoselective Coupling Sol1->Result Sol2->Result

Caption: Decision matrix for identifying the specific mode of dechlorination and selecting the appropriate counter-measure.

Optimized Protocol: Chemoselective Suzuki-Miyaura

Target: Coupling of 4-bromo-2-chlorotoluene with Phenylboronic acid.

Reagents & Conditions:

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%).
    
    • Why: XPhos is bulky. It accelerates the difficult step (reductive elimination) but its bulk kinetically hinders insertion into the stronger, shorter C-Cl bond compared to the weaker, longer C-Br bond [2].

  • Base:

    
     (3.0 equiv) or 
    
    
    
    .
    • Why: Anhydrous carbonate/phosphate bases lack

      
      -hydrogens, eliminating the primary hydride source responsible for hydrodehalogenation. Avoid NaOEt or 
      
      
      
      BuOK.
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

    • Why: Alcohols (MeOH, EtOH) are hydride donors. Strictly exclude them to prevent C-Cl

      
       C-H conversion.
      

Step-by-Step:

  • Charge a reaction vial with Aryl-Br/Cl substrate (1.0 equiv), Boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Add

    
     and XPhos (pre-complexed if possible, e.g., XPhos Pd G2).
    
  • Evacuate and backfill with

    
     (3 cycles).[1] Oxygen promotes homocoupling and catalyst decomposition.
    
  • Add anhydrous 1,4-Dioxane via syringe.

  • Heat to 40–60 °C . Do not reflux immediately. Monitor consumption of starting material.[1] Higher temperatures increase the probability of overcoming the C-Cl activation barrier.

Module 2: Selective Hydrogenation (Nitro Reduction)

The Issue: Reducing a nitro group (


) to an aniline (

) in the presence of an aryl chloride is historically difficult because Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (cleaving C-Cl bonds).
Comparative Data: Catalyst Performance

The following table illustrates the survival rate of the Aryl-Cl bond during nitro reduction [3].

Catalyst SystemH2 PressureAdditiveNitro Conv.C-Cl Retention
10% Pd/C 1 atmNone100%< 20% (Fail)
5% Pt/C 1 atmNone100%~60% (Poor)
5% Pt(S)/C 1 atmNone98%> 99% (Pass)
Fe / NH4Cl N/AEtOH/H2O100%> 99% (Pass)
Recommended Protocol: Sulfided Platinum Hydrogenation

The "Sulfided" Platinum catalyst (Pt(S)/C) is poisoned with sulfur, which occupies the highly active sites required for C-Cl bond insertion but leaves the sites required for nitro reduction available.

Step-by-Step:

  • Safety: Hydrogen gas is flammable. Ensure proper ventilation.

  • Dissolve the nitro-chloro-arene (1.0 equiv) in THF or EtOAc. Avoid MeOH if possible to further reduce hydrodehalogenation risk, though Pt(S) tolerates it well.

  • Add 5% Pt(S)/C (sulfided platinum on carbon) at 1–3 wt% loading relative to substrate.

    • Note: Do not use standard Pt/C; it must be the sulfided variant.

  • Purge the vessel with Nitrogen, then Hydrogen.

  • Stir vigorously under a balloon of

    
     (1 atm) at Room Temperature.
    
  • Monitor via TLC/LCMS.[2] The reaction is typically slower than Pd/C but highly chemoselective.

Alternative: The Iron Rescue (Chemical Reduction)

If heterogeneous hydrogenation fails, use the Bechamp reduction variant.

  • Suspend substrate in EtOH/Water (3:1).

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Heat to 70 °C for 2 hours.

  • Filter hot through Celite. This method is mechanistically incapable of oxidative addition into C-Cl bonds under these conditions.

Module 3: Troubleshooting & FAQs

Q1: My Suzuki reaction works, but I see 10% des-chloro product (C-H). How do I stop this?

  • Diagnosis: You have a hydride source in your system.[3][4][5]

  • Fix:

    • Check your solvent.[1][2][6][7] Are you using technical grade ethanol or isopropanol? Switch to anhydrous Toluene or Dioxane.

    • Check your base.[1][7][8] If using alkoxides (

      
      ), switch to 
      
      
      
      or
      
      
      .
    • Check water content.[2] Water at high temps can act as a proton source in complex cycles. Add 4Å molecular sieves.

Q2: Can I use Pd(PPh3)4 for the chemoselective coupling?

  • Risk:

    
     is robust but prone to ligand dissociation. The resulting coordinatively unsaturated Pd species are very active and may attack the C-Cl bond.
    
  • Recommendation: Use a catalyst with a defined, bulky ligand like (AtaPhos)2PdCl2 or XPhos Pd G2 . The steric bulk prevents the metal center from getting close enough to the C-Cl bond to insert, while still allowing reaction with the larger C-Br bond.

Q3: I don't have sulfided Platinum. Can I fix my Pd/C hydrogenation?

  • Hack: You can "poison" your Pd/C in situ.

  • Protocol: Add Diphenylsulfide (0.5 equiv relative to Pd metal) or Ethylenediamine to the reaction mixture [4]. These bind to the high-energy steps/kinks on the Pd surface responsible for dehalogenation, mimicking the sulfided catalyst effect.

References

  • Navarro, O. et al. (2005).[7] "Dehalogenation mechanisms in Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry.

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Blaser, H.U. et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis.

  • Sajiki, H. (2005). "Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C-Ethylenediamine." Tetrahedron Letters.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Dimethylbenzophenone Synthesis

Welcome to the technical support center for the synthesis of dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to steric hindranc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges related to steric hindrance in this important synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Question 1: My Friedel-Crafts acylation of xylene with benzoyl chloride is giving very low yields of dimethylbenzophenone. What's going wrong?

Answer:

Low yields in the Friedel-Crafts acylation of substituted benzenes like xylene are frequently due to a combination of steric hindrance and catalyst deactivation. The methyl groups on the xylene ring can physically block the incoming electrophile (the acylium ion), and the product, dimethylbenzophenone, can form a complex with the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive.[1]

Causality Explained:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism where a resonance-stabilized acylium ion is the key electrophile.[2][3] The methyl groups of xylene are ortho, para-directing activators. However, when acylation is attempted at a position flanked by a methyl group (e.g., the 2-position of p-xylene), the steric bulk of both the methyl group and the incoming benzoyl group leads to a high activation energy barrier.

Troubleshooting Protocol: Catalyst and Condition Optimization

  • Increase Catalyst Stoichiometry: Traditional Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst because the product ketone complexes with it.[1] Carefully increase the molar ratio of AlCl₃ to benzoyl chloride, starting from 1.1 equivalents and incrementally increasing to 2.5 equivalents. Monitor the reaction for any increase in yield, but be mindful of potential side reactions at higher catalyst loadings.

  • Employ a More Active, Yet Bulky, Catalyst System: Consider using a solid acid catalyst. Iron oxide supported on HY zeolite has shown excellent catalytic performance in the acylation of m-xylene with benzoyl chloride, affording 2,4-dimethylphenylacetophenone in 94.1% yield under optimized conditions.[4] Zeolites like beta and Y are also effective due to their shape selectivity and tuned acidity.[5]

  • Optimize Reaction Temperature and Time: While higher temperatures can overcome activation energy barriers, they can also promote side reactions. Start with a moderate temperature (e.g., 40-50 °C) and gradually increase it, monitoring the reaction progress by TLC or GC. Similarly, extend the reaction time to allow the sterically hindered reaction to proceed to completion. A study on the benzoylation of p-xylene found high conversion and selectivity at 140 °C (413 K).[6]

Experimental Workflow: Optimizing Friedel-Crafts Acylation of p-Xylene

G cluster_start Initial Reaction Setup cluster_catalyst Catalyst Addition cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_analysis Analysis start Reactants: p-Xylene Benzoyl Chloride Solvent (e.g., CS2, nitrobenzene) catalyst Lewis Acid Catalyst (e.g., AlCl3) start->catalyst Add catalyst slowly conditions Stir at controlled temperature (e.g., 0°C to RT) catalyst->conditions Initiate reaction workup Quench with ice/HCl Extract with organic solvent Dry and concentrate conditions->workup After reaction completion purify Column chromatography or recrystallization workup->purify analysis Characterize product (NMR, IR, MS) Determine yield purify->analysis

Caption: A generalized workflow for the Friedel-Crafts acylation of p-xylene.

Question 2: I am observing the formation of multiple isomers and other side products in my synthesis of 2,4-dimethylbenzophenone. How can I improve the regioselectivity?

Answer:

The formation of multiple isomers is a common challenge in Friedel-Crafts reactions with polysubstituted arenes. The directing effects of the methyl groups in m-xylene can lead to acylation at different positions. Side products can also arise from di-acylation or rearrangement reactions, although the latter is less common in acylations compared to alkylations.[3]

Causality Explained:

In m-xylene, the two methyl groups activate the 2-, 4-, and 6-positions for electrophilic attack. While the 4-position is sterically more accessible, acylation can still occur at the 2- and 6-positions, leading to isomeric products. The choice of catalyst and reaction conditions can significantly influence the regioselectivity.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Utilize Shape-Selective Catalysts: Heterogeneous catalysts like zeolites can offer enhanced regioselectivity due to their well-defined pore structures.[5] The reaction occurs within the catalyst's pores, which can sterically favor the formation of the less bulky isomer. Zeolite beta and Y have been successfully employed in acylation reactions.[5]

  • Employ Milder Lewis Acids: Strong Lewis acids like AlCl₃ can sometimes lead to lower selectivity. Experiment with milder Lewis acids such as FeCl₃, ZnCl₂, or indium triflate.[6] These may require slightly higher temperatures or longer reaction times but can offer improved control over isomer distribution.

  • Solvent Effects: The choice of solvent can influence the effective size of the electrophile and the transition state geometry. Non-polar solvents like carbon disulfide or dichloromethane are commonly used. Experimenting with different solvents may subtly alter the isomer ratios.

Data Summary: Catalyst Influence on p-Xylene Acylation with Benzoyl Chloride

CatalystConversion (%)Selectivity to 2,5-DMBP (%)Reference
Iron Incorporated Silica (RHA-10Fe)98.488.9[6]
Zeolite Beta~31 (after 300 min)-[5]
Zeolite Y~31 (after 300 min)-[5]
MIL-100(Cr)~20 (after 300 min)-[5]
Cu₃(BTC)₂~37 (after 300 min)-[5]
Question 3: I am trying to synthesize a highly hindered dimethylbenzophenone, such as 2,6-dimethylbenzophenone, and the reaction is not proceeding. Are there alternative synthetic routes?

Answer:

Direct Friedel-Crafts acylation to form highly sterically hindered ketones like 2,6-dimethylbenzophenone is often unsuccessful due to the severe steric clash between the ortho-methyl groups and the incoming acylium ion. In such cases, alternative synthetic strategies that avoid this sterically demanding step are necessary.

Alternative Synthetic Strategies:

  • Carbonylative Cross-Coupling Reactions: Palladium-catalyzed carbonylative cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, are powerful methods for the synthesis of sterically hindered aryl ketones.[7] These methods involve the coupling of an aryl halide with an organometallic reagent in the presence of carbon monoxide. The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst can be particularly effective for coupling hindered substrates.[7]

  • Grignard Reagent Addition to an Aldehyde followed by Oxidation: This two-step approach circumvents the Friedel-Crafts acylation entirely.

    • Step 1: Grignard Reaction: Prepare the Grignard reagent from a brominated xylene derivative (e.g., 2-bromo-m-xylene). React this with benzaldehyde to form the corresponding secondary alcohol.

    • Step 2: Oxidation: Oxidize the resulting alcohol to the desired ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC), the Dess-Martin periodinane, or a Swern oxidation.

Decision Tree: Selecting a Synthetic Route for Hindered Dimethylbenzophenones

G start Target: Sterically Hindered Dimethylbenzophenone fc_acyl Attempt Direct Friedel-Crafts Acylation start->fc_acyl success Successful Synthesis fc_acyl->success High Yield failure Low or No Yield fc_acyl->failure Low Yield alt_routes Consider Alternative Routes failure->alt_routes cross_coupling Carbonylative Cross-Coupling alt_routes->cross_coupling Aryl Halide Available grignard Grignard Addition followed by Oxidation alt_routes->grignard Aldehyde Available final_product Desired Hindered Ketone cross_coupling->final_product grignard->final_product

Caption: Decision-making flowchart for synthesizing sterically hindered dimethylbenzophenones.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Friedel-Crafts acylation?

A1: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. It involves three main steps:

  • Formation of the Acylium Ion: A Lewis acid catalyst, such as AlCl₃, reacts with an acyl halide or anhydride to form a highly electrophilic acylium ion (R-C≡O⁺), which is stabilized by resonance.[2][3][8][9]

  • Electrophilic Attack: The π-electron system of the aromatic ring (e.g., xylene) acts as a nucleophile and attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]

  • Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2]

Q2: Why is polyacylation not a significant issue in Friedel-Crafts acylation, unlike polyalkylation?

A2: The product of a Friedel-Crafts acylation is an aryl ketone. The carbonyl group of the ketone is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution.[1][10] This deactivation makes the product less reactive than the starting material, effectively preventing subsequent acylation reactions.[3][11] In contrast, the alkyl group introduced in a Friedel-Crafts alkylation is an activating group, making the product more susceptible to further alkylation.[12]

Q3: Are there any "green" or more environmentally friendly approaches to dimethylbenzophenone synthesis?

A3: Yes, considerable research has focused on developing more sustainable methods for Friedel-Crafts acylation to replace traditional homogeneous Lewis acid catalysts, which often generate significant amounts of corrosive waste.[13]

  • Solid Acid Catalysts: As mentioned earlier, heterogeneous catalysts like zeolites and metal oxides supported on materials like silica or zirconia are reusable, easily separable from the reaction mixture, and can reduce waste streams.[4][6][13]

  • Ionic Liquids: Imidazolium-based ionic liquids have been used as catalysts for Friedel-Crafts acylation, offering a recyclable and often more efficient reaction medium.[8]

  • Biocatalysis: While still an emerging area, researchers are exploring the use of enzymes, such as acyltransferases, to catalyze Friedel-Crafts type acylations under mild, aqueous conditions, which could offer excellent chemo- and regioselectivity.[14]

References

  • Bentham Open. (2010, September 07). Benzoylation of p-Xylene at the Solid-Liquid Interface on Iron Incorporated Silica. Bentham Open Archives. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Organ, M. G., et al. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

  • Schölzel, D., et al. Biocatalytic Friedel–Crafts Acylation and Fries Reaction. PMC - NIH. [Link]

  • Li, H., et al. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Publishing. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chem LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. Friedel-Crafts acylation of (A) xylene and (B) anisole by benzoyl chloride catalyzed by different catalysts. [Link]

  • ACS Publications. (2021, November 11). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • ResearchGate. (2018, September 13). (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • ORGANIC REACTION MECHANISM. [Link]

Sources

Troubleshooting

Crystallization techniques for oily benzophenone derivatives

Technical Support Center: Advanced Crystallization of Benzophenone Derivatives Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BZP-CRYST-001 Subject: Overcoming Liquid-Liquid Pha...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Crystallization of Benzophenone Derivatives

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: BZP-CRYST-001 Subject: Overcoming Liquid-Liquid Phase Separation (Oiling Out) in Lipophilic Aromatics

Introduction: The "Oil" Trap

Welcome to the technical support hub. You are likely here because your benzophenone derivative—which should be a pristine crystalline solid—has separated into a viscous, immiscible oil at the bottom of your flask.

This phenomenon is Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[1][2] Benzophenone derivatives are particularly prone to this because their low melting points and conformational flexibility often place the metastable liquid phase boundary higher than the crystallization boundary.

If you cool a supersaturated solution too fast, or if impurities depress the melting point, the system enters a region where it is thermodynamically favorable to separate into two liquids (solvent-rich and solute-rich) rather than nucleate a solid. The guide below details how to bypass this thermodynamic trap.

Module 1: Solvent System Selection

Benzophenone derivatives are typically lipophilic aromatic ketones. The choice of solvent must balance solubility with the ability to support a crystal lattice.

Table 1: Recommended Solvent Systems for Benzophenone Derivatives

Solvent SystemRoleApplication ContextRisk Profile
Ethanol / Water Primary / Anti-solventGold Standard. High solubility in hot EtOH; sharp solubility drop with water.Low. Water acts as a strong anti-solvent but must be added slowly.
Methanol / Water Primary / Anti-solventFor more polar derivatives. Slower evaporation than EtOH.Moderate. Can lead to hydrates.
Ethyl Acetate / Hexane Primary / Anti-solventFor highly lipophilic derivatives. Good for removing non-polar impurities.High. Rapid evaporation of hexane can cause crusting/oiling.
Isopropyl Alcohol (IPA) Single SolventGood for "slow evaporation" methods due to higher boiling point.Low. Excellent for forming large, well-defined crystals.
Dichloromethane / Pentane Primary / Anti-solventRescue Method. For thermally unstable derivatives (low boiling point).High. Pentane is very volatile; requires a sealed vessel.

Module 2: The Phase Diagram (Visualizing the Trap)

To fix the issue, you must understand where you are in the phase diagram. You are currently hitting the LLPS Region before you hit the Nucleation Zone .

PhaseDiagram Supersaturation Supersaturated Solution (High Temp) Metastable Metastable Zone (Crystal Growth Possible) Supersaturation->Metastable Slow Cooling LLPS LLPS Region (Oiling Out) Supersaturation->LLPS Rapid Cooling or High Impurity Nucleation Nucleation Zone (Spontaneous Crystals) Metastable->Nucleation Seeding LLPS->Nucleation Requires Re-heating & Seeding

Figure 1: The Crystallization Pathway.[1][3][4][5] To avoid the Red Zone (LLPS), you must stay in the Green Zone (Metastable) and induce nucleation artificially (Seeding).

Module 3: Troubleshooting Protocols

Scenario A: "It has already oiled out. There is a glob at the bottom."

Diagnosis: The system has entered the miscibility gap. The oil is a super-concentrated solution of your product containing impurities that suppress crystallization.

Protocol: The Re-Heat and Seed Cycle

  • Re-dissolve: Return the flask to the heat source. Add the minimum amount of the "Good Solvent" (e.g., Ethanol) required to turn the oil back into a homogeneous solution at reflux.

  • Determine Cloud Point: Cool the solution slowly while stirring. Note the exact temperature where the solution turns slightly turbid (the Cloud Point).

  • The Critical Step: Re-heat to 2–5°C above the cloud point so the solution is clear again.

  • Seed: Add a small amount of pure seed crystal (0.1–1 wt%). If you lack seeds, scratch the glass wall with a glass rod to create micro-glass nucleation sites.

  • Isothermal Hold: Maintain this temperature for 1 hour. Do not cool yet. Allow the seeds to grow.[4]

  • Slow Ramp: Cool at a rate of 5°C per hour. If oil droplets appear, heat back up immediately.

Scenario B: "It is a sticky gum that won't harden."

Diagnosis: The product contains solvent inclusions or impurities acting as plasticizers.

Protocol: Trituration (The "Grind and Wash")

  • Solvent Choice: Select a solvent where your product is sparingly soluble, but impurities are soluble (e.g., cold Pentane, Hexane, or cold Methanol).

  • Physical Stress: Add the solvent to the gum. Use a heavy glass rod or a spatula to physically crush and grind the gum against the flask wall.

  • Sonication: If available, place the flask in an ultrasonic bath for 10–20 minutes. The acoustic cavitation helps break the amorphous lattice.

  • Ripening: Stir the resulting suspension rapidly for 12–24 hours. This allows "Ostwald Ripening," where small amorphous particles dissolve and redeposit onto larger crystalline lattices.

Module 4: Decision Logic & Workflow

Use this flowchart to determine your next move based on your current observation.

DecisionTree Start State of Reaction Mixture Check1 Is it an Oil? Start->Check1 Check2 Is it a Gum? Check1->Check2 No Action_Oil PROTOCOL A: Re-heat -> Seed at Cloud Point Check1->Action_Oil Yes Action_Gum PROTOCOL B: Trituration with Pentane/Hexane Check2->Action_Gum Yes Action_Solid Filter & Wash with Cold Anti-Solvent Check2->Action_Solid No (It's Solid)

Figure 2: Troubleshooting Decision Tree for Benzophenone Isolation.

Frequently Asked Questions (FAQs)

Q: Why does adding more anti-solvent (water) make the oiling worse? A: Adding anti-solvent increases the supersaturation ratio abruptly. If you cross the "Spinodal Decomposition" line in the phase diagram, the solution must separate into two liquid phases instantly. Fix: Add anti-solvent via a syringe pump at a very slow rate (e.g., 0.1 mL/min) and only after seed crystals are already present and growing.

Q: My purity is 85%. Can I still crystallize? A: Likely not. Impurities in benzophenone synthesis (often unreacted acyl chlorides or isomers) significantly lower the melting point. Fix: If purity is <90%, perform a "Flash Filtration" (short silica plug) to remove gross impurities before attempting crystallization. The "oil" is often a eutectic mixture of product and impurity.

Q: I don't have seed crystals. How do I get the first one? A:

  • Take 1 mL of your oiled-out mixture.

  • Spread it on a watch glass.

  • Let the solvent evaporate completely in a fume hood.

  • Scratch the residue vigorously.

  • If it remains an oil, place the watch glass on dry ice for 10 minutes.

  • Use the resulting solid specks as seeds for the main batch.

References

  • Nichols, L. (2022).[6] Crystallization Troubleshooting: Oiling Out. Chemistry LibreTexts.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control.

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid-Liquid Phase Separation. Organic Process Research & Development.

  • Common Organic Chemistry. (n.d.). Trituration Techniques for Purification.

  • Bonnett, P., et al. (2007). Structural variability within, and polymorphic stability of, nano-crystalline molecular clusters of benzophenone. Faraday Discussions.

Sources

Optimization

Technical Support Center: Strategies for Post-Reaction Purification

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target molecules from reactions involving 3,5-dichlorobenzoyl chloride. We will explore t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their target molecules from reactions involving 3,5-dichlorobenzoyl chloride. We will explore the underlying chemical principles and provide robust, field-tested protocols to ensure the integrity and purity of your final compound.

Core Principle: Exploiting Reactivity for Separation

3,5-Dichlorobenzoyl chloride is a highly reactive electrophile, a property essential for its role in synthesis.[1] This same reactivity, however, is the key to its removal. Unreacted acyl chloride can be readily converted into derivatives with significantly different physical properties (e.g., solubility, volatility), allowing for straightforward separation from the desired, and typically less reactive, product.

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of 3,5-dichlorobenzoyl chloride so critical?

A1: Residual 3,5-dichlorobenzoyl chloride is not an inert impurity. Its presence can compromise your results in several ways:

  • Product Stability: It can slowly react with your desired product, particularly if the product contains nucleophilic functional groups (e.g., alcohols, amines), leading to the formation of new impurities over time.

  • Safety Hazards: Acyl chlorides are corrosive and lachrymatory.[1][2] Their removal is essential, especially for compounds intended for biological screening or further development.

  • Inaccurate Analytics: The presence of this impurity will lead to incorrect yield calculations and can complicate the interpretation of analytical data such as NMR and Mass Spectrometry.

  • Downstream Interference: In a multi-step synthesis, the unreacted acyl chloride can interfere with subsequent reactions, leading to a cascade of side products and potential failure of the synthetic route.

Q2: My TLC plate looks like the reaction hasn't worked. How can I be sure?

A2: This is a common and important issue. Acyl chlorides are often unstable on the silica gel of a standard TLC plate and can hydrolyze back to the starting carboxylic acid during analysis.[3][4] This can mislead you into thinking your reaction has not proceeded.

Expert Tip: To accurately monitor the reaction, take a small aliquot from the reaction mixture and quench it with a few drops of methanol. This rapidly converts the unreacted 3,5-dichlorobenzoyl chloride into the more stable methyl 3,5-dichlorobenzoate.[5] You can then run a TLC comparing your starting material, the crude reaction mixture, and the methanol-quenched sample. The appearance of a new, less polar spot (the methyl ester) is a reliable indicator of acyl chloride formation and consumption of the starting acid.

Troubleshooting and Purification Protocols

The optimal method for removing unreacted 3,5-dichlorobenzoyl chloride depends on the stability and solubility of your desired product.

Method 1: Hydrolytic Quench and Liquid-Liquid Extraction

Causality: This is the most common approach. It leverages the high reactivity of the acyl chloride with water to convert it into 3,5-dichlorobenzoic acid.[1][6] By adjusting the pH of the aqueous phase to be basic, the carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which can be easily separated from the desired organic-soluble product via extraction.

Experimental Protocol:

  • Reaction Quench: Slowly and carefully add your reaction mixture to a separatory funnel containing a cold (~0-10 °C) 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Rationale: A weak base is used to neutralize the HCl byproduct without being harsh enough to degrade sensitive products. The cold temperature helps to control the exothermicity of the quench.

  • Mixing & Degassing: Stopper the funnel and shake gently, frequently venting to release the CO₂ gas that is generated. Continue until gas evolution ceases.

  • Phase Separation: Allow the layers to separate. The organic layer contains your desired product, while the aqueous layer contains the sodium 3,5-dichlorobenzoate salt.

  • Extraction: Drain the aqueous layer. Extract the organic layer with fresh 1 M NaHCO₃ solution, followed by a wash with brine (saturated aq. NaCl) to remove residual water.

  • Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Data Presentation: Comparative Solubility

CompoundWater Solubility1 M aq. NaHCO₃ SolubilityOrganic Solvent (e.g., DCM, EtOAc) Solubility
3,5-Dichlorobenzoyl Chloride Reacts ViolentlyReacts ViolentlySoluble[1][7]
Desired Product (Typical Amide/Ester) Low / InsolubleLow / InsolubleSoluble
3,5-Dichlorobenzoic Acid Low (147.1 mg/L)[8][9]Low (Reacts)Moderately Soluble
Sodium 3,5-Dichlorobenzoate HighHighInsoluble

Diagram: Hydrolytic Workup Workflow

G cluster_0 Reaction Vessel cluster_1 Separatory Funnel cluster_2 Organic Phase cluster_3 Aqueous Phase A Crude Mixture: Product + Excess 3,5-Dichlorobenzoyl Chloride B Quench with cold aq. NaHCO₃ A->B Slow Addition C Separate Layers B->C D Wash with Brine C->D Organic Layer G Waste: Sodium 3,5-Dichlorobenzoate + NaCl C->G Aqueous Layer E Dry (Na₂SO₄) & Concentrate D->E F Pure Product E->F

Caption: Workflow for purification via hydrolytic quench and extraction.

Method 2: Nucleophilic Scavenger Resins

Causality: This method is ideal for products that are sensitive to water or acidic/basic conditions. It utilizes a solid-supported nucleophile (typically an amine-functionalized polymer) that covalently binds to the electrophilic acyl chloride.[10][11] The product, which does not react with the resin, remains in solution while the bound impurity is removed by simple filtration.

Experimental Protocol:

  • Resin Selection: Choose a suitable scavenger resin, such as an aminomethylated polystyrene resin. Use approximately 2-3 molar equivalents relative to the initial excess of 3,5-dichlorobenzoyl chloride.

  • Scavenging: Add the resin to the crude reaction mixture (dissolved in an appropriate solvent like DCM or THF).

  • Incubation: Stir the suspension at room temperature. The reaction time can vary from 1 to 12 hours.

  • Monitoring: Monitor the disappearance of the acyl chloride by quenching an aliquot with methanol and analyzing by TLC or LC-MS as described in the FAQs.

  • Isolation: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Diagram: Scavenger Resin Workflow

G node_A Crude Solution Product + Excess Acyl Chloride node_B Add Scavenger Resin Stir at Room Temp node_A->node_B Step 1 node_C Filtration Resin-Bound Impurity Removed node_B->node_C Step 2 node_D Purified Filtrate Concentrate to yield Pure Product node_C->node_D Step 3

Caption: Purification workflow using a solid-phase scavenger resin.

Method 3: Column Chromatography

Causality: If the desired product has a significantly different polarity from 3,5-dichlorobenzoyl chloride and its hydrolysis product (3,5-dichlorobenzoic acid), purification by silica gel chromatography is a viable option. This method separates molecules based on their differential adsorption to the stationary phase.

Experimental Protocol:

  • Solvent System Selection: Use TLC to determine a mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation (ΔRf > 0.2) between your product and the starting materials.

  • Workup (Optional but Recommended): Perform a simple aqueous quench (as in Method 1) before chromatography. This converts the highly reactive acyl chloride to the more chromatographically stable carboxylic acid, preventing streaking and on-column reactions.

  • Purification: Pack a column with silica gel, load your crude product, and elute with the chosen solvent system, collecting fractions.

  • Analysis & Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Method Selection Guide

G start Is your product stable to water and weak base? method1 Use Method 1: Hydrolytic Quench start->method1 Yes polarity_check Is there a large polarity difference between product and impurities? start->polarity_check No method2 Use Method 2: Scavenger Resin method3 Use Method 3: Chromatography (after simple quench) polarity_check->method2 No polarity_check->method3 Yes

Caption: Decision tree for selecting the appropriate purification strategy.

References

  • Title: Chemical Properties of 3,5-Dichlorobenzoyl chloride (CAS 2905-62-6) Source: Cheméo URL: [Link]

  • Title: How to Quench Acid Chlorides? 5 Key Methods for Safe Handling Source: Yufeng URL: [Link]

  • Title: 3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6) | 99% Manufacturer Source: Royalchem URL: [Link]

  • Title: A Level Chemistry Revision Notes - Acyl Chlorides Source: Save My Exams URL: [Link]

  • Title: Acyl chloride on TLC Source: Sciencemadness.org URL: [Link]

  • Title: Scavenger Resins Source: Amerigo Scientific URL: [Link]

  • Title: Reductions of Acyl Compounds Using Hydrides Source: Introduction to Organic Chemistry - UBC URL: [Link]

  • Title: Strategies in Organic Synthesis - Wipf Group Source: University of Pittsburgh URL: [Link]

  • Title: Preparation of acyl chlorides (acid chlorides) Source: Chemguide URL: [Link]

  • Title: TLC stains for Acyl halides Source: Reddit r/Chempros URL: [Link]

  • Source: Google Patents (US6727384B1)
  • Title: What should I reconsider in my experiment for acyl chloride to be formed? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Controlling temperature for selective benzoylation of xylenes

Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Temperature Modulation for Regioselectivity & Yield Optimization Substrate Focus: o-Xylene, m-Xylene, p-Xylene[1] Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Scientific Application) Topic: Temperature Modulation for Regioselectivity & Yield Optimization Substrate Focus: o-Xylene, m-Xylene, p-Xylene[1]

Introduction: The Thermal Landscape of Acylation

Welcome to the Advanced Application Support center. You are likely here because your isomer ratios are drifting, your catalyst is deactivating prematurely, or your mass balance is compromised by poly-acylated byproducts.

In Friedel-Crafts benzoylation of xylenes, temperature is not just a reaction accelerator; it is the primary switch between kinetic and thermodynamic control. Unlike alkylation, acylation is generally irreversible, but the stability of the intermediate sigma-complex and the diffusion rates within zeolite pores are strictly temperature-dependent.

This guide moves beyond basic textbook protocols to address the specific physicochemical constraints of benzoylating electron-rich aromatics.

Module 1: Thermodynamic vs. Kinetic Control

User Issue: "I am observing unexpected isomer shifts or product degradation at higher scale-up temperatures."

The Mechanistic Reality

The benzoylation of xylenes (e.g., m-xylene) involves the attack of a benzoyl cation (or polarized complex) on the aromatic ring.

  • Kinetic Control (Low T): The reaction is governed by the activation energy (

    
    ) of the transition state. The electrophile attacks the most electron-rich and least sterically hindered position. For m-xylene, this is the 4-position  (yielding 2,4-dimethylbenzophenone).
    
  • Thermodynamic Control (High T): While acylation is less reversible than alkylation, high temperatures can trigger substrate isomerization (the "NIH shift" or methyl migration) before the benzoylation occurs. If your m-xylene isomerizes to p-xylene due to catalyst acidity at high T, you will isolate 2,5-dimethylbenzophenone instead of the intended product.

Visualizing the Pathway

The following diagram illustrates the energy landscape.[2][3] Note how high temperature allows the system to cross the barrier for substrate isomerization or side-reactions.

ReactionCoordinate Start m-Xylene + PhCOCl TS_Kinetic TS: 4-Pos Attack (Lower Ea) Start->TS_Kinetic Low Temp (<80°C) TS_Thermo TS: Methyl Migration (High Ea) Start->TS_Thermo High Temp (>130°C) Intermediate Sigma Complex TS_Kinetic->Intermediate Prod_Thermo p-Xylene -> 2,5-Dimethylbenzophenone (Impurity) TS_Thermo->Prod_Thermo Isomerization Path Prod_Kinetic 2,4-Dimethylbenzophenone (Target Product) Intermediate->Prod_Kinetic

Caption: Reaction coordinate showing the low-energy kinetic path vs. the high-energy isomerization risk at elevated temperatures.

Module 2: Catalyst-Specific Troubleshooting

User Issue: "My conversion is low, or my catalyst is dying."

The optimal temperature window depends entirely on your catalyst system. We categorize this into Homogeneous (Traditional) and Heterogeneous (Zeolite/Shape Selective) systems.

Comparative Optimization Table
FeatureAluminum Chloride (AlCl₃) Zeolite H-Beta / HY
Mechanism Stoichiometric ComplexationSurface Catalysis (Brønsted/Lewis)
Optimal Temp 0°C to 40°C 80°C to 140°C
Temp Constraint Upper Limit: >60°C causes "Red Oil" and polymerization.Lower Limit: <80°C causes pore blockage (diffusion limit).
Selectivity Purely electronic (Kinetic).Shape-selective (Pore confinement).
Moisture Sensitivity Extreme (Exothermic HCl release).Moderate (Requires calcination).
Deactivation Consumed in reaction (1:1 ratio).Coking (Carbon deposition) at high T.
Deep Dive: The Zeolite Diffusion Paradox

In zeolite catalysis (e.g., H-Beta), temperature plays a dual role:

  • Activation: You need heat to desorb the bulky benzophenone product from the pores. If T is too low, the product gets stuck (pore blocking), and the reaction stops.

  • Selectivity: If T is too high, the zeolite acid sites catalyze the isomerization of the xylene reactant itself.

Recommendation: For Zeolite H-Beta, operate in the 120°C–140°C window. This is the "Goldilocks" zone where desorption is fast enough to prevent clogging, but isomerization of xylenes is kinetically slow.

Module 3: Experimental Protocols

User Issue: "I need a reliable workflow that minimizes side reactions."

Protocol A: Zeolite-Catalyzed Benzoylation (Green Chemistry Route)

Recommended for Drug Development/Process Chemistry due to ease of workup.

Reagents:

  • m-Xylene (Substrate, also acts as solvent if in excess)

  • Benzoyl Chloride (Reagent, 1.0 equiv)

  • Zeolite H-Beta (Si/Al ratio ~25, Calcined at 500°C for 4h prior to use)

Step-by-Step Workflow:

  • Catalyst Activation (CRITICAL): Heat Zeolite H-Beta at 120°C under vacuum for 2 hours immediately before use to remove adsorbed water. Water poisons the Lewis acid sites.

  • Reaction Assembly: In a three-neck flask equipped with a reflux condenser and N₂ line, charge m-xylene (5.0 equiv) and Activated Zeolite (10 wt% relative to acyl chloride).

  • Thermal Equilibration: Heat the mixture to 130°C (reflux). Ensure stable temperature before adding the electrophile.

  • Controlled Addition: Add Benzoyl Chloride dropwise over 30 minutes.

    • Why? prevents a high local concentration of acylium ions, which promotes tar formation.

  • Reaction Monitoring: Maintain 130°C for 4–6 hours. Monitor by HPLC/GC.

    • Stop Condition: When Benzoyl Chloride < 1%.

  • Hot Filtration: Filter the catalyst while hot (>80°C).

    • Why? The product may precipitate in the pores if cooled with the catalyst, lowering yield.

Workflow Visualization

Workflow Prep Catalyst Activation 120°C / Vacuum Setup Charge Xylene + Catalyst Heat to 130°C Prep->Setup Addition Dropwise Addition Benzoyl Chloride Setup->Addition Reaction Reflux (4-6 hrs) Monitor GC/HPLC Addition->Reaction Workup HOT Filtration (>80°C) Reaction->Workup Critical Step

Caption: Operational workflow for Zeolite-catalyzed benzoylation emphasizing thermal checkpoints.

Module 4: FAQ & Troubleshooting

Q1: I am seeing a "Red Oil" phase in my AlCl₃ reaction. What is it? A: This is a stable complex between the ketone product, AlCl₃, and the solvent. It is not necessarily a byproduct, but it indicates your catalyst is sequestered.

  • Fix: You must use >1.1 equivalents of AlCl₃. The reaction requires hydrolysis (ice/water quench) to break this complex and release the product. Warning: This quench is highly exothermic.

Q2: My Zeolite reaction slows down after 1 hour. Adding more catalyst doesn't help. A: This is likely Pore Blocking (Coking). The large benzophenone product is not diffusing out fast enough, blocking active sites.

  • Fix: Increase temperature by 10°C (if below 140°C) or switch to a Zeolite with a larger pore structure (e.g., Zeolite Y instead of Beta, though selectivity may drop).

Q3: Can I use microwave heating? A: Yes. Microwave heating is excellent for this reaction as it provides volumetric heating, reducing the "wall effect" and hotspots.

  • Parameter: 150°C for 10–20 minutes often achieves yields comparable to 4 hours of reflux.

Q4: How do I remove the unreacted xylene? A: Since xylene is often used in excess, simple rotary evaporation is sufficient. However, if you have isomeric xylene impurities (e.g., p-xylene formed from m-xylene), you may need fractional crystallization of the benzophenone product.

References

  • Mechanistic Control in Friedel-Crafts: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Zeolite Selectivity: Corma, A., et al. (1991).[4] "Isomerization and Disproportionation of m-Xylene over Zeolite-Beta." Applied Catalysis A: General. Link

  • Benzoylation Protocols: Choudhary, V. R., et al. (2002). "Acylation of aromatic compounds using zeolite H-beta catalysts." Journal of Catalysis. Link

  • Temperature & Regioselectivity: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for thermodynamic vs kinetic control principles).
  • Green Chemistry Approaches: Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3,5-Dichloro-3',4'-dimethylbenzophenone

Executive Summary Molecule: 3,5-Dichloro-3',4'-dimethylbenzophenone Application: Pharmacophore scaffold (anti-inflammatory), UV-blocking agent precursor, and photo-initiator intermediate. The Challenge: Distinguishing th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 3,5-Dichloro-3',4'-dimethylbenzophenone Application: Pharmacophore scaffold (anti-inflammatory), UV-blocking agent precursor, and photo-initiator intermediate. The Challenge: Distinguishing the subtle regiochemistry of the substituted phenyl rings, particularly differentiating the meta-substituted dichloro ring from the ortho-substituted dimethyl ring.

This guide moves beyond basic spectral listing. We compare the Solvent Resolution Performance (CDCl₃ vs. DMSO-d₆) to demonstrate how solvent choice dictates the separation of aromatic signals, a critical factor when validating synthesis success in drug development pipelines.

Structural Logic & Signal Prediction

Before analyzing the spectrum, we must deconstruct the molecule into its magnetically distinct environments. This "divide and conquer" approach is the hallmark of advanced structural elucidation.

The Molecular Architecture

The molecule consists of two distinct aromatic systems linked by a carbonyl (C=O) bridge.

  • Ring A (3,5-Dichloro): Possesses a

    
     axis of symmetry passing through the C1-C4 bond.
    
    • Protons: H2 and H6 are chemically equivalent.[1] H4 is unique.

    • Coupling: Characterized by meta-coupling (

      
      ).
      
  • Ring B (3',4'-Dimethyl): Asymmetric 1,2,4-substitution pattern.

    • Protons: H2', H5', and H6' are all unique.

    • Coupling: Characterized by ortho (

      
      ) and meta (
      
      
      
      ) coupling.
Diagram 1: Structural Assignment Logic

The following decision tree illustrates the logic used to assign protons based on splitting patterns and chemical shifts.

NMR_Logic Start Analyze Aromatic Region (7.0 - 8.0 ppm) Split1 Identify Symmetry (Ring A: 3,5-Cl2) Start->Split1 Split2 Identify Asymmetry (Ring B: 3,4-Me2) Start->Split2 Aliphatic Aliphatic Region (2.0 - 2.5 ppm) Start->Aliphatic H2_H6 Signal: H2, H6 Shift: ~7.6 ppm (Deshielded by C=O) Pattern: Doublet (J ~1.8 Hz) Split1->H2_H6 H4 Signal: H4 Shift: ~7.5 ppm Pattern: Triplet (J ~1.8 Hz) Split1->H4 H5 Signal: H5' Shift: ~7.2 ppm (Shielded) Pattern: Doublet (J ~8 Hz) Split2->H5 H6 Signal: H6' Shift: ~7.5 ppm Pattern: Doublet of Doublets Split2->H6 H2 Signal: H2' Shift: ~7.6 ppm Pattern: Broad Singlet/Doublet Split2->H2 Me Two Singlets ~2.30 & 2.35 ppm Aliphatic->Me

Caption: Logic flow for differentiating Ring A (symmetry-driven) from Ring B (coupling-driven) signals.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it is an active tool for signal resolution.

Option A: Chloroform-d (CDCl₃)
  • Role: The industry standard.

  • Performance: Excellent solubility for this lipophilic ketone.

  • Drawback: Aromatic peaks often overlap. The chemical shift dispersion is driven primarily by the molecule's internal electronics.

Option B: DMSO-d₆[2][3][4]
  • Role: The "Resolver."

  • Performance: The sulfoxide oxygen accepts hydrogen bonds (though less relevant here as we lack -OH/-NH) and interacts with the benzophenone

    
    -system.
    
  • Mechanism: DMSO tends to shift aromatic protons downfield. Crucially, it often shifts protons ortho to the carbonyl (H2, H6, H2', H6') differently than CDCl₃ due to the high polarity of the solvent aligning with the C=O dipole.

Data Comparison Table
Proton AssignmentApprox. Shift (CDCl₃)Approx.[2][3] Shift (DMSO-d₆)MultiplicityCoupling Constant (

)
Diagnostic Note
Ring A: H2, H6 7.65 ppm7.75 ppmDoublet (

)

Hz
Most deshielded due to C=O anisotropy.
Ring A: H4 7.52 ppm7.60 ppmTriplet (

)

Hz
"Sandwiched" by Cl atoms; appears as a triplet due to overlap of meta-couplings.
Ring B: H2' 7.58 ppm7.65 ppmBroad Singlet

Hz
Ortho to C=O, but meta to Me.
Ring B: H6' 7.48 ppm7.55 ppmDD

Hz
Distinct ortho coupling to H5'.
Ring B: H5' 7.22 ppm7.30 ppmDoublet (

)

Hz
Most shielded aromatic proton (ortho to Me, meta to C=O).
Methyls (Me) 2.32, 2.34 ppm2.30, 2.32 ppmSinglets (

)
-Two distinct peaks indicate the inequivalence of the 3' and 4' positions.

Expert Insight: In CDCl₃, the H4 (Ring A) and H6' (Ring B) signals often overlap around 7.50 ppm. Switching to DMSO-d₆ or adding a shift reagent (like Eu(fod)₃) is recommended if precise integration is required for purity assays.

Experimental Protocols

A. Synthesis Verification (Friedel-Crafts Acylation)

To generate the sample for analysis, the standard route involves reacting 3,5-dichlorobenzoyl chloride with o-xylene.

Workflow Diagram:

Synthesis Reactants 3,5-Dichlorobenzoyl Chloride + o-Xylene Catalyst AlCl3 (Lewis Acid) DCM, 0°C -> RT Reactants->Catalyst Activation Intermediate Acylium Ion Complex Catalyst->Intermediate Electrophilic Attack Quench HCl / Ice Quench Intermediate->Quench Hydrolysis Product Target Benzophenone Quench->Product Isolation

Caption: Friedel-Crafts acylation pathway for synthesizing the target molecule.[4][5][6][7]

B. NMR Sample Preparation Protocol

Objective: Obtain a high-resolution spectrum suitable for publication or regulatory filing.

  • Solvent Check: Ensure CDCl₃ is fresh. Acidic impurities in aged chloroform can cause peak broadening or shifting of labile protons (though less critical for this ketone).

  • Mass: Weigh 10–15 mg of the dried product.

    • Why? Too little (<5 mg) requires excessive scans (poor S/N). Too much (>30 mg) causes viscosity broadening and radiation damping.

  • Dissolution: Add 0.6 mL of solvent. Cap and invert to ensure homogeneity.

  • Filtration (Critical): If the solution is cloudy (common with Al salts from Friedel-Crafts), filter through a small plug of glass wool into the NMR tube. Particulates ruin magnetic field homogeneity (shimming).

  • Acquisition:

    • Scans (ns): 16 or 32 (sufficient for 10 mg).

    • Relaxation Delay (d1): Set to 3–5 seconds .

    • Reasoning: Aromatic protons, especially those isolated between substituents (like H4 in Ring A), have longer T1 relaxation times. A short delay (<1s) will under-integrate these signals, leading to incorrect proton counting.

Troubleshooting & Validation

Issue: "I see a singlet at 7.26 ppm that dominates the spectrum."

  • Cause: Residual CHCl₃ (protio-chloroform).

  • Fix: This is your internal reference. Calibrate this peak to 7.26 ppm. If it is too large, your sample concentration is too low, or the solvent quality is poor.

Issue: "The methyl peaks are merged into a blob."

  • Cause: Poor shimming or magnetic field drift.

  • Fix: Re-shim the Z1 and Z2 coils. If separation is still poor, switch to Benzene-d₆ (

    
    ). The magnetic anisotropy of the benzene solvent molecules will preferentially shield/deshield the methyls, often resolving them into two clear singlets.
    

Issue: "Extra peaks in the aromatic region."

  • Cause: Regioisomers. In the Friedel-Crafts reaction, o-xylene directs primarily to position 4 (forming the 3,4-dimethyl product), but steric hindrance can lead to minor amounts of the 2,3-dimethyl isomer.

  • Validation: Look for a doublet with a large coupling constant (

    
     Hz) appearing further upfield than expected.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for coupling constant logic).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • SDBS Web. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Authoritative database for benzophenone derivative shifts).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent-induced chemical shifts).

Sources

Comparative

13C NMR Chemical Shifts of Tetrasubstituted Benzophenones: A Comparative Technical Guide

Executive Summary This guide provides a high-resolution analysis of the 13C NMR spectral characteristics of tetrasubstituted benzophenones , a critical scaffold in the development of UV filters, polyimides (e.g., BTDA),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution analysis of the 13C NMR spectral characteristics of tetrasubstituted benzophenones , a critical scaffold in the development of UV filters, polyimides (e.g., BTDA), and bioactive pharmacophores. Unlike simple monosubstituted systems, tetrasubstituted variants exhibit complex signal perturbations driven by steric inhibition of resonance and intramolecular hydrogen bonding .[1][2]

This document is designed for medicinal chemists and spectroscopists. It moves beyond basic peak listing to explore the causality of chemical shifts (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


), comparing experimental data with Density Functional Theory (DFT) predictions to validate structural assignments.[2]

Part 1: Structural Dynamics & Electronic Effects

The carbonyl carbon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) is the primary reporter nucleus in benzophenone analysis.[2] Its chemical shift (typically ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

190–200 ppm) is highly sensitive to the electronic environment of the aromatic rings.[2]
The "Push-Pull" Mechanism
  • Electron Donating Groups (EDGs): Substituents like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    at the para position increase electron density in the
    
    
    -system.[2] Through resonance, this density is pushed toward the carbonyl oxygen, shielding the carbonyl carbon and shifting the signal upfield (lower ppm).[2]
  • Electron Withdrawing Groups (EWGs): Groups like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    
    withdraw density, deshielding the carbonyl carbon and shifting the signal downfield (higher ppm).[2]
Steric Inhibition of Resonance (The Tetrasubstituted Anomaly)

In 2,2',6,6'-tetrasubstituted systems, the bulky ortho substituents force the phenyl rings to twist out of coplanarity with the carbonyl group.

  • Consequence: The conjugation between the phenyl rings and the carbonyl

    
    -system is broken.
    
  • NMR Effect: The carbonyl carbon loses the shielding benefit of the aromatic conjugation, causing a significant downfield shift (often >5–10 ppm relative to unsubstituted benzophenone), effectively behaving more like an aliphatic ketone.[2]

Intramolecular Hydrogen Bonding

In 2,2'-dihydroxybenzophenones, an intramolecular Hydrogen Bond (IMHB) forms between the carbonyl oxygen and the hydroxyl proton.[1][2]

  • NMR Effect: This interaction pulls electron density away from the carbonyl carbon (deshielding it), shifting the peak downfield (often ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     198–205 ppm).[2]
    

Part 2: Comparative Analysis & Data Tables

Table 1: Baseline Substituent Effects (Mono/Di-substituted)

Solvent: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, Ref: TMS (

0.0)[2]
CompoundSubstituent (Position)C=O Shift (

ppm)
Electronic Effect
Benzophenone None196.7 Reference
4-Methoxybenzophenone

(Para)
195.6Shielding (Resonance)
4-Chlorobenzophenone

(Para)
195.5Weak Shielding
4-Nitrobenzophenone

(Para)
194.8Anomalous*
4-Cyanobenzophenone

(Para)
194.5Shielding

*Note: While


 is an EWG, the C=O shift in benzophenones is often dominated by the loss of conjugation or competing inductive effects, leading to slight upfield or negligible shifts compared to the expected downfield trend seen in aliphatic ketones.
Table 2: Tetrasubstituted Benzophenones (Experimental vs. Predicted)

Focus: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) and 2,2',4,4'-Tetrahydroxybenzophenone.

CompoundSolventC=O[1][2][3][4][5] (Ketone) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

C=O[2][3][6] (Anhydride/Acid) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Ar-C (Ipso)

Structural Insight
BTDA

193.5 163.2138.5EWG (Anhydride) reduces electron density, but steric twist may limit resonance.[2]
2,2',4,4'-Tetrahydroxy ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

200.1 N/A164.5 (C-OH)IMHB Effect: The H-bond significantly deshields the ketone C=O.
DFT Prediction (B3LYP) Gas Phase199.5N/A162.0DFT typically overestimates deshielding without solvent corrections (PCM).[2]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of BTDA Precursor (Oxidation)

Objective: Synthesize 3,3',4,4'-benzophenonetetracarboxylic acid from 4,4'-dimethyl-3,3'-dimethylbenzophenone.

  • Reagent Prep: Dissolve 10 mmol of tetra-methyl precursor in 50 mL pyridine/water (1:1).

  • Oxidation: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (6 eq) portion-wise at 90°C over 2 hours. Validation: Purple color must persist for 15 mins after final addition.[2]
    
  • Workup: Filter ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (hot).[2] Acidify filtrate with HCl to pH 1.[1][2]
    
  • Isolation: Collect white precipitate. Checkpoint: MP should be >200°C.[1][2]

Protocol B: NMR Acquisition Parameters

To distinguish quaternary carbons in tetrasubstituted rings, standard parameters are insufficient.

  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 3–5 seconds . Tetrasubstituted carbons have long ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     relaxation times.[2] Short D1 leads to signal saturation and loss of quaternary peaks.[1][2]
    
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Processing: Apply exponential multiplication (LB = 1.0–2.0 Hz) to enhance sensitivity.

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Analysis Workflow

This workflow illustrates the critical path from synthesis to spectral validation.[1][2]

SynthesisWorkflow Start Tetra-alkyl Precursor Oxidation Oxidation (KMnO4/Pyridine) Start->Oxidation Reflux 90°C Purification Acidification & Recrystallization Oxidation->Purification pH < 1 SamplePrep Sample Prep (DMSO-d6 + TMS) Purification->SamplePrep Dry Solid Acquisition 13C NMR (D1 > 3s) SamplePrep->Acquisition Lock & Shim Validation Data Validation (Check C=O Shift) Acquisition->Validation Process

Caption: Step-by-step workflow for synthesizing and validating tetrasubstituted benzophenones via 13C NMR.

Diagram 2: Peak Assignment Decision Tree

A logic gate for assigning the complex aromatic region in tetrasubstituted systems.[1][2]

PeakAssignment Input Identify Peak Region Region1 190 - 205 ppm Input->Region1 Region2 160 - 170 ppm Input->Region2 Region3 120 - 150 ppm Input->Region3 Decide1 Ketone C=O (Central) Region1->Decide1 Decide2 Acid/Ester C=O OR C-OH (Phenolic) Region2->Decide2 Decide3 Aromatic Carbons Region3->Decide3 SubDecide Run DEPT-135 Decide3->SubDecide Quat Phase = 0 (Invisible) Quaternary C SubDecide->Quat CH Phase = + (Up) CH Aromatic SubDecide->CH

Caption: Logic tree for differentiating ketone, anhydride, and aromatic carbons using Chemical Shift and DEPT-135.

References

  • Oregon State University. (n.d.).[1][2] 13C NMR Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) Compound Summary. Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (2017).[1][2] Supporting Information: Spectral Data of Aryl Ketones. Retrieved from [Link]

  • Viesser, R. V., et al. (2018).[1][2][7] The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.[1][2][7] Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: IR Characterization of 3,5-Dichloro-3',4'-dimethylbenzophenone

The following guide is structured as a high-level technical comparison and characterization manual, designed for researchers and analytical scientists. Executive Summary This guide provides an in-depth analysis of the in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison and characterization manual, designed for researchers and analytical scientists.

Executive Summary

This guide provides an in-depth analysis of the infrared (IR) spectral characteristics of 3,5-Dichloro-3',4'-dimethylbenzophenone , specifically focusing on the carbonyl stretching frequency (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] As a product typically synthesized via Friedel-Crafts acylation, distinguishing this unsymmetrical benzophenone from its starting materials (3,5-dichlorobenzoyl chloride and o-xylene) and potential isomers is critical.

This document compares the target compound against standard benzophenone and other substituted derivatives to illustrate the competition between inductive electron-withdrawing effects (from the dichloro ring) and resonance electron-donating effects (from the dimethyl ring).

Electronic Structure & Spectral Prediction

The carbonyl stretch is the most diagnostic feature in the IR spectrum of benzophenones. Its position is governed by the bond order of the C=O bond, which is modulated by the electronic nature of the substituents on the aromatic rings.

The Hammett Correlation

The shift in wavenumber (


) relative to unsubstituted benzophenone correlates with the Hammett substituent constants (

).
  • Ring A (3,5-Dichloro): Chlorine at the meta positions exerts a strong inductive withdrawing effect (-I) . Resonance effects are negligible from the meta position. This withdraws electron density from the carbonyl carbon, shortening the C=O bond and increasing the frequency.

  • Ring B (3',4'-Dimethyl): Methyl groups exert inductive (+I) and hyperconjugative donating effects. The para-methyl (4') allows for resonance stabilization of the polarized carbonyl form (

    
    ), which lengthens the C=O bond and decreases  the frequency.
    
Mechanistic Pathway & Electronic Competition

The following diagram illustrates the synthesis and the competing electronic effects that define the target's spectral signature.

G cluster_0 Starting Materials SM1 3,5-Dichlorobenzoyl Chloride (νC=O ~1770 cm⁻¹) Reaction Friedel-Crafts Acylation (AlCl3 Catalyst) SM1->Reaction Electrophile SM2 o-Xylene (1,2-Dimethylbenzene) SM2->Reaction Nucleophile Target 3,5-Dichloro-3',4'-dimethyl- benzophenone Reaction->Target Effect_Cl 3,5-Dichloro Effect (Inductive Withdrawal) Stiffens C=O Bond Target->Effect_Cl Effect_Me 3',4'-Dimethyl Effect (Resonance Donation) Weakens C=O Bond Target->Effect_Me Result Net Result: νC=O ~1670-1675 cm⁻¹ (Blue-shifted vs Benzophenone) Effect_Cl->Result Dominant (+Δν) Effect_Me->Result Minor (-Δν)

Figure 1: Synthesis workflow and competing electronic effects determining the carbonyl shift. The strong inductive effect of the meta-dichlorides typically overrides the mild donation of the methyl groups.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 3,5-Dichloro-3',4'-dimethylbenzophenone, it must be compared against the standard benzophenone reference and its precursors.

Table 1: Carbonyl Stretch Comparison
CompoundSubstituentsElectronic Environment

(cm⁻¹)
Shift vs. Standard
3,5-Dichlorobenzoyl Chloride -Acid Chloride (Highly reactive)1770 - 1785 +115 (Distinct)
Benzophenone (Standard) NoneNeutral Resonance1665 0 (Reference)
4,4'-Dimethylbenzophenone p,p'-DimethylStrong Resonance Donation1655 - 1660 -5 to -10 (Red Shift)
3,5-Dichlorobenzophenone m,m-DichloroInductive Withdrawal1675 - 1680 +10 to +15 (Blue Shift)
TARGET: 3,5-Dichloro-3',4'-dimethylbenzophenone MixedNet Inductive Withdrawal 1670 - 1674 +5 to +9 (Blue Shift)

Analysis:

  • Differentiation from Precursor: The most common error in this synthesis is incomplete conversion. The starting acid chloride absorbs strongly at ~1775 cm⁻¹. The absence of this peak confirms the consumption of the starting material.

  • Differentiation from Isomers: If the acylation occurred at the 3-position of xylene (sterically unlikely but possible), the steric hindrance around the carbonyl would twist the ring out of planarity. This loss of conjugation would drastically raise the frequency to >1690 cm⁻¹. The observed range (1670-1674 cm⁻¹) confirms the planar, conjugated 4-position substitution.

Experimental Protocol for Validation

To replicate these results and ensure data integrity, follow this self-validating protocol.

A. Sample Preparation[3]
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples due to ease of use, but KBr pellet transmission is recommended for maximum resolution of the carbonyl band shape.

  • Standard: Polystyrene calibration film (peaks at 1601 cm⁻¹ and 2849 cm⁻¹) must be run prior to analysis to ensure wavenumber accuracy

    
     cm⁻¹.
    
B. Measurement Parameters
  • Resolution: Set to 2 cm⁻¹. (Standard 4 cm⁻¹ may blur the fine splitting often seen in polychlorinated benzophenones).

  • Scans: Minimum 32 scans to reduce signal-to-noise ratio.

  • Background: Fresh air background (or clean crystal) before every sample to avoid CO₂ interference near the carbonyl region.

C. Data Interpretation[1][3][4][5][6][7]
  • Identify the Carbonyl: Look for the strongest peak in the 1650–1700 cm⁻¹ region.

  • Check for Fermi Resonance: Benzoyl chlorides often show a doublet. The target ketone should show a singlet .

  • Verify Aromatic Overtones: Look for the characteristic "3,5-substituted" overtone pattern in the 1600–2000 cm⁻¹ region (often weak but diagnostic).

  • Confirm Absence of -OH: Ensure no broad band exists at 3200–3500 cm⁻¹, which would indicate hydrolysis to the carboxylic acid (3,5-dichlorobenzoic acid).

References

  • NIST Chemistry WebBook. Benzophenone IR Spectrum.[2] National Institute of Standards and Technology.[2] Link

  • NIST Chemistry WebBook. 3,4-Dimethylbenzophenone IR Spectrum.[2] National Institute of Standards and Technology.[2] Link

  • Jones, R. N., et al. "Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 2, 1973.
  • Sigma-Aldrich. Friedel-Crafts Acylation Technical Bulletin.Link

Sources

Comparative

A Comparative Analysis of UV Absorption Spectra: Chloro- vs. Methyl-Substituted Benzophenones

A Technical Guide for Researchers in Photochemistry and Drug Development In the landscape of photochemistry and photostability testing, benzophenone and its derivatives are benchmark compounds, serving as widely used pho...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Photochemistry and Drug Development

In the landscape of photochemistry and photostability testing, benzophenone and its derivatives are benchmark compounds, serving as widely used photosensitizers and UV filters. The strategic placement of substituents on the benzophenone scaffold allows for the fine-tuning of its photophysical properties, including its ultraviolet (UV) absorption characteristics. This guide offers a detailed comparative analysis of the UV absorption spectra of chloro- and methyl-substituted benzophenones, providing researchers, scientists, and drug development professionals with a foundational understanding of how these common substituents modulate the electronic transitions within the benzophenone chromophore. By delving into the underlying electronic effects and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in the selection and design of benzophenone derivatives for their specific applications.

The Foundational Principles: Electronic Transitions in Benzophenone

The UV absorption spectrum of benzophenone is characterized by two main absorption bands: an intense band around 250 nm and a weaker, longer-wavelength band between 330-360 nm in non-polar solvents.[1] The former is attributed to a π → π* transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic rings and the carbonyl group. The latter, lower energy band corresponds to a symmetry-forbidden n → π* transition, where a non-bonding electron from one of the lone pairs on the carbonyl oxygen is promoted to an antibonding π* orbital.[2]

The position and intensity of these bands are highly sensitive to the nature and position of substituents on the phenyl rings. Substituents can alter the energy levels of the molecular orbitals involved in these electronic transitions through a combination of inductive and resonance effects, leading to shifts in the absorption maxima (λmax).

Experimental Methodology: Acquiring High-Fidelity UV Absorption Spectra

To ensure the generation of reliable and comparable UV absorption data, a standardized experimental protocol is paramount. The following section outlines a robust, self-validating methodology for measuring the UV-Vis spectra of chloro- and methyl-benzophenones in solution.

Step-by-Step Protocol for UV-Vis Spectrophotometry
  • Solvent Selection and Preparation:

    • Choose a spectroscopic grade solvent that is transparent in the UV region of interest (typically 200-400 nm). Ethanol and cyclohexane are common choices for benzophenones.[2][3]

    • Ensure the solvent is of high purity to avoid interference from impurities.

  • Sample Preparation:

    • Accurately weigh a small amount of the benzophenone derivative using an analytical balance.

    • Prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ mol/L) by dissolving the weighed sample in a precise volume of the chosen solvent in a volumetric flask.

    • From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 10⁻⁵ to 10⁻⁴ mol/L).[3] This ensures that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Instrument Calibration and Blank Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Fill a quartz cuvette (typically with a 1 cm path length) with the pure solvent to be used for the sample dilutions.

    • Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This spectrum is automatically subtracted from the sample spectra to correct for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample-filled cuvette in the spectrophotometer.

    • Acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

    • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Data Analysis:

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

Comparative UV Absorption Data

The following table summarizes the reported UV absorption maxima (λmax) for unsubstituted, chloro-, and methyl-substituted benzophenones. It is important to note that the data has been compiled from various sources, and the solvent used for the measurement can influence the exact position of the absorption bands.

CompoundSubstituent Positionλmax (π → π) (nm)λmax (n → π) (nm)SolventReference(s)
Benzophenone-~252~334Ethanol[2]
4-Chlorobenzophenonepara260-Alcohol[4]
2-Methylbenzophenoneortho~250~340Not Specified[5]
4-Methylbenzophenonepara~258~340Not SpecifiedPubChem

Analysis and Discussion: Unraveling the Substituent Effects

The observed shifts in the UV absorption spectra of chloro- and methyl-benzophenones can be rationalized by considering the electronic properties of these substituents and their position on the aromatic ring.

Electronic Nature of Chloro and Methyl Substituents
  • Chloro Group (-Cl): The chlorine atom is an electronegative element, and therefore, it exerts a -I (negative inductive) effect , withdrawing electron density from the benzene ring through the sigma bond. However, due to the presence of lone pairs of electrons, it can also participate in resonance, exhibiting a +R (positive resonance) effect by donating electron density to the π-system of the ring. Overall, the inductive effect of chlorine is generally considered to be stronger than its resonance effect, making it a deactivating, yet ortho-, para-directing group in electrophilic aromatic substitution.

  • Methyl Group (-CH₃): The methyl group is an electron-donating group. It exhibits a +I (positive inductive) effect , pushing electron density into the benzene ring through the sigma bond. It also participates in hyperconjugation , a stabilizing interaction that involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the π-system of the ring, which is a form of electron donation.

Impact on UV Absorption Spectra

The interplay of inductive and resonance effects alters the energy of the π and π* orbitals, thereby influencing the energy required for the π → π* transition.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy) is known as a bathochromic shift. This occurs when the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is reduced. Electron-donating groups generally cause a bathochromic shift in the π → π* transition of aromatic compounds.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy) is termed a hypsochromic shift. This is a result of an increase in the HOMO-LUMO energy gap.

Analysis of Chloro-Substituted Benzophenones:

The chloro substituent presents a case where the inductive and resonance effects are in opposition. While the -I effect withdraws electron density, the +R effect donates it. For the π → π* transition, the resonance effect, which extends the conjugation and raises the energy of the HOMO, often plays a significant role. The available data for 4-chlorobenzophenone shows a λmax of 260 nm, which is a bathochromic shift compared to the ~252 nm of unsubstituted benzophenone in ethanol.[2][4] This suggests that the resonance donation of the chlorine lone pairs into the aromatic system is a dominant factor in lowering the energy of the π → π* transition.

Analysis of Methyl-Substituted Benzophenones:

The methyl group, being electron-donating through both inductive effects and hyperconjugation, is expected to cause a bathochromic shift. The data for 4-methylbenzophenone, with a reported λmax of around 258 nm, supports this, showing a red shift from unsubstituted benzophenone. The electron-donating nature of the methyl group increases the electron density in the π-system, raising the energy of the HOMO and thus decreasing the HOMO-LUMO gap.

The Influence of Substituent Position (ortho, meta, para):

The position of the substituent on the phenyl ring is critical as it determines the extent to which it can interact with the carbonyl group and the other ring through resonance.

  • Para-substitution: A substituent in the para position is in direct conjugation with the carbonyl group, allowing for the most effective resonance interaction. This generally leads to the most significant spectral shifts.

  • Ortho-substitution: An ortho-substituent can also engage in resonance. However, it can introduce steric hindrance, potentially causing the substituted phenyl ring to twist out of planarity with the carbonyl group. This disruption of coplanarity can decrease the extent of conjugation and may lead to a smaller bathochromic shift or even a hypsochromic shift compared to the para isomer. The data for 2-methylbenzophenone, with a λmax similar to unsubstituted benzophenone, may reflect this steric effect.[5]

  • Meta-substitution: A substituent in the meta position cannot directly participate in resonance with the carbonyl group. Its electronic influence is primarily transmitted through the inductive effect. Therefore, the spectral shifts for meta-isomers are often less pronounced than for their ortho- and para-counterparts.

Visualizing the Concepts

To better illustrate the chemical structures and the electronic effects discussed, the following diagrams are provided.

Chemical Structures

G cluster_chloro Chloro Substituent cluster_methyl Methyl Substituent chloro -Cl inductive_cl -I Effect (Inductive Withdrawal) chloro->inductive_cl Electronegativity resonance_cl +R Effect (Resonance Donation) chloro->resonance_cl Lone Pairs methyl -CH3 inductive_me +I Effect (Inductive Donation) methyl->inductive_me hyperconjugation_me Hyperconjugation (Electron Donation) methyl->hyperconjugation_me

Caption: Opposing and concerted electronic effects of chloro and methyl groups.

Practical Implications and Applications

The ability to predict and understand the UV absorption properties of substituted benzophenones has significant practical consequences:

  • Development of Novel UV Filters: For applications in sunscreens and plastics, it is desirable to have compounds that absorb strongly in the UV-A (320-400 nm) and UV-B (280-320 nm) regions. By strategically placing electron-donating groups, the absorption spectrum of benzophenone can be shifted to longer wavelengths, enhancing its efficacy as a broad-spectrum UV absorber.

  • Photosensitizer Design: In photochemistry and photopolymerization, the efficiency of a photosensitizer is dependent on its ability to absorb light at the wavelength of the light source. Understanding substituent effects allows for the design of benzophenone derivatives with absorption maxima tailored to specific laser or lamp emission lines.

  • Photostability Studies: The photostability of a drug or material can be influenced by its UV absorption characteristics. Compounds that absorb strongly in the UV region may be more prone to photodegradation. This guide provides a basis for predicting which derivatives might be more or less photolabile.

Conclusion

The substitution of a chloro or methyl group onto the benzophenone framework leads to predictable, albeit sometimes subtle, shifts in its UV absorption spectrum. The electron-donating methyl group generally induces a bathochromic shift of the primary π → π* absorption band. The chloro group, with its opposing inductive and resonance effects, also tends to cause a bathochromic shift, indicating a significant contribution from resonance donation. The magnitude of these shifts is highly dependent on the position of the substituent, with para-substitution typically exerting the strongest influence due to direct resonance interaction with the carbonyl chromophore. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is crucial for the rational design and selection of benzophenone derivatives with tailored photophysical properties.

References

  • Ibeji, C.U., Adegboyega, J., Okagu, O.D., & Adeleke, B.B. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16, 504-516.
  • PubChem. (n.d.). 4-Chlorobenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylbenzophenone. National Center for Biotechnology Information. Retrieved from [Link]

  • Nandiyanto, A. B. D., Ragadhita, R., & Aziz, M. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.
  • LibreTexts, C. (2024, March 17). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. In Chemistry LibreTexts. Retrieved from [Link]

  • eGyanKosh. (n.d.). IDENTIFICATION OF COMPOUNDS USING UV SPECTROSCOPY. Retrieved from [Link]

  • University of Regensburg. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectrum of benzophenone in ethanol and cyclohexane showing two broad bands at about 250 nm and at 330±360, respectively. Retrieved from [Link]

  • Tan, S. Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8233.
  • NIST. (n.d.). Benzophenone. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Validation

Chromatographic Resolution of Benzophenone Isomers: A Comparative Guide on Structure-Retention Relationships

Executive Summary & Scientific Rationale The separation of benzophenone isomers—specifically 2-hydroxybenzophenone (2-OH-BP) and 4-hydroxybenzophenone (4-OH-BP) —presents a classic study in Structure-Retention Relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The separation of benzophenone isomers—specifically 2-hydroxybenzophenone (2-OH-BP) and 4-hydroxybenzophenone (4-OH-BP) —presents a classic study in Structure-Retention Relationships (QSRR). While these isomers share an identical molecular formula (


) and molecular weight (198.22  g/mol ), their chromatographic behaviors differ radically due to Intramolecular Hydrogen Bonding (IMHB) .

This guide moves beyond generic protocols to explain the causality of separation. We demonstrate why the ortho-substitution (2-OH) mimics a non-polar moiety, leading to extended retention on Reverse-Phase (RP) columns, while the para-substitution (4-OH) interacts freely with the mobile phase, resulting in early elution.

The "Ortho Effect" Mechanism

The critical differentiator is the proximity of the hydroxyl group to the carbonyl oxygen:

  • 4-Hydroxybenzophenone: The hydroxyl group is sterically unhindered. It acts as a hydrogen bond donor to the polar mobile phase (water/methanol), creating a hydration shell that increases effective polarity.

  • 2-Hydroxybenzophenone: The hydroxyl group forms a stable 6-membered pseudo-ring with the carbonyl oxygen via IMHB. This "locks" the polar proton, preventing it from interacting with the mobile phase. The molecule effectively presents a hydrophobic face to the C18 stationary phase.

OrthoEffect cluster_0 4-Hydroxybenzophenone (Para) cluster_1 2-Hydroxybenzophenone (Ortho) Para Exposed -OH Group MobilePhase Mobile Phase Interaction (H-Bonding with H2O/MeOH) Para->MobilePhase Strong Interaction Result_Para High Apparent Polarity Early Elution MobilePhase->Result_Para Ortho Ortho -OH Group IMHB Intramolecular H-Bond (Pseudo-Ring Formation) Ortho->IMHB Chelation Result_Ortho Masked Polarity Late Elution IMHB->Result_Ortho Hydrophobic Shielding

Figure 1: Mechanistic divergence driving the separation of benzophenone isomers.

Comparative Performance Data

The following data represents standard retention behavior on a C18 stationary phase under acidic conditions (pH 3.0) to suppress phenolic ionization.

CompoundStructureLogP (Exp)pKaRetention Time (min)*Elution Order
2,4-Dihydroxybenzophenone 2,4-di-OH2.96~7.74.21 (Fastest)
4-Hydroxybenzophenone 4-OH3.017.75.82
2-Hydroxybenzophenone 2-OH3.3910.112.43
Benzophenone Unsubstituted3.18N/A14.14 (Slowest)

*Data based on a generic gradient profile (see Protocol below). Absolute times will vary by system dwell volume and column dimensions.

Key Insight: Note the drastic pKa shift between the 4-OH (7.7) and 2-OH (10.1). The IMHB stabilizes the proton in the 2-OH isomer, making it significantly less acidic. This means 4-OH is more susceptible to peak broadening or retention loss if mobile phase pH drifts above 7.0.

Validated Experimental Protocol

This protocol is designed to be self-validating . It includes a System Suitability Test (SST) that flags failure modes before valuable samples are wasted.

A. Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why End-capped? To minimize secondary silanol interactions which cause tailing in phenolic compounds.

  • Wavelength: 290 nm (Optimal for benzophenone π-π* transitions).

  • Temperature: 30°C (Controlled temperature is crucial for reproducible thermodynamics of the IMHB).

B. Mobile Phase Preparation[1][2][5][6]
  • Solvent A: Water + 0.1% Formic Acid (pH ~2.7).

    • Role: Suppresses ionization of the -OH groups, ensuring analytes remain neutral and retain on the C18 phase.

  • Solvent B: Acetonitrile (HPLC Grade).

    • Role: ACN is preferred over Methanol here because Methanol is a strong H-bond donor/acceptor and can disrupt the IMHB of the 2-isomer, potentially altering selectivity.

C. Gradient Method
Time (min)% Solvent B (ACN)Flow Rate (mL/min)Phase
0.0301.0Initial Hold
2.0301.0Isocratic (Stacking)
15.0901.0Linear Gradient
17.0901.0Wash
17.1301.0Re-equilibration
22.0301.0End
D. Workflow & Decision Tree

MethodWorkflow Start Start Method Development CheckpH Check Mobile Phase pH (Must be < 4.0) Start->CheckpH RunStd Inject Standard Mixture (2-OH, 4-OH, BP) CheckpH->RunStd EvalRes Calculate Resolution (Rs) Between 4-OH and 2-OH RunStd->EvalRes Decision Rs > 2.0? EvalRes->Decision Pass Method Validated Proceed to Sample Decision->Pass Yes Fail Troubleshoot Decision->Fail No Action1 Decrease Initial %B (Increase Retention) Fail->Action1 Peaks Co-elute Action2 Check pH (Ionization causes peak fronting) Fail->Action2 Peak Tailing/Fronting Action1->RunStd Action2->RunStd

Figure 2: Operational workflow for validating benzophenone isomer separation.

Troubleshooting & Optimization

Common Failure Modes
  • Peak Tailing on 4-Hydroxybenzophenone:

    • Cause: Secondary interaction between the exposed phenolic hydroxyl and residual silanols on the silica support.

    • Solution: Ensure the column is "end-capped" or "base-deactivated." Increase buffer strength (e.g., move from 0.1% Formic Acid to 20mM Phosphate Buffer pH 2.5).

  • Loss of Resolution (2-OH shifting earlier):

    • Cause: Use of Methanol instead of Acetonitrile.[1][2] Methanol can H-bond with the carbonyl of the 2-OH isomer, competing with the Intramolecular H-bond. This weakens the "Ortho Effect," making the molecule more polar and reducing its retention time.

    • Recommendation: Stick to ACN for sharper selectivity between isomers.

  • Retention Time Drift:

    • Cause: Temperature fluctuations. The IMHB is thermodynamically sensitive.

    • Solution: Use a column oven set strictly to 30°C or 35°C.

References

  • Mechanism of Separation & IMHB

    • Study: "Intramolecular hydrogen bonding in 2-hydroxybenzophenone and its effect on chrom
    • Relevance: Establishes the theoretical basis for the "Ortho Effect."
    • Source:

  • pKa and Ionization Data

    • Study: "Determination of the pKa of hydroxy-benzophenones in ethanol–w
    • Relevance: Provides the pKa values (7.7 vs 10.1) critical for pH selection.
    • Source:

  • HPLC Method Conditions

    • Study: "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone."
    • Relevance: Validates the use of C18 and Acidic/ACN gradients for biological m
    • Source:

  • Stationary Phase Interactions

    • Guide: "Reversed Phase HPLC Method Development - Phenomenex."
    • Relevance: Explains the interaction of phenolic compounds with C18 and the necessity of end-capping.
    • Source:

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of Substituted Benzophenones: From Molecular Conformation to Crystal Packing

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state. This guide provides an in-depth comparative analysis of the X-ray crystallography data for a series of substituted benzophenones. By examining the interplay between molecular structure, substituent effects, and crystal packing, we aim to provide a valuable resource for those working with these important chemical motifs.

Benzophenone and its derivatives are not only crucial building blocks in organic synthesis but also feature prominently in medicinal chemistry and materials science.[1] Their photochemical properties and ability to engage in various intermolecular interactions make them fascinating subjects for crystallographic studies. The conformation of the two aryl rings and the subsequent packing in the crystal lattice are highly sensitive to the nature and position of substituents, offering a rich landscape for crystal engineering.

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted benzophenones. This data, compiled from various crystallographic studies, highlights the influence of different functional groups on the crystal system, space group, and molecular conformation. A critical parameter for benzophenones is the dihedral angle (or twist angle) between the two phenyl rings, which is a delicate balance of steric and electronic effects.

CompoundFormulaCrystal SystemSpace GroupDihedral Angle (°)Key Intermolecular Interactions
BenzophenoneC13H10OOrthorhombicP2₁2₁2₁56.0van der Waals forces
4,4'-DihydroxybenzophenoneC13H10O3MonoclinicP2₁/c52.4O-H···O Hydrogen bonding
4,4'-DimethoxybenzophenoneC15H14O3MonoclinicP2₁/n56.2C-H···O interactions
4,4'-DichlorobenzophenoneC13H8Cl2OMonoclinicP2₁/c64.7Cl···O, Cl···π halogen bonds
4,4'-DiaminobenzophenoneC13H12N2OOrthorhombicPca2₁55.1N-H···O, N-H···N Hydrogen bonding
4-NitrobenzophenoneC13H9NO3MonoclinicP2₁/c58.9C-H···O, N-O···π interactions
2,2'-Dihydroxy-4,4'-dimethoxybenzophenoneC15H14O5OrthorhombicP2₁2₁2₁37.85Intramolecular O-H···O H-bonding
2-Amino-2',5-dichlorobenzophenoneC13H9Cl2NOMonoclinicP2₁/c83.72N-H···O H-bonding, Cl···Cl interactions

This table is a representative compilation and not exhaustive. The dihedral angles can vary slightly depending on the specific polymorph and refinement.

The Causality Behind Experimental Choices: A Step-by-Step Protocol for Single-Crystal X-ray Diffraction

The successful determination of a crystal structure is not merely a routine procedure but a series of carefully considered experimental choices. Here, we outline a detailed, self-validating protocol for the X-ray crystallographic analysis of a substituted benzophenone, explaining the rationale behind each step.

Step 1: Crystal Growth - The Foundation of a Good Structure

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[2] The choice of crystallization method and solvent is critical and often requires empirical screening.

Protocol:

  • Solvent Selection: Begin by testing the solubility of the substituted benzophenone in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol). A suitable solvent will dissolve the compound when heated but show limited solubility at room temperature.

  • Slow Evaporation (Primary Method):

    • Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of large, well-ordered crystals.[3]

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent.

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Rationale: Slow crystal growth is paramount to achieving a well-ordered lattice with minimal defects. Rapid precipitation leads to the formation of polycrystalline powders or poorly diffracting crystals.

Step 2: Crystal Mounting and Data Collection

The selection and mounting of a suitable crystal are critical for obtaining high-quality diffraction data.

Protocol:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[3]

  • Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of a viscous oil (e.g., paratone-N).

  • Cryo-cooling: Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically at 100 K). This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a higher resolution dataset.

  • Data Collection:

    • Mount the crystal on the goniometer of the single-crystal X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[4]

Rationale: Cryo-cooling is a standard practice that significantly improves data quality. A complete and redundant dataset is essential for accurate structure solution and refinement.

Step 3: Structure Solution and Refinement

This is the computational part of the process where the diffraction data is used to generate a model of the atomic arrangement.

Protocol:

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are computational algorithms that use the measured reflection intensities to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map. For known molecular frameworks like benzophenones, the initial model is often readily identifiable.

  • Structure Refinement: The atomic positions, displacement parameters (which account for thermal motion), and other model parameters are refined against the experimental data using a least-squares minimization process. The goal is to minimize the difference between the observed structure factor amplitudes and those calculated from the model.

  • Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by examining the final difference electron density map, which should be largely featureless.

Rationale: The refinement process is iterative, with the model being progressively improved to better fit the experimental data. A well-refined structure will have low R-factors and a clean difference map, indicating a good agreement between the model and the data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Substituted Benzophenone Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (e.g., Slow Evaporation) Solvent_Screening->Crystallization Crystal_Mounting Crystal Mounting & Cryo-cooling Crystallization->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Model_Refinement Model Building & Refinement Structure_Solution->Model_Refinement Validation Structure Validation Model_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure (CIF) substituent_effects cluster_substituent Substituent Properties cluster_effects Structural Consequences cluster_packing Solid-State Architecture Substituent Nature & Position of Substituent Conformation Molecular Conformation (Twist Angle) Substituent->Conformation Steric & Electronic Effects Interactions Intermolecular Interactions Substituent->Interactions H-bonding, Halogen bonding, etc. Packing Crystal Packing & Symmetry Conformation->Packing Interactions->Packing

Sources

Validation

Publish Comparison Guide: Purity Validation of 3,5-Dichloro-3',4'-dimethylbenzophenone

The following guide validates the purity of 3,5-Dichloro-3',4'-dimethylbenzophenone , a specialized intermediate likely synthesized via Friedel-Crafts acylation. This document serves as a technical standard operating pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the purity of 3,5-Dichloro-3',4'-dimethylbenzophenone , a specialized intermediate likely synthesized via Friedel-Crafts acylation. This document serves as a technical standard operating procedure (SOP) and a comparative analysis of analytical methodologies.

Executive Summary & Strategic Context

In the synthesis of substituted benzophenones, specifically 3,5-Dichloro-3',4'-dimethylbenzophenone , rapid and reliable purity assessment is critical to prevent downstream failure in multi-step drug development. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a superior "frontline" capability for real-time reaction monitoring and rapid qualitative screening.

This guide details a self-validating TLC protocol designed to resolve the target compound from its specific precursors (3,5-dichlorobenzoyl chloride and o-xylene) and potential hydrolysis byproducts (3,5-dichlorobenzoic acid).

Comparative Analysis: TLC vs. Alternatives

To objectively assess the product's performance, we compare TLC against HPLC and Melting Point analysis.

Table 1: Analytical Method Performance Matrix
FeatureTLC (Optimized Protocol) HPLC (Reverse Phase) Melting Point (MP)
Primary Utility Rapid qualitative screening & reaction monitoringQuantitative purity (%) & isomer resolutionPhysical characterization & identity confirmation
Time to Result 5–10 minutes30–45 minutes (including equilibration)15–20 minutes
Resolution Moderate (Separates SMs from Product)High (Separates regioisomers)Low (Depressed range indicates impurity, but not which one)
Cost Per Run < $1.00$20.00 - $50.00 (Solvents, Column wear)Negligible
Throughput High (Multiple samples per plate)Low (Serial injection)Single sample
Limit of Detection ~0.1–0.5 µg (UV 254nm)< 0.01 µgN/A

Expert Insight: While HPLC is necessary for the final Certificate of Analysis (CoA), TLC is the only viable method for in-process control (IPC). Waiting 45 minutes for an HPLC trace during a moisture-sensitive Friedel-Crafts reaction is operationally inefficient.

Scientific Rationale & Mechanism

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Target: 3,5-Dichloro-3',4'-dimethylbenzophenone.

    • Properties: Highly lipophilic due to two chlorine atoms and two methyl groups. Significant UV absorption (benzophenone chromophore).

  • Impurity A (Starting Material): 3,5-Dichlorobenzoic acid (hydrolysis product).

    • Properties: Highly polar, acidic.

  • Impurity B (Starting Material): o-Xylene.[1][2]

    • Properties: Non-polar, volatile, UV active.

Chromatographic Theory

Standard silica gel plates are polar (acidic).

  • Impurity A (Acid) will interact strongly with the silica stationary phase via hydrogen bonding, resulting in a low Retention Factor (

    
    ).
    
  • Impurity B (Xylene) interacts weakly and will travel near the solvent front (

    
    ).
    
  • Target Compound has intermediate polarity (ketone dipole, but shielded by lipophilic substituents). It should elute in the "sweet spot" (

    
    ) with the correct mobile phase.
    

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating by including co-spotting to detect matrix effects or co-elution.

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Mobile Phase (Optimized): Hexane : Ethyl Acetate (9:1 v/v).

    • Note: The high lipophilicity of the dichloro/dimethyl substitution requires a non-polar system. Standard 4:1 Hex:EtOAc may move the product too high (

      
      ).
      
  • Visualization: UV Lamp (254 nm) and Anisaldehyde Stain (optional for high specificity).

Step-by-Step Methodology
  • Chamber Saturation: Add 10 mL of Hexane:EtOAc (9:1) to a developing chamber containing filter paper.[3] Cap and allow to equilibrate for 5 minutes. Causality: Saturation prevents "smiling" of solvent fronts and ensures reproducible

    
     values.
    
  • Sample Preparation:

    • Lane 1 (Standard): Dissolve ~5 mg pure reference standard in 1 mL Dichloromethane (DCM).

    • Lane 2 (Co-spot): Spot 1 µL of Standard + 1 µL of Reaction Mixture.

    • Lane 3 (Reaction Mixture): Dissolve ~5 mg crude product in 1 mL DCM.

    • Lane 4 (Limiting Reagent): Dissolve ~5 mg 3,5-dichlorobenzoic acid in 1 mL MeOH (needed for solubility).

  • Elution: Place plate in chamber. Run until solvent front is 1 cm from top.[3]

  • Visualization & Analysis:

    • Mark solvent front immediately.[3]

    • Visualize under UV 254 nm.[4]

    • Calculate

      
      .[5][6]
      
Expected Data (Reference Values)
CompoundExpected

(9:1 Hex:EtOAc)
Appearance (UV 254)
3,5-Dichloro-3',4'-dimethylbenzophenone 0.45 ± 0.05 Dark Purple/Black Quench
3,5-Dichlorobenzoic acid0.05 - 0.10Faint / Streaking at baseline
o-Xylene> 0.90Dark Spot (often evaporates)
2,3-Dimethyl isomer (Impurity)0.43 ± 0.05Co-elutes or "Figure-8" spot

Critical Control Point: If Lane 2 (Co-spot) shows a "figure-8" or broadened spot compared to Lane 1, this indicates the presence of a closely eluting impurity (likely a regioisomer) or matrix interference.

Visualization of Workflow

The following diagram illustrates the decision logic for purity assessment, ensuring a standardized approach to interpreting TLC results.

PurityValidation Start Start: Crude Product Isolation TLC_Run Run TLC (Hex:EtOAc 9:1) Visualize UV 254nm Start->TLC_Run Check_SM Check for Starting Material (Rf < 0.1) TLC_Run->Check_SM Check_Prod Check Product Spot (Rf ~ 0.45) Check_SM->Check_Prod SM Absent Recryst Recrystallize (Solvent: EtOH or Hexane) Check_SM->Recryst SM Present Single_Spot Is Product Spot Single & Distinct? Check_Prod->Single_Spot HPLC_Ver Proceed to HPLC (Quantitation) Single_Spot->HPLC_Ver Yes Flash_Chrom Flash Chromatography Single_Spot->Flash_Chrom No (Extra Spots) Recryst->TLC_Run Retest Flash_Chrom->TLC_Run Retest

Caption: Logic flow for validating 3,5-Dichloro-3',4'-dimethylbenzophenone purity. Green paths indicate passing criteria; Red paths indicate remediation.

Troubleshooting & Common Pitfalls

Regioisomer Co-elution

The Friedel-Crafts acylation of o-xylene predominantly yields the 3,4-dimethyl isomer (sterically favored). However, the 2,3-dimethyl isomer is a potential impurity.

  • Problem: These isomers have nearly identical polarities and may co-elute on TLC.

  • Solution: If the product spot appears elongated or has a "shoulder," do not rely on TLC. Switch to Reverse Phase HPLC (C18 column) using a Methanol:Water gradient, which separates isomers based on subtle hydrophobic surface area differences [1].

"Ghost" Spots
  • Observation: Faint spots appearing at

    
    .
    
  • Cause: This is often the hydrolysis of the acyl chloride intermediate if the reaction was not fully quenched before spotting.

  • Remedy: Ensure the reaction sample is quenched with water/bicarbonate and extracted into organic solvent before spotting.

References

  • Chemistry Hall. (2023).[7] Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3D: Separation Theory - Structural Considerations in TLC. Retrieved from [Link]

  • PrepChem. Synthesis of 3,4-dimethylbenzophenone. Retrieved from [Link]

Sources

Comparative

Technical Deep Dive: Isotopic Fingerprinting of Dichloro Compounds in Mass Spectrometry

Executive Summary In small molecule drug development, particularly for halogenated metabolic intermediates, the identification of chlorine-containing compounds is a critical validation step.[1] Chlorine’s distinct isotop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug development, particularly for halogenated metabolic intermediates, the identification of chlorine-containing compounds is a critical validation step.[1] Chlorine’s distinct isotopic signature—specifically the 9:6:1 intensity ratio for dichloro compounds (


)—serves as a fundamental "molecular fingerprint."[2]

This guide objectively compares the three primary analytical approaches for analyzing these abundances: Unit Resolution (Quadrupole/Ion Trap) , High-Resolution Accurate Mass (HRAM - TOF/Orbitrap) , and Tandem MS (MS/MS) .[1] While Unit Resolution provides a basic pattern match, this guide argues that HRAM is the superior methodology for complex biological matrices due to its ability to resolve the specific mass defect of chlorine, eliminating false positives common in "dirty" plasma or urine samples.[1]

Theoretical Framework: The Mathematics of the Fingerprint

To interpret mass spectra accurately, one must understand the probabilistic distribution of chlorine isotopes.[1][2] Chlorine exists naturally as two stable isotopes:[1][2][3][4][5][6][7][8][9]

  • 
     : ~75.78% natural abundance (Exact Mass: 34.9689 u)[1][10]
    
  • 
     : ~24.22% natural abundance (Exact Mass: 36.9659 u)[1][10][11]
    

For a molecule containing two chlorine atoms (


), the isotopic distribution follows the binomial expansion 

:

[1]

This results in three distinct mass peaks:

  • M (Monoisotopic):

    
     (Relative Intensity: 100% )[1]
    
  • M+2:

    
     (Relative Intensity: ~64% )[1][10]
    
  • M+4:

    
     (Relative Intensity: ~10% )[1]
    

The "9:6:1" Rule: In low-resolution spectra, these relative intensities simplify to approximately 9:6:1. Deviations from this ratio often indicate isobaric interference or co-eluting contaminants.[1]

Visualizing the Isotopic Probability

The following diagram illustrates the combinatorial logic generating the M, M+2, and M+4 clusters.

IsotopePattern Root Dichloro Molecule (Cl2) Cl35_1 35-Cl (75.8%) Root->Cl35_1 Cl37_1 37-Cl (24.2%) Root->Cl37_1 Cl35_2a 35-Cl Cl35_1->Cl35_2a Cl37_2a 37-Cl Cl35_1->Cl37_2a Cl35_2b 35-Cl Cl37_1->Cl35_2b Cl37_2b 37-Cl Cl37_1->Cl37_2b M M Peak (35-Cl + 35-Cl) ~100% Rel. Abundance Cl35_2a->M M2 M+2 Peak (Mixed Isotopes) ~64% Rel. Abundance Cl37_2a->M2 Cl35_2b->M2 M4 M+4 Peak (37-Cl + 37-Cl) ~10% Rel. Abundance Cl37_2b->M4

Caption: Combinatorial probability tree showing the genesis of the 9:6:1 intensity ratio for dichloro compounds.

Comparative Analysis: Selecting the Right Methodology

When validating a dichloro drug metabolite, researchers must choose between Unit Resolution, HRAM, and MS/MS.[1]

Method A: Unit Resolution (Quadrupole/Ion Trap)[1]
  • Mechanism: Separates ions based on nominal mass (e.g., m/z 300 vs 301).[1]

  • Pros: Cost-effective; robust; sufficient for pure standards.

  • Cons: In complex matrices (plasma/urine), background noise often overlaps with the M+2 or M+4 peaks, skewing the 9:6:1 ratio.[1] It cannot distinguish

    
     from background sulfur or oxygen isotopes effectively.[1]
    
Method B: High-Resolution Accurate Mass (HRAM - Orbitrap/TOF)
  • Mechanism: Measures mass to 4 decimal places (ppm level accuracy).

  • The Critical Advantage (Mass Defect): Chlorine has a significant negative mass defect.

    
     is 34.9689 (not 35.0000).[1][9] HRAM can distinguish a dichloro compound from a hydrocarbon background because the chlorine-containing ion will appear at a slightly lower exact mass than a purely organic interference.
    
  • Pros: Definitive elemental composition; separates isobaric interferences; confirms the "fine isotope structure."

Method C: Tandem MS (MS/MS)[1]
  • Mechanism: Fragments the precursor ion.

  • Pros: Dichloro compounds often show a characteristic neutral loss of HCl (36 or 38 Da) or a radical loss of Cl (35 or 37 Da).[1]

  • Cons: Requires optimization of collision energy; fragmentation may destroy the isotopic pattern if not monitored carefully in the precursor scan.

Summary of Performance
FeatureUnit Resolution (Quad)HRAM (Orbitrap/TOF)Tandem MS (MS/MS)
Isotope Fidelity High (in pure solvent)Very High Variable (depends on scan type)
Matrix Tolerance Low (prone to overlap)High (resolves interferences)Medium
Mass Accuracy ~0.1 Da< 5 ppm ~0.1 Da (typically)
Key Identifier 9:6:1 Pattern MatchMass Defect + PatternNeutral Loss (HCl)
Best Use Case Routine QC of raw materialMetabolite ID in Plasma Structural elucidation

Experimental Protocol: Validating a Dichloro Metabolite

Objective: Confirm the identity of a dichloro-drug metabolite (e.g., a derivative of Diclofenac or similar) in rat plasma using LC-MS/MS.

Step 1: Sample Preparation (HILIC/Reverse Phase)

Dichloro compounds are often polar (if metabolites) or non-polar (if parent drugs).[1]

  • Precipitation: Add 300 µL cold Acetonitrile to 100 µL plasma. Vortex 1 min. Centrifuge at 10,000g for 10 min.

  • Supernatant: Transfer to autosampler vial.

  • Rationale: Protein precipitation removes high MW interferences that suppress ionization.[1]

Step 2: LC-MS Configuration
  • Column: C18 (for non-polar) or HILIC (for polar metabolites like Dichloroacetic acid).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1][12][13]

  • Ionization: ESI (Negative mode is often preferred for chlorinated acids; Positive for amines).[1]

Step 3: Data Acquisition & Logic Flow

The instrument must be set to trigger MS2 scans only if the isotopic pattern matches specific criteria.

Workflow Start LC Elution MS1 Full Scan MS1 (m/z 100-1000) Start->MS1 Decision Isotope Pattern Check Does M/M+2/M+4 match approx 100:65:10? MS1->Decision Fail Discard/Ignore (Likely background) Decision->Fail No Pass Trigger MS/MS (Data Dependent) Decision->Pass Yes MS2 MS2 Spectrum Analysis Pass->MS2 Confirm Check Neutral Loss Loss of 36 Da (H-35Cl)? MS2->Confirm Confirm->Fail No Final Confirmed Dichloro Metabolite Confirm->Final Yes

Caption: Decision tree for automated detection of dichloro compounds using Data-Dependent Acquisition (DDA).

Step 4: Data Processing[1]
  • Extract Ion Chromatogram (EIC): Extract m/z for M, M+2, and M+4 with a narrow window (e.g., ±5 ppm for HRAM).

  • Calculate Ratios:

    • Ratio A:

      
       should be 
      
      
      
      .[1]
    • Ratio B:

      
       should be 
      
      
      
      .[1]
  • Score: Assign a "Pattern Match Score." High scores (>90%) confirm the presence of two chlorine atoms.

References

  • NIST (National Institute of Standards and Technology). Atomic Weights and Isotopic Compositions for Chlorine.[1][11] Physical Measurement Laboratory.[1][11][14] [Link]

  • Gross, R. A. (2004).[1][15] Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms. The Chemical Educator.[15] [Link]

  • USGS. Isotopes of Chlorine (Periodic Table Resources). [Link]

  • LibreTexts Chemistry. The Mass Spectra of Elements (Chlorine Isotope Patterns). [Link]

  • Jia, S., et al. (2005).[1] Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry.[16] Rapid Communications in Mass Spectrometry.[1][16] [Link]

Sources

Validation

Comparative Guide: Elemental Analysis Standards &amp; Protocols for C15H12Cl2O Scaffolds

Focus Compound: 1,3-Bis(4-chlorophenyl)propan-2-one and Dichlorinated Chalcone Derivatives Executive Summary In the high-stakes arena of drug development, the precise characterization of halogenated intermediates—specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: 1,3-Bis(4-chlorophenyl)propan-2-one and Dichlorinated Chalcone Derivatives

Executive Summary

In the high-stakes arena of drug development, the precise characterization of halogenated intermediates—specifically C15H12Cl2O (MW: 279.16 g/mol )—is a critical quality gate. This compound class, serving as a scaffold for various antifungal and psychotropic agents, presents unique analytical challenges due to its high chlorine content (~25.4%) and potential for incomplete combustion.

This guide objectively compares the two dominant validation methodologies: Automated Dynamic Flash Combustion versus the Classical Schöniger Oxygen Flask method. We evaluate these approaches based on precision, chlorine recovery, and workflow efficiency, providing a definitive protocol for researchers validating C15H12Cl2O standards.

Compound Profile & Analytical Challenge

Target Molecule: 1,3-Bis(4-chlorophenyl)propan-2-one (C15H12Cl2O) Theoretical Composition:

  • Carbon (C): 64.54%

  • Hydrogen (H): 4.33%

  • Chlorine (Cl): 25.40%

  • Oxygen (O): 5.73%

The Challenge: Standard CHN analysis often fails with high-halogen compounds because chlorine gas (


) can react with the water trap or interfere with 

detection. Furthermore, incomplete combustion of the aromatic rings can lead to low carbon bias (sooting). Selecting the correct Reference Standard (CRM) with a similar halogen-to-carbon ratio is essential to mitigate matrix effects.

Comparative Analysis: Automated Combustion vs. Schöniger Flask

Option A: Automated Dynamic Flash Combustion (Modern)
  • Mechanism: Sample is combusted at >1000°C in an oxygen-rich environment. Halogens are typically trapped (Ag wool) or separated via GC.

  • Best For: High-throughput screening of C/H/N.

  • Limitation: Direct Cl quantification requires specific modules (e.g., coulometric titration add-ons) and frequent trap replacement due to saturation.

Option B: Schöniger Oxygen Flask + Potentiometric Titration (Gold Standard)
  • Mechanism: Sample is burned in a closed flask filled with pure oxygen; gases are absorbed in a solution (e.g., NaOH/H2O2) and titrated with

    
    .[1]
    
  • Best For: Absolute quantification of Chlorine with high precision (<0.3% error).

  • Limitation: Manual, time-consuming, requires skilled operator.

Performance Comparison Table
FeatureAutomated Flash Combustion (CHN-Cl)Schöniger Flask + Titration
Precision (Cl) ± 0.5% (often underestimates)± 0.2% (High Accuracy)
Sample Size 1–3 mg10–20 mg (Reduces homogeneity errors)
Throughput High (5 mins/sample)Low (30 mins/sample)
Matrix Effect High (Trap saturation risks)Low (Complete oxidation in closed system)
Cost per Run Low (after capital investment)Medium (consumables + labor)
Verdict for C15H12Cl2O Screening Only Validation Standard

Expert Insight: For C15H12Cl2O, we recommend a Hybrid Protocol : Use Automated Combustion for C/H validation and Schöniger Flask for definitive Cl quantification.

Reference Standard Selection Strategy

Using a generic standard like Acetanilide (C8H9NO) is insufficient for C15H12Cl2O because it lacks halogens. You must use a "Bridging Standard" to validate the combustion efficiency of chlorine.

Recommended Standards:

  • Primary Calibration: 4-Chlorobenzoic Acid (C7H5ClO2).

    • Why: Stable, non-hygroscopic, and contains ~22.6% Cl, closely matching the 25.4% Cl in our target.

  • Quality Control (Check): p-Dichlorobenzene (C6H4Cl2).

    • Why: High volatility tests the system's ability to trap volatile halogens before combustion.

Experimental Protocol: The Self-Validating Hybrid Workflow

Phase 1: Carbon/Hydrogen Analysis (Automated)
  • Calibration: Calibrate CHN analyzer using 4-Chlorobenzoic Acid (K-factor method). This accounts for the halogen interference on the thermal conductivity detector.

  • Sample Prep: Weigh 2.000 mg (±0.002 mg) of dried C15H12Cl2O into tin capsules. Add 5 mg of Vanadium Pentoxide (

    
    )  as an combustion aid to prevent soot formation.
    
  • Execution: Run at 1050°C with Oxygen boost set to 5 seconds.

Phase 2: Chlorine Analysis (Schöniger Flask)

Reagents: 1M NaOH, 30%


, 0.01M 

, Platinum basket.
  • Preparation: Wrap 15 mg of sample in ashless filter paper (Whatman No. 42).

  • Combustion:

    • Add 10 mL deionized water + 2 drops 30%

      
       to a 500 mL iodine flask.
      
    • Flush flask with

      
       for 60 seconds.
      
    • Ignite paper fuse and immediately insert stopper/basket. Invert flask once combustion is complete.

  • Absorption: Shake vigorously for 2 minutes. Let stand for 15 minutes to ensure full absorption of

    
     and 
    
    
    
    gas.
  • Titration: Rinse stopper/basket into the flask. Add Acetone (50 mL) to sharpen the endpoint. Titrate with 0.01M

    
     using a silver electrode (Potentiometric endpoint).
    

Visualization: Validation Workflow

EA_Workflow Start Start: C15H12Cl2O Sample Dry Drying: 40°C Vacuum (4h) Start->Dry Split Split Sample Dry->Split Micro Automated Microanalysis (C, H Determination) Split->Micro Flask Schöniger Oxygen Flask (Cl Determination) Split->Flask Addiv Add V2O5 Oxidizer Micro->Addiv Required ResultCHN Data: %C, %H Micro->ResultCHN Compare Compare vs Theoretical (C: 64.54%, Cl: 25.40%) ResultCHN->Compare Absorb Absorb in NaOH/H2O2 Flask->Absorb Titrate Potentiometric Titration (AgNO3) Absorb->Titrate ResultCl Data: %Cl Titrate->ResultCl ResultCl->Compare Pass PASS: Release Lot Compare->Pass Δ < 0.3% Fail FAIL: Recrystallize Compare->Fail Δ > 0.3%

Caption: Integrated Hybrid Workflow for validating high-halogen organic scaffolds.

Experimental Data: Validation Results (Mock)

The following table demonstrates the superior recovery of the Hybrid Method compared to a standard automated run without optimization.

AnalyteTheoretical %Method A: Std Automated (No V2O5)Method B: Hybrid (V2O5 + Schöniger)Status
Carbon 64.5463.80 (Low bias - Soot)64.51Pass
Hydrogen 4.334.404.35Pass
Chlorine 25.4024.10 (Trap Saturation)25.38Pass
Oxygen 5.73CalculatedCalculatedN/A

Interpretation: Method A fails the Chlorine specification (typically ±0.4%) due to incomplete combustion or trap breakthrough. Method B achieves near-theoretical recovery.

References

  • Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.

  • ASTM International. (2022). ASTM D808 - Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). (Adapted for solid organics).

  • Thermo Fisher Scientific. (2021). Smart Note: Overcoming Halogen Interference in CHNS Analysis.

  • National Institute of Standards and Technology (NIST). Standard Reference Material 2141: Urea (Microanalytical Standard).

  • Royal Society of Chemistry. (1961). The oxygen flask method.[1][2][3][4] A review. The Analyst.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Disposal of 3,5-Dichloro-3',4'-dimethylbenzophenone

Executive Summary & Immediate Action Plan 3,5-Dichloro-3',4'-dimethylbenzophenone is a halogenated aromatic ketone. Unlike standard organic waste, its disposal is strictly governed by its chlorine content and persistence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action Plan

3,5-Dichloro-3',4'-dimethylbenzophenone is a halogenated aromatic ketone. Unlike standard organic waste, its disposal is strictly governed by its chlorine content and persistence in the environment. Improper disposal poses severe regulatory risks (RCRA non-compliance) and environmental hazards (bioaccumulation).

Critical "Do's and Don'ts"
Action CategoryDO (Required)DON'T (Prohibited)
Segregation Segregate into Halogenated Waste streams only.NEVER mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless unavoidable; it raises disposal costs 3x.
Drain Disposal None. Zero tolerance.NEVER pour down sink. It is lipophilic and toxic to aquatic life.
Container Use HDPE or Glass containers with PTFE-lined caps.Do not use metal cans (corrosion risk if acidic impurities exist).[1]
Labeling Mark clearly as "Halogenated Organic Waste" + Full Chemical Name.Do not label simply as "Chemical Waste" or use abbreviations.

Chemical Profile & Hazard Assessment

The scientific causality behind these protocols.

To manage this compound safely, one must understand its structure-activity relationship (SAR). As a benzophenone derivative with two chlorine atoms, it exhibits high lipophilicity and environmental persistence.

  • Halogenated Nature: The presence of chlorine at the 3,5-positions dictates that this waste must be incinerated at high temperatures (>1100°C) to prevent the formation of dioxins or furans during thermal destruction.

  • Aquatic Toxicity: Chlorinated benzophenones are classified as Aquatic Acute/Chronic 1 (Very toxic to aquatic life with long-lasting effects). Release into water systems results in rapid adsorption to sediment and bioaccumulation in the food chain.

  • Reactivity: While generally stable, benzophenones can act as photosensitizers. Waste containers should be opaque or stored in dark satellite accumulation areas to prevent UV-induced radical formation.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Before handling, determine the physical state of the waste. The disposal route diverges based on whether the compound is a pure solid or dissolved in a reaction mixture.

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontamination: Wipe the exterior of the jar with a solvent-dampened wipe (e.g., dichloromethane) to remove dust. Dispose of the wipe in the solid hazardous waste bin.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[2] Explicitly write: 3,5-Dichloro-3',4'-dimethylbenzophenone (Solid).

Scenario B: Liquid Waste (Mother Liquor/Reaction Solvent)

Most common scenario during synthesis or purification.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the halogenated waste stream.

    • Compatible: Dichloromethane, Chloroform, Chlorobenzene.

    • Acceptable (but costly): Ethyl Acetate, Hexanes (creates a mixed halogenated stream).

  • PH Check: If the reaction involved acidic catalysts (e.g., AlCl3), neutralize the waste to pH 6–8 before bottling to prevent pressure buildup or container degradation.

  • Transfer: Pour into a dedicated "Halogenated Organic Solvent" carboy. Do not fill >90% to allow for thermal expansion.

Phase 2: The Disposal Workflow (Visualization)

The following diagram illustrates the critical decision logic for handling this specific compound to ensure RCRA compliance.

DisposalLogic Start Waste: 3,5-Dichloro-3',4'-dimethylbenzophenone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure/Precipitate Liquid In Solution StateCheck->Liquid Mother Liquor SolidBin Container: Wide-mouth HDPE Jar Stream: Hazardous Solid Waste Solid->SolidBin SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck Labeling LABELING REQUIRED: 1. Full Chemical Name 2. Check 'Toxic' & 'Irritant' 3. Date of Accumulation SolidBin->Labeling HaloStream Container: Safety Carboy Stream: Halogenated Solvents SolventCheck->HaloStream Yes NonHaloStream Container: Safety Carboy Stream: Mixed Solvents (Tag as Halogenated!) SolventCheck->NonHaloStream No (e.g., EtOAc) HaloStream->Labeling NonHaloStream->Labeling EHS EHS Pickup -> High Temp Incineration Labeling->EHS

Figure 1: Decision matrix for segregating halogenated benzophenone waste streams.

Emergency Procedures: Spills & Exposure

In the event of a release, immediate containment is vital to prevent the compound from drying into a fine, inhalable dust or entering floor drains.

ScenarioImmediate Protocol
Dry Spill (Powder) 1. Evacuate immediate area to let dust settle.2. Wear N95 or P100 respirator , nitrile gloves, and goggles.3. Cover with wet paper towels to prevent dust dispersion.4. Scoop into a bag; do not dry sweep.
Liquid Spill 1. Absorb with vermiculite or chem-mats (Do not use combustible sawdust).2. Place saturated absorbents into a heavy-duty plastic bag.3. Tag as "Debris contaminated with Halogenated Organics."
Skin Contact 1. Wash with soap and water for 15 minutes.[3][4] 2. Do not use alcohol or organic solvents to clean skin; this increases transdermal absorption of the benzophenone.

Regulatory & Compliance Framework (USA/Global)

As a researcher, you are the "Generator" in the "Cradle-to-Grave" liability chain.

  • RCRA (USA): While this specific isomer may not be explicitly "P" or "U" listed by name, it falls under Process Waste rules. If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the entire mixture carries the F002 waste code.

  • EPA Waste Codes:

    • If tested via TCLP and found toxic (unlikely for this specific isomer but possible for the class), it requires specific coding.

    • Default Safe Coding: Treat as D001 (Ignitable, if in solvent) and generic Halogenated Organic .

  • Destruction Method: The ultimate fate of this molecule must be High-Temperature Incineration . This ensures the cleavage of the C-Cl bonds and capture of the resulting HCl gas in scrubbers, preventing environmental release.

Lifecycle Visualization

Lifecycle Lab Laboratory (Generation) SAA Satellite Accumulation Area (Storage < 1 Year) Lab->SAA Tag & Seal Central Central Waste Facility (Aggregation) SAA->Central Pickup Request Transport DOT Certified Hauler (Manifesting) Central->Transport Bill of Lading Incinerator Rotary Kiln Incinerator (Destruction >1100°C) Transport->Incinerator Final Fate

Figure 2: The "Cradle-to-Grave" lifecycle of halogenated chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75730, 3,4-Dimethylbenzophenone (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Temple University Environmental Health & Safety. Halogenated Solvents in Laboratories - Disposal Protocols. Retrieved from [Link]

Sources

Handling

A Guide to the Safe Handling of 3,5-Dichloro-3',4'-dimethylbenzophenone: A Proactive Safety and Operational Protocol

As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for th...

Author: BenchChem Technical Support Team. Date: February 2026

As scientific professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. This guide provides essential, immediate safety and logistical information for the handling of 3,5-Dichloro-3',4'-dimethylbenzophenone. Moving beyond a simple checklist, this document, authored from the perspective of a Senior Application Scientist, explains the causality behind each recommendation, empowering you to work safely and effectively. Our goal is to foster a deep culture of safety, ensuring that rigorous protocols become second nature in your critical research.

Hazard Assessment: A Proactive Approach to Safety

Key Inferred Hazards:

The primary hazards associated with this class of compounds include irritation, potential long-term organ toxicity, and environmental persistence.

Hazard ClassificationPotential EffectRationale & Authoritative Source
Acute Toxicity Harmful if swallowed.Based on data for similar chlorinated aromatic compounds.
Skin Corrosion/Irritation Causes skin irritation.[2][3]A common characteristic of halogenated organic compounds.
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Direct contact with dust or solutions can cause significant irritation.
Carcinogenicity/Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4][5] Suspected of causing cancer.[6]Benzophenone itself is classified as a suspected carcinogen.[4][5][6]
Aquatic Hazard Toxic to aquatic life with long-lasting effects.[6]Halogenated aromatic compounds are often persistent and harmful in aquatic ecosystems.
Combustibility As a fine dust, may form combustible dust concentrations in air.[6][7]A common physical hazard for many organic solids.

Primary Routes of Exposure:

  • Inhalation: Breathing in fine dust particles during weighing or transfer is a primary concern.

  • Dermal Contact: The compound can be absorbed through the skin or cause direct irritation.

  • Ingestion: Accidental ingestion can occur through contaminated hands.

  • Eye Contact: Direct contact with dust or splashes can cause serious irritation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is your first and most critical line of defense. The following protocol is designed to provide comprehensive protection.

Eye and Face Protection
  • Minimum Requirement: Always wear safety glasses with side shields that conform to EN166 or NIOSH standards.[8][9]

  • Best Practice: When handling larger quantities or creating solutions where splashing is possible, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection
  • Protective Clothing: A standard laboratory coat is mandatory. For tasks with a higher risk of contamination, consider a chemically resistant apron. Wear fire/flame resistant/retardant clothing if handling large quantities.[4]

  • Gloves: Handle with gloves at all times.[9] Given the lack of specific breakthrough data for 3,5-Dichloro-3',4'-dimethylbenzophenone, glove choice must be conservative.

    • Recommended Material: Nitrile or butyl rubber gloves are recommended for their general resistance to aromatic and chlorinated compounds.[4][5]

    • Crucial Practice: Gloves must be inspected for any signs of degradation or puncture before each use.[8][9] Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[8][9] Dispose of contaminated gloves immediately as chemical waste. Do not reuse disposable gloves.

Respiratory Protection

Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood. However, it is mandatory under the following conditions:

  • When handling the solid powder outside of a fume hood.

  • If dust is generated during handling.[7]

  • During a spill cleanup.

  • Recommended Type: An N95-rated dust mask is a minimum for nuisance dusts. For situations with potential for higher concentrations or aerosols, a half-mask or full-face respirator with organic vapor and particulate cartridges (P100) is required.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow minimizes the risk of exposure at every stage.

Engineering Controls: Your Primary Containment

All operations involving the handling of solid 3,5-Dichloro-3',4'-dimethylbenzophenone or its solutions must be conducted in a properly functioning and certified chemical fume hood.[10] The fume hood provides essential exhaust ventilation, protecting the user from inhaling dusts and vapors.

Storage and Housekeeping
  • Upon receipt, store the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][11]

  • Keep the container tightly closed when not in use.[4][9]

  • Ensure the storage area is clearly marked and, if necessary, access is restricted to authorized personnel.[10]

Handling Protocol: From Weighing to Solution
  • Preparation: Before handling, ensure the chemical fume hood is operational, the work surface is clean, and all necessary PPE is donned correctly.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Avoid any actions that could create airborne dust, such as dropping or vigorous scraping.

  • Dissolving: When preparing a solution, add the solid slowly to the solvent. If heating is required, do so cautiously and ensure the vessel is appropriately vented.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[9]

Workflow for Safe Chemical Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps Prep1 Verify Fume Hood Certification Prep2 Don All Required PPE (Goggles, Lab Coat, Gloves) Prep1->Prep2 Prep3 Prepare Work Area (Clean Surface, Assemble Equipment) Prep2->Prep3 Handle1 Carefully Weigh Solid (Minimize Dust Generation) Prep3->Handle1 Handle2 Transfer to Solvent (Slow Addition) Handle1->Handle2 Handle3 Cap and Mix Solution Handle2->Handle3 Clean1 Decontaminate Equipment Handle3->Clean1 Clean2 Wipe Down Work Surface Clean1->Clean2 Clean3 Dispose of Contaminated Waste (Gloves, Wipes) in Labeled Bag Clean2->Clean3 Clean4 Seal Primary Container and Return to Storage Clean3->Clean4 Final1 Remove PPE Clean4->Final1 Final2 Wash Hands Thoroughly Final1->Final2

Caption: Step-by-step workflow for handling 3,5-Dichloro-3',4'-dimethylbenzophenone.

Emergency Procedures and Disposal

Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated.

  • Small Spill (Solid): Carefully sweep up the material to avoid creating dust and place it in a sealed, labeled container for disposal.[8][9]

  • Small Spill (Liquid): Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[11] Collect the absorbed material and place it in a sealed, labeled container for disposal.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical advice if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and provide water to drink (two glasses at most). Seek immediate medical attention.

Waste Disposal Plan

All waste containing 3,5-Dichloro-3',4'-dimethylbenzophenone, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain or in regular trash. [8] Its aquatic toxicity makes environmental release unacceptable.[6]

  • Collect all waste in clearly labeled, sealed containers.

  • Arrange for disposal through a licensed professional waste disposal company, following all local, state, and federal regulations.[8][9] One approved method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8][9]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet Benzophenone Revision 6. (2025, February 17). Redox.
  • Benzophenone - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - AFG Bioscience.afgbioscience.com.
  • Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET - Merck Millipore.Merck Millipore.
  • Chemical Safety Data Sheet MSDS / SDS - 3,4-Dimethylbenzophenone. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET - LGC Standards. (2026, February 10). LGC Standards.
  • Dichlorofluoromethane Toxicological Summary. (2017, February). Minnesota Department of Health.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-3',4'-dimethylbenzophenone
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Reactant of Route 2
3,5-Dichloro-3',4'-dimethylbenzophenone
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